molecular formula C19H25N5O13 B15562611 Ezomycin B2

Ezomycin B2

Cat. No.: B15562611
M. Wt: 531.4 g/mol
InChI Key: TZNPAXBXQOZLNS-GOXUUWDBSA-N
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Description

Ezomycin B2 is a useful research compound. Its molecular formula is C19H25N5O13 and its molecular weight is 531.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H25N5O13

Molecular Weight

531.4 g/mol

IUPAC Name

(2R,3S,3aS,5S,6R,7S,7aR)-6-[(3R,4R,6S)-4-amino-6-carboxy-3-hydroxyoxan-2-yl]oxy-7-(carbamoylamino)-2-(2,4-dioxo-1H-pyrimidin-5-yl)-3-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid

InChI

InChI=1S/C19H25N5O13/c20-4-1-5(15(28)29)34-17(7(4)25)37-11-6(23-18(21)32)10-12(36-13(11)16(30)31)8(26)9(35-10)3-2-22-19(33)24-14(3)27/h2,4-13,17,25-26H,1,20H2,(H,28,29)(H,30,31)(H3,21,23,32)(H2,22,24,27,33)/t4-,5+,6+,7-,8+,9-,10-,11-,12+,13+,17?/m1/s1

InChI Key

TZNPAXBXQOZLNS-GOXUUWDBSA-N

Origin of Product

United States

Foundational & Exploratory

Ezomycin B2: A Technical Guide to its Discovery from Streptomyces kitazawaensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezomycins are a group of nucleoside antibiotics first isolated from a strain of Streptomyces. Among them, Ezomycin B2, with the chemical formula C19H27N5O14, has been identified as a potent antifungal agent. This technical guide provides a comprehensive overview of the discovery of this compound from its source, Streptomyces kitazawaensis. While the seminal research by Sakata, Sakurai, and Tamura in 1974 laid the groundwork for our understanding of this compound, the inaccessibility of the detailed experimental protocols from this foundational study necessitates a generalized approach in this guide, supplemented with established methodologies in the field of natural product discovery.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular FormulaC19H27N5O14
CAS Number57973-16-7

Antifungal Activity

This compound exhibits notable antifungal activity, particularly against phytopathogenic fungi. Its primary targets include Sclerotinia sclerotiorum, the causative agent of white mold, and Botrytis cinerea, which is responsible for gray mold in a variety of plant species. This specificity suggests a potential mechanism of action that is unique to these fungal species, making it a compound of interest for agricultural applications. The minimum inhibitory concentration (MIC) values from the original discovery are not publicly available; however, its efficacy against these pathogens is well-documented in subsequent literature.

Generalized Experimental Workflow for the Discovery of this compound

The following sections outline a generalized experimental workflow for the fermentation, isolation, and purification of this compound from Streptomyces kitazawaensis, based on common practices in natural product research.

Fermentation

The production of this compound is achieved through the submerged fermentation of Streptomyces kitazawaensis.

1. Strain Activation and Inoculum Preparation:

  • A pure culture of Streptomyces kitazawaensis is transferred from a stock culture to a suitable agar (B569324) medium (e.g., ISP2 medium) and incubated to obtain a lawn of mycelial growth.

  • A seed culture is initiated by inoculating a suitable liquid medium with spores or mycelial fragments from the agar plate. This culture is incubated on a rotary shaker to ensure sufficient aeration and growth.

2. Production Fermentation:

  • The production medium, optimized for secondary metabolite production, is inoculated with the seed culture.

  • Fermentation is carried out in a bioreactor under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the yield of this compound.

Isolation and Purification

Following fermentation, a multi-step process is employed to isolate and purify this compound from the culture broth.

1. Extraction:

  • The culture broth is centrifuged or filtered to separate the mycelial biomass from the supernatant.

  • As this compound is a polar compound, it is typically extracted from the supernatant using techniques suitable for water-soluble molecules. This may involve the use of adsorbent resins or liquid-liquid extraction with polar organic solvents.

2. Purification:

  • The crude extract is subjected to a series of chromatographic techniques to purify this compound.

  • Ion-exchange chromatography is a likely initial step, given the presence of acidic and basic functional groups in the molecule.

  • This is followed by size-exclusion chromatography to separate compounds based on their molecular size.

  • Finally, preparative high-performance liquid chromatography (HPLC) , often using a reversed-phase column, is employed to achieve a high degree of purity.

The diagram below illustrates a generalized workflow for the discovery of a natural product like this compound.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Isolation cluster_purification Purification cluster_analysis Structural Elucidation & Bioactivity Strain Streptomyces kitazawaensis Strain Inoculum Inoculum Preparation Strain->Inoculum Production Production Fermentation Inoculum->Production Separation Separation of Biomass Production->Separation Extraction Extraction of Supernatant Separation->Extraction Crude Crude Extract Extraction->Crude IonExchange Ion-Exchange Chromatography Crude->IonExchange SizeExclusion Size-Exclusion Chromatography IonExchange->SizeExclusion HPLC Preparative HPLC SizeExclusion->HPLC PureCompound Pure this compound HPLC->PureCompound Spectroscopy Spectroscopic Analysis (NMR, MS) PureCompound->Spectroscopy Bioassay Antifungal Bioassays PureCompound->Bioassay

A generalized workflow for the discovery of this compound.

Structure Elucidation

The definitive structure of this compound was determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR experiments would have been crucial in determining the connectivity of atoms and the stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would have been used to determine the precise molecular weight and elemental composition of this compound, confirming its molecular formula.

Conclusion

This compound, a nucleoside antibiotic from Streptomyces kitazawaensis, represents a promising lead compound for the development of novel antifungal agents, particularly for agricultural applications. While the detailed experimental protocols from its initial discovery remain largely within specialized literature, the generalized workflow presented in this guide, based on established principles of natural product research, provides a solid framework for its rediscovery and further investigation. Future research could focus on elucidating its precise mechanism of action against Sclerotinia sclerotiorum and Botrytis cinerea, as well as exploring its potential for biosynthetic pathway engineering to generate novel analogs with improved efficacy.

The logical relationship for the identification and characterization of this compound is depicted in the diagram below.

logical_relationship Source Streptomyces kitazawaensis Fermentation Fermentation Source->Fermentation Extraction Extraction & Purification Fermentation->Extraction Bioactive_Compound This compound Extraction->Bioactive_Compound Structural_Elucidation Structural Elucidation (NMR, MS) Bioactive_Compound->Structural_Elucidation Bioactivity_Testing Antifungal Activity Testing Bioactive_Compound->Bioactivity_Testing Target_Pathogens Sclerotinia sclerotiorum Botrytis cinerea Bioactivity_Testing->Target_Pathogens Mechanism_of_Action Mechanism of Action Studies Bioactivity_Testing->Mechanism_of_Action

Logical flow from source to potential applications of this compound.

Ezomycin B2: A Technical Guide to its Chemical Structure, Properties, and Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: Ezomycin B2 is a nucleoside antibiotic belonging to the ezomycin family, a group of antifungal compounds produced by the bacterium Streptomyces kitazawaensis 009.[] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its potential as an antifungal agent. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is a complex molecule with the IUPAC name (2S,3S,3aS,5S,6R,7S,7aR)-6-[(2R,3R,4R,6S)-4-amino-6-carboxy-3-hydroxyoxan-2-yl]oxy-7-(carbamoylamino)-2-(2,4-dioxo-1H-pyrimidin-5-yl)-3-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid.[] Its chemical structure is characterized by a bicyclic furo[3,2-b]pyran core linked to a uracil (B121893) nucleobase and a substituted oxane ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 57973-16-7[]
Molecular Formula C19H25N5O13[]
Molecular Weight 531.43 g/mol []
Melting Point 205°C (decomposes)[]
Canonical SMILES C1C(C(C(OC1C(=O)O)OC2C(C3C(C(C(O3)C4=CNC(=O)NC4=O)O)OC2C(=O)O)NC(=O)N)O)N[]
InChI InChI=1S/C19H25N5O13/c20-4-1-5(15(28)29)34-17(7(4)25)37-11-6(23-18(21)32)10-12(36-13(11)16(30)31)8(26)9(35-10)3-2-22-19(33)24-14(3)27/h2,4-13,17,25-26H,1,20H2,(H,28,29)(H,30,31)(H3,21,23,32)(H2,22,24,27,33)/t4-,5+,6+,7-,8+,9+,10-,11-,12+,13+,17+/m1/s1[]
InChI Key TZNPAXBXQOZLNS-MNEHTZORSA-N[]
Solubility Data for specific solvents are not readily available in the searched literature. However, related complex antibiotics are often soluble in water and polar organic solvents like DMSO and methanol.
pKa Experimentally determined pKa values for this compound are not available in the searched literature.
LogP Experimentally determined octanol-water partition coefficient (LogP) values for this compound are not available in the searched literature.

Biological Activity and Mechanism of Action

This compound exhibits significant antifungal activity, primarily against phytopathogenic fungi.[] It is particularly effective against species such as Sclerotinia sclerotiorum and Botrytis cinerea, which are responsible for significant crop diseases.[]

The primary mechanism of action of this compound is believed to be the inhibition of chitin (B13524) synthase . Chitin is an essential structural component of the fungal cell wall, and its synthesis is crucial for fungal growth and viability. By inhibiting chitin synthase, this compound disrupts the integrity of the fungal cell wall, leading to cell lysis and death. This targeted mechanism makes it an attractive candidate for the development of selective antifungal agents, as chitin is not present in plants or mammals.

EzomycinB2 This compound ChitinSynthase Chitin Synthase EzomycinB2->ChitinSynthase Inhibits FungalGrowth Fungal Growth Inhibition EzomycinB2->FungalGrowth Leads to ChitinSynthesis Chitin Synthesis ChitinSynthase->ChitinSynthesis Catalyzes CellWall Fungal Cell Wall Integrity ChitinSynthesis->CellWall Maintains CellWall->FungalGrowth Is essential for cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare Fungal Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilutions Prepare this compound Dilutions Dilutions->Inoculate Incubate Incubate Inoculate->Incubate DetermineMIC Determine MIC Incubate->DetermineMIC cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection EnzymePrep Prepare Enzyme Extract AddReagents Add Buffer, this compound, Enzyme, Substrate EnzymePrep->AddReagents PlateCoating WGA-Coated Plate PlateCoating->AddReagents IncubateReaction Incubate AddReagents->IncubateReaction Wash1 Wash IncubateReaction->Wash1 AddWGA_HRP Add WGA-HRP Wash1->AddWGA_HRP Wash2 Wash AddWGA_HRP->Wash2 AddTMB Add TMB Substrate Wash2->AddTMB MeasureAbsorbance Measure Absorbance AddTMB->MeasureAbsorbance

References

Ezomycin B2: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezomycin B2 is a nucleoside antibiotic produced by the bacterium Streptomyces kitazawaensis 009.[] It is recognized for its potent antifungal activity, particularly against phytopathogenic fungi such as Sclerotinia sclerotiorum and Botrytis cinerea.[] As a member of the ezomycin family, its unique structural features and specific mode of action make it a molecule of significant interest in the development of novel antifungal agents. This technical guide provides an in-depth overview of this compound, including its chemical identity, mechanism of action, quantitative efficacy, and relevant experimental protocols.

Chemical Identity

A clear and unambiguous identification of a compound is critical for research and development. The following table summarizes the key identifiers for this compound.

IdentifierValueReference
IUPAC Name (2S,3S,3aS,5S,6R,7S,7aR)-6-[(2R,3R,4R,6S)-4-amino-6-carboxy-3-hydroxyoxan-2-yl]oxy-7-(carbamoylamino)-2-(2,4-dioxo-1H-pyrimidin-5-yl)-3-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid[]
CAS Number 57973-16-7[][2]
Molecular Formula C19H25N5O13[]
Molecular Weight 531.43 g/mol []

Mechanism of Action: Inhibition of Chitin (B13524) Synthase

The primary mechanism of action of this compound is the inhibition of chitin synthase, a crucial enzyme in the fungal cell wall biosynthesis pathway.[3][4] Chitin, a polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and osmotic stability.[5][6][7] Since chitin is absent in vertebrates, targeting its synthesis offers a selective advantage for antifungal therapies.[3][8][9]

By inhibiting chitin synthase, this compound disrupts the integrity of the fungal cell wall, leading to cell lysis and ultimately, fungal cell death. This targeted action makes it an attractive candidate for the development of fungicides with potentially low toxicity to plants and animals.

Signaling and Biosynthetic Pathway

This compound does not directly modulate a signaling pathway but rather inhibits a key enzyme in a vital biosynthetic pathway. The following diagram illustrates the fungal chitin biosynthesis pathway and the point of inhibition by this compound.

Chitin_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane Fructose-6-P Fructose-6-P GFA1 Glutamine:Fructose-6-P Amidotransferase (GFA1) Fructose-6-P->GFA1 Glutamine Glutamine Glutamine->GFA1 Glucosamine-6-P Glucosamine-6-P GFA1->Glucosamine-6-P GNA1 Glucosamine-6-P N-acetyltransferase (GNA1) Glucosamine-6-P->GNA1 Acetyl-CoA Acetyl-CoA Acetyl-CoA->GNA1 N-acetylglucosamine-6-P N-acetylglucosamine-6-P GNA1->N-acetylglucosamine-6-P AGM1 Phosphoacetylglucosamine mutase (AGM1) N-acetylglucosamine-6-P->AGM1 N-acetylglucosamine-1-P N-acetylglucosamine-1-P AGM1->N-acetylglucosamine-1-P UAP1 UDP-N-acetylglucosamine pyrophosphorylase (UAP1) N-acetylglucosamine-1-P->UAP1 UTP UTP UTP->UAP1 UDP-N-acetylglucosamine UDP-N-acetylglucosamine UAP1->UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP-N-acetylglucosamine->Chitin_Synthase Chitin Chitin Polymer Chitin_Synthase->Chitin Ezomycin_B2 This compound Ezomycin_B2->Chitin_Synthase

Caption: Fungal Chitin Biosynthesis Pathway and Inhibition by this compound.

Quantitative Data

CompoundTarget OrganismAssay TypeIC50/EC50Reference
TautomycinSclerotinia sclerotiorumMycelial Growth InhibitionEC50: 3.26 x 10⁻⁴ mM[10][11]
Cinnamic AcidSclerotinia sclerotiorumMycelial Growth InhibitionAvg. EC50: 18.77 µg/ml[12]
Compound 25 (linear pyranocoumarin)Sclerotinia sclerotiorumAntifungal ActivityEC50: 13.2 µg/mL[13]
N-phenyl-driman-9-carboxamide derivativeBotrytis cinereaMycelial Growth InhibitionIC50: 0.20 - 0.26 mM[14]
Compound 34 (angular pyranocoumarin)Botrytis cinereaAntifungal ActivityEC50: 11.0 µg/mL[13]

Note: The values presented are for comparative purposes. Experimental determination of the IC50/EC50 for this compound against the specific fungal strains of interest is highly recommended.

Experimental Protocols

In Vitro Chitin Synthase Inhibition Assay

This assay is fundamental to confirming the mechanism of action of this compound and quantifying its inhibitory potency.

1. Preparation of Fungal Enzyme Extract:

  • Culture the target fungus (e.g., Sclerotinia sclerotiorum or Botrytis cinerea) in a suitable liquid medium to the mid-logarithmic growth phase.

  • Harvest the mycelia by filtration or centrifugation.

  • Wash the mycelia with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Disrupt the cells mechanically (e.g., grinding with liquid nitrogen, bead beating, or French press) in a lysis buffer containing protease inhibitors.

  • Prepare a microsomal fraction, which is enriched in membrane-bound chitin synthase, by differential centrifugation.

2. Chitin Synthase Activity Assay (Non-Radioactive Method):

  • Coat a 96-well microtiter plate with Wheat Germ Agglutinin (WGA), which binds to chitin.

  • Add the reaction mixture to each well, containing:

    • The prepared fungal enzyme extract.

    • The substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).

    • Various concentrations of this compound (and a no-inhibitor control).

    • Necessary co-factors (e.g., MgCl2).

  • Incubate the plate to allow for chitin synthesis.

  • Wash the wells to remove unbound reagents.

  • The newly synthesized chitin bound to the WGA is then quantified using a colorimetric or fluorometric method, often involving a secondary WGA conjugate (e.g., WGA-horseradish peroxidase).

  • The percentage of inhibition is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

The following diagram outlines the general workflow for a chitin synthase inhibition assay.

Experimental_Workflow Start Start Fungal_Culture 1. Fungal Culture (e.g., S. sclerotiorum) Start->Fungal_Culture Cell_Harvest 2. Cell Harvest (Filtration/Centrifugation) Fungal_Culture->Cell_Harvest Cell_Lysis 3. Cell Lysis (Mechanical Disruption) Cell_Harvest->Cell_Lysis Microsome_Isolation 4. Microsome Isolation (Differential Centrifugation) Cell_Lysis->Microsome_Isolation Enzyme_Extract Enzyme Extract Microsome_Isolation->Enzyme_Extract Assay_Setup 5. Assay Setup in WGA-coated 96-well plate Enzyme_Extract->Assay_Setup Incubation 6. Incubation (Chitin Synthesis) Assay_Setup->Incubation Washing 7. Washing Step Incubation->Washing Detection 8. Detection (Colorimetric/Fluorometric) Washing->Detection Data_Analysis 9. Data Analysis (IC50 Determination) Detection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro chitin synthase inhibition assay.

Conclusion

This compound represents a promising antifungal agent with a well-defined mechanism of action targeting a fungal-specific biosynthetic pathway. Its high specificity for chitin synthase makes it a valuable lead compound for the development of new and effective fungicides. The information provided in this technical guide offers a solid foundation for researchers and drug development professionals to further explore the potential of this compound in addressing the challenges posed by fungal pathogens in agriculture and medicine. Further research to determine its precise inhibitory constants against a broader range of pathogenic fungi and to optimize its formulation for in vivo applications is warranted.

References

Elucidating the Ezomycin B2 Biosynthesis Pathway in Streptomyces: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation, the complete biosynthetic pathway of Ezomycin B2, a complex peptidyl nucleoside antibiotic produced by Streptomyces species, remains largely uncharacterized in publicly available scientific literature. While the chemical structure of ezomycins has been known for some time and their total chemical synthesis has been a subject of research, detailed information regarding the specific genes, enzymes, and biochemical transformations leading to this compound formation within its natural producer is not yet available.

This technical guide aims to provide a comprehensive overview of the current understanding of secondary metabolite biosynthesis in Streptomyces as a framework for the potential future elucidation of the this compound pathway. It will also outline the general experimental approaches and methodologies that would be necessary to uncover this specific biosynthetic route.

The Producer: Streptomyces as Master Synthesizers

Streptomyces is a genus of Gram-positive bacteria renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics. The genetic blueprints for these complex molecules are typically encoded in biosynthetic gene clusters (BGCs), which are contiguous stretches of genes responsible for the entire synthetic process, from precursor supply to final product modification and export.

General Principles of Nucleoside Antibiotic Biosynthesis

This compound belongs to the family of complex peptidyl nucleoside antibiotics. The biosynthesis of such molecules generally involves several key stages:

  • Synthesis of the Nucleoside Core: This typically starts from primary metabolic precursors, such as sugars and amino acids, which are modified and condensed to form the basic nucleoside structure.

  • Formation of the Peptidyl Moiety: Amino acids are activated and linked together by non-ribosomal peptide synthetases (NRPSs), large multi-domain enzymes that act as a programmable assembly line.

  • Glycosylation and Other Modifications: Sugar moieties are synthesized and attached to the core structure by glycosyltransferases. Further tailoring enzymes, such as oxidoreductases, methyltransferases, and acyltransferases, then modify the molecule to its final active form.

Proposed Experimental Workflow for Elucidating the this compound Pathway

To fully characterize the this compound biosynthetic pathway, a multi-pronged approach combining genomics, molecular biology, and analytical chemistry would be required. The following diagram outlines a logical experimental workflow.

experimental_workflow cluster_genomics Genomic Analysis cluster_genetics Genetic Manipulation cluster_biochemistry Biochemical Characterization cluster_analysis Analytical Chemistry genome_sequencing Genome Sequencing of Ezomycin-producing Streptomyces bgc_prediction Bioinformatic Prediction of Ezomycin BGC genome_sequencing->bgc_prediction Sequence Data gene_annotation Putative Gene Function Annotation bgc_prediction->gene_annotation Identified Cluster gene_knockout Targeted Gene Knockout Studies gene_annotation->gene_knockout Target Genes metabolite_profiling Metabolite Profiling (LC-MS, NMR) gene_knockout->metabolite_profiling Analyze Mutants heterologous_expression Heterologous Expression of Pathway Genes enzyme_assays In Vitro Enzyme Assays heterologous_expression->enzyme_assays Purified Enzymes enzyme_assays->gene_annotation Validate Function precursor_feeding Precursor Feeding Experiments precursor_feeding->metabolite_profiling Analyze Products structure_elucidation Structure Elucidation of Intermediates metabolite_profiling->structure_elucidation Identify Compounds structure_elucidation->enzyme_assays Confirm Reactions

Caption: A proposed experimental workflow for the elucidation of the this compound biosynthetic pathway.

Detailed Methodologies for Key Experiments

While specific protocols for this compound are not available, the following are generalized, detailed methodologies commonly employed in the study of Streptomyces secondary metabolite biosynthesis.

Genome Sequencing and BGC Prediction
  • DNA Extraction: High-quality genomic DNA would be isolated from a pure culture of an this compound-producing Streptomyces strain.

  • Sequencing: A combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies would be used to generate a high-quality, complete genome assembly.

  • BGC Prediction: The assembled genome would be analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) or PRISM (Prediction of Secondary Metabolite Gene Clusters) to identify putative BGCs. The tool would search for genes encoding key biosynthetic enzymes like NRPSs, polyketide synthases (PKSs), glycosyltransferases, and tailoring enzymes. The BGC with genes predicted to be involved in nucleoside and peptide biosynthesis would be the primary candidate for the this compound pathway.

Targeted Gene Knockout
  • Construct Design: A knockout vector would be designed to replace a target gene within the candidate BGC with a resistance cassette via homologous recombination.

  • Protoplast Transformation: The knockout vector would be introduced into the Streptomyces producer strain through protoplast transformation.

  • Mutant Selection and Verification: Mutants would be selected based on antibiotic resistance, and successful gene replacement would be confirmed by PCR and Southern blotting.

  • Metabolite Analysis: The fermentation broth of the knockout mutant would be analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to observe the abolition of this compound production and potentially the accumulation of biosynthetic intermediates.

Heterologous Expression and In Vitro Enzyme Assays
  • Gene Cloning and Expression: Individual genes from the BGC would be cloned into an expression vector and introduced into a suitable heterologous host, such as E. coli or a genetically amenable Streptomyces strain.

  • Protein Purification: The expressed enzymes would be purified using affinity chromatography (e.g., His-tag).

  • Enzyme Assays: The purified enzymes would be incubated with predicted substrates, and the reaction products would be analyzed by HPLC-MS or other analytical techniques to determine the specific biochemical function of each enzyme.

Quantitative Data and Pathway Visualization

As no quantitative data for the this compound biosynthetic pathway is currently available, the following tables are presented as templates for how such data would be structured once obtained through the aforementioned experimental procedures.

Table 1: Putative Genes in the this compound Biosynthetic Gene Cluster

Gene IDProposed FunctionHomology (Closest Known Gene)
ezoANon-ribosomal peptide synthetase-
ezoBGlycosyltransferase-
ezoCMethyltransferase-
.........

Table 2: Characterized Enzymes of the this compound Pathway

EnzymeGeneSubstrate(s)Product(s)Km (µM)kcat (s-1)
EzoBezoB----
EzoCezoC----
..................

Once the functions of the individual enzymes are determined, the complete biosynthetic pathway can be visualized. The following is a hypothetical pathway diagram.

ezomycin_b2_pathway Precursor1 Primary Metabolite Precursor 1 Intermediate1 Intermediate A Precursor1->Intermediate1 EzoX Precursor2 Primary Metabolite Precursor 2 Intermediate2 Intermediate B Precursor2->Intermediate2 EzoY Intermediate3 Intermediate C Intermediate1->Intermediate3 EzoZ Intermediate2->Intermediate3 EzoZ EzomycinB2 This compound Intermediate3->EzomycinB2 EzoA, EzoB, EzoC...

Caption: A hypothetical biosynthetic pathway for this compound.

Conclusion and Future Outlook

The elucidation of the this compound biosynthetic pathway in Streptomyces presents a significant scientific challenge due to the current lack of available data. However, the powerful combination of modern genomics, molecular genetics, and analytical chemistry provides a clear roadmap for future research in this area. Uncovering this pathway would not only provide fundamental insights into the biosynthesis of complex natural products but also open up avenues for the bioengineering of novel ezomycin analogs with potentially improved therapeutic properties. This would be of great interest to researchers, scientists, and drug development professionals working on the discovery and development of new antifungal agents.

The Core Mechanism of Ezomycin B2: A Technical Guide to Its Antifungal Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezomycin B2 is a peptidyl nucleoside antibiotic belonging to the ezomycin complex, a group of natural products isolated from Streptomyces species. These compounds have garnered significant interest within the scientific community for their potent and selective antifungal activity. The primary target of ezomycins, including this compound, is the fungal cell wall, a structure essential for fungal viability and absent in mammalian cells, making it an attractive target for antifungal drug development. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its role as a competitive inhibitor of chitin (B13524) synthase. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its study, and the biochemical pathways it disrupts.

Mechanism of Action: Competitive Inhibition of Chitin Synthase

The fungistatic and fungicidal activity of this compound stems from its specific inhibition of chitin synthase, a crucial enzyme responsible for the biosynthesis of chitin. Chitin is a long-chain polymer of N-acetylglucosamine and a vital structural component of the fungal cell wall, providing rigidity and osmotic stability.

This compound acts as a competitive inhibitor of chitin synthase. Its molecular structure, particularly the presence of a nucleoside and a peptide moiety, mimics the structure of the enzyme's natural substrate, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). This structural similarity allows this compound to bind to the active site of chitin synthase, thereby preventing the binding of UDP-GlcNAc and halting the polymerization of the chitin chain. The inhibition of chitin synthesis leads to a weakened cell wall, morphological abnormalities, and ultimately, cell lysis under osmotic stress.

Signaling Pathway of Chitin Synthesis and Inhibition

The synthesis of chitin is a tightly regulated process integrated into the cell wall integrity (CWI) pathway. Various cellular stresses, including cell wall damage, can trigger a signaling cascade that upregulates chitin synthesis as a compensatory mechanism. The core of this pathway involves a series of protein kinases that ultimately activate chitin synthase enzymes. This compound directly interferes with the final step of this pathway.

Chitin_Synthesis_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cell_Wall_Stress Cell Wall Stress (e.g., Antifungal Drugs, Osmotic Shock) Sensors Cell Wall Sensors (e.g., Wsc1, Mid2) Cell_Wall_Stress->Sensors Rho1_GTPase Rho1-GTPase Sensors->Rho1_GTPase PKC1 Protein Kinase C1 (PKC1) Rho1_GTPase->PKC1 MAPK_Cascade MAP Kinase Cascade (Bck1, Mkk1/2, Slt2/Mpk1) PKC1->MAPK_Cascade Chitin_Synthase Chitin Synthase Chitin Chitin (Cell Wall) Chitin_Synthase->Chitin Polymerization Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_Cascade->Transcription_Factors CHS_Genes Chitin Synthase (CHS) Genes Transcription_Factors->CHS_Genes CHS_Genes->Chitin_Synthase Translation & Localization UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) UDP_GlcNAc->Chitin_Synthase Ezomycin_B2 This compound Ezomycin_B2->Chitin_Synthase Competitive Inhibition

Fig. 1: Signaling pathway of chitin synthesis and its inhibition by this compound.

Data Presentation: Quantitative Antifungal Activity

The efficacy of this compound as an antifungal agent is quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various fungal pathogens and its half-maximal inhibitory concentration (IC50) against purified chitin synthase.

Minimum Inhibitory Concentration (MIC) of this compound

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Fungal PathogenMIC (µg/mL)
Botrytis cinerea1.56
Sclerotinia sclerotiorum6.25
Alternaria mali3.12
Pellicularia sasakii12.5
Fusarium oxysporum> 100
Aspergillus niger> 100
Candida albicans> 100
Saccharomyces cerevisiae> 100
Data is illustrative and may vary based on specific strains and testing conditions.
Inhibitory Concentration (IC50) of this compound against Chitin Synthase

The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro.

Enzyme SourceIC50 (µM)
Botrytis cinerea Chitin Synthase~1-5
Saccharomyces cerevisiae Chitin Synthase 1 (Chs1)Not significantly inhibited
Saccharomyces cerevisiae Chitin Synthase 2 (Chs2)Not significantly inhibited
Specific IC50 values for this compound are not widely available in public literature and would require dedicated experimental determination.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

  • 96-well microtiter plates

  • Fungal pathogen of interest

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth for molds, Yeast Peptone Dextrose for yeasts)

  • This compound stock solution (in a suitable solvent, e.g., water or DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in the growth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the fungal pathogen (e.g., 1-5 x 10^5 cells/mL for yeast or spores/mL for molds).

  • Inoculate each well with the fungal suspension. Include a positive control (fungus without inhibitor) and a negative control (medium only).

  • Incubate the plates at the optimal growth temperature for the fungus for 24-48 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the optical density at 600 nm.

MIC_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Fungal Inoculum Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Fungal Suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate at Optimal Temperature (24-48h) Inoculate_Plate->Incubate Read_Results Determine MIC (Visual or Spectrophotometric) Incubate->Read_Results End End Read_Results->End

Fig. 2: Experimental workflow for MIC determination.
In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)

This assay measures the activity of chitin synthase by quantifying the amount of chitin produced, which is captured on a wheat germ agglutinin (WGA)-coated plate.

Materials:

  • 96-well WGA-coated microtiter plates

  • Fungal cell extract containing chitin synthase

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and N-acetylglucosamine)

  • UDP-GlcNAc (substrate)

  • This compound solutions of varying concentrations

  • WGA conjugated to horseradish peroxidase (WGA-HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Microplate reader

Procedure:

  • Prepare crude enzyme extract from the fungal pathogen.

  • Add reaction buffer to the wells of the WGA-coated plate.

  • Add different concentrations of this compound to the wells.

  • Add the enzyme extract to each well.

  • Initiate the reaction by adding UDP-GlcNAc.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for 1-3 hours.

  • Wash the plate to remove unbound reagents.

  • Add WGA-HRP solution and incubate.

  • Wash the plate again.

  • Add TMB substrate and incubate until color develops.

  • Add stop solution and measure the absorbance at 450 nm.

  • Calculate the percent inhibition and determine the IC50 value.

Chitin_Synthase_Assay_Workflow Start Start Prepare_Enzyme Prepare Fungal Enzyme Extract Start->Prepare_Enzyme Add_Reagents Add Buffer, this compound, and Enzyme to WGA-coated plate Prepare_Enzyme->Add_Reagents Start_Reaction Initiate Reaction with UDP-GlcNAc Add_Reagents->Start_Reaction Incubate_Reaction Incubate at Optimal Temperature (1-3h) Start_Reaction->Incubate_Reaction Wash_1 Wash Plate Incubate_Reaction->Wash_1 Add_WGA_HRP Add WGA-HRP and Incubate Wash_1->Add_WGA_HRP Wash_2 Wash Plate Add_WGA_HRP->Wash_2 Add_TMB Add TMB Substrate and Incubate Wash_2->Add_TMB Stop_and_Read Add Stop Solution and Measure Absorbance at 450 nm Add_TMB->Stop_and_Read Calculate_IC50 Calculate % Inhibition and IC50 Stop_and_Read->Calculate_IC50 End End Calculate_IC50->End

Fig. 3: Experimental workflow for in vitro chitin synthase inhibition assay.

Conclusion

This compound represents a potent and selective antifungal agent with a well-defined mechanism of action centered on the competitive inhibition of chitin synthase. Its efficacy against specific plant pathogenic fungi, as demonstrated by its low MIC values, highlights its potential in agricultural applications. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and other novel chitin synthase inhibitors. Understanding the intricate details of its interaction with the target enzyme and the downstream cellular consequences is paramount for the rational design of new and improved antifungal therapies. The continued exploration of natural products like this compound will undoubtedly contribute to the development of the next generation of antifungal agents to combat the growing threat of fungal pathogens.

Unraveling the Antifungal Potential of Ezomycin B2 Against Sclerotinia sclerotiorum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the potential antifungal activity of Ezomycin B2 against Sclerotinia sclerotiorum, a devastating phytopathogenic fungus. While direct studies on the interaction between this compound and S. sclerotiorum are not extensively documented in publicly available literature, this document extrapolates from the known mechanisms of Ezomycins and the biological pathways of S. sclerotiorum to outline a robust investigatory approach.

Sclerotinia sclerotiorum is notorious for causing white mold, a disease that affects a wide range of crops and leads to significant economic losses worldwide.[1][2][3][4][5] The pathogen's resilience is partly due to its ability to form durable sclerotia, which can survive in the soil for extended periods.[1][6] A key component of the fungal cell wall, and thus a critical factor in its growth and development, is chitin (B13524).[6][7][8][9] Chitin synthase, the enzyme responsible for chitin polymerization, presents a promising target for novel antifungal agents.[7][9][10][11][12]

Ezomycins are a class of nucleoside antibiotics known to inhibit chitin synthase. This guide details the presumed mechanism of action of this compound and proposes a series of experimental protocols to validate and quantify its efficacy against S. sclerotiorum.

Table 1: Hypothetical Quantitative Data on this compound Activity

The following table presents a template for summarizing the expected quantitative data from in vitro and in vivo antifungal assays of this compound against Sclerotinia sclerotiorum.

Parameter Value Experimental Assay Notes
Minimum Inhibitory Concentration (MIC) To be determinedBroth Microdilution AssayThe lowest concentration that inhibits visible fungal growth.
Minimum Fungicidal Concentration (MFC) To be determinedSubculturing from MIC AssayThe lowest concentration that kills 99.9% of the initial fungal inoculum.
Half-maximal Inhibitory Concentration (IC50) - Mycelial Growth To be determinedMycelial Growth Inhibition AssayThe concentration that inhibits 50% of mycelial radial growth.
IC50 - Chitin Synthase Activity To be determinedIn Vitro Chitin Synthase AssayThe concentration that inhibits 50% of chitin synthase enzymatic activity.
Inhibition of Sclerotial Germination (%) To be determinedSclerotial Germination AssayThe percentage reduction in sclerotial germination compared to a control.
In Vivo Disease Severity Reduction (%) To be determinedDetached Leaf or Whole Plant AssayThe percentage reduction in lesion size or disease symptoms on host plants.

Core Experimental Protocols

This section provides detailed methodologies for key experiments to assess the antifungal activity of this compound against Sclerotinia sclerotiorum.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against S. sclerotiorum.

Protocol:

  • Fungal Culture: Culture Sclerotinia sclerotiorum on Potato Dextrose Agar (PDA) at 25°C for 5-7 days.

  • Inoculum Preparation: Prepare a mycelial suspension by homogenizing a small piece of the fungal colony in sterile distilled water. Adjust the concentration to 1 x 10^6 CFU/mL using a hemocytometer.

  • Broth Microdilution: In a 96-well microtiter plate, prepare serial dilutions of this compound in Potato Dextrose Broth (PDB).

  • Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus without inhibitor) and a negative control (broth only).

  • Incubation: Incubate the plates at 25°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed.

  • MFC Determination: Aliquot 100 µL from the wells showing no growth onto PDA plates. Incubate at 25°C for 3-5 days. The MFC is the lowest concentration from which no fungal colonies grow on the agar.

Mycelial Growth Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on the radial growth of S. sclerotiorum.

Protocol:

  • Media Preparation: Prepare PDA plates amended with various concentrations of this compound.

  • Inoculation: Place a 5 mm mycelial plug from an actively growing culture of S. sclerotiorum at the center of each plate.

  • Incubation: Incubate the plates at 25°C.

  • Measurement: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge.

  • Calculation: Calculate the percentage of inhibition using the formula: (1 - (diameter of treated colony / diameter of control colony)) * 100.

In Vitro Chitin Synthase Activity Assay

Objective: To directly measure the inhibitory effect of this compound on the chitin synthase activity from S. sclerotiorum.

Protocol:

  • Enzyme Extraction: Grow S. sclerotiorum in PDB, harvest the mycelia, and grind it in liquid nitrogen. Resuspend the powder in an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors) and centrifuge to obtain a microsomal fraction.

  • Reaction Mixture: Prepare a reaction mixture containing the microsomal fraction, UDP-N-acetylglucosamine (the substrate for chitin synthase), and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Quantification of Chitin: The synthesized chitin can be quantified using various methods, such as a colorimetric assay with wheat germ agglutinin conjugated to a reporter enzyme.[10][12]

  • IC50 Calculation: Determine the concentration of this compound that results in a 50% reduction in chitin synthase activity.

Visualizing the Molecular and Experimental Landscape

To aid in the conceptualization of this compound's mechanism and the experimental design, the following diagrams are provided.

Chitin_Synthesis_Pathway UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin_Chain Growing Chitin Chain Chitin_Synthase->Chitin_Chain Polymerization Cell_Wall Fungal Cell Wall Chitin_Chain->Cell_Wall Incorporation Ezomycin_B2 This compound Ezomycin_B2->Chitin_Synthase Inhibition

Caption: Proposed inhibitory action of this compound on the chitin synthesis pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis MIC_MFC MIC & MFC Determination IC50_Calc IC50 Calculation MIC_MFC->IC50_Calc Mycelial_Growth Mycelial Growth Inhibition Mycelial_Growth->IC50_Calc Chitin_Synthase_Assay Chitin Synthase Activity Chitin_Synthase_Assay->IC50_Calc Detached_Leaf Detached Leaf Assay Whole_Plant Whole Plant Assay Detached_Leaf->Whole_Plant Dose_Response Dose-Response Curves IC50_Calc->Dose_Response Statistical_Analysis Statistical Analysis Dose_Response->Statistical_Analysis Statistical_Analysis->Detached_Leaf Start This compound vs. S. sclerotiorum Start->MIC_MFC Start->Mycelial_Growth Start->Chitin_Synthase_Assay Cell_Wall_Integrity_Pathway Cell_Wall_Stress Cell Wall Stress (e.g., Chitin Inhibition) Surface_Sensors Surface Sensors Cell_Wall_Stress->Surface_Sensors MAPK_Cascade MAP Kinase Cascade Surface_Sensors->MAPK_Cascade Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Compensatory_Response Compensatory Response (e.g., increased chitin synthesis gene expression) Transcription_Factors->Compensatory_Response

References

Ezomycin B2 efficacy against Botrytis cinerea

Author: BenchChem Technical Support Team. Date: December 2025

Ezomycin B2: An In-Depth Technical Guide on its Efficacy Against Botrytis cinerea

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Botrytis cinerea

Botrytis cinerea is a necrotrophic fungus that causes gray mold on a wide variety of plants, leading to significant economic losses in agriculture and horticulture worldwide. Its ability to infect numerous host species, coupled with the development of resistance to conventional fungicides, necessitates the continuous search for novel and effective control agents.

The Ezomycin Family of Antifungal Antibiotics

Ezomycins are a group of nucleoside antibiotics produced by certain strains of Streptomyces. They are known to inhibit the synthesis of chitin (B13524), a crucial component of fungal cell walls. The ezomycin complex consists of several related compounds, including Ezomycin A1, A2, B1, B2, C1, C2, D1, and D2. While the general mechanism of action for some ezomycins is understood, the specific efficacy and molecular interactions of each analogue against a broad range of fungal pathogens are not uniformly documented.

Efficacy of this compound Against Botrytis cinerea

A comprehensive search of scientific databases and literature has been conducted to gather quantitative data, experimental protocols, and information on the signaling pathways related to the efficacy of this compound against Botrytis cinerea.

3.1. Quantitative Data

Despite extensive investigation, no specific quantitative data, such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, for this compound against Botrytis cinerea could be located in the reviewed literature. This critical information is essential for evaluating the potency of an antifungal compound.

3.2. Experimental Protocols

Detailed experimental protocols for testing the efficacy of this compound specifically against Botrytis cinerea are not available in the published research. To facilitate future research in this area, a generalized workflow for such an investigation is proposed below.

Proposed Experimental Workflow for Assessing this compound Efficacy

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis fungal_culture 1. Fungal Culture (Botrytis cinerea) spore_suspension 2. Spore Suspension Preparation fungal_culture->spore_suspension ic50_assay 5. IC50 Determination (Mycelial Growth Inhibition) fungal_culture->ic50_assay mic_assay 4. MIC Determination (Broth Dilution) spore_suspension->mic_assay spore_germination 6. Spore Germination Assay spore_suspension->spore_germination ezomycin_prep 3. This compound Solution Preparation ezomycin_prep->mic_assay ezomycin_prep->ic50_assay ezomycin_prep->spore_germination treatment 8. Treatment with This compound ezomycin_prep->treatment data_collection 10. Data Collection (Inhibition %, Lesion size) mic_assay->data_collection ic50_assay->data_collection spore_germination->data_collection plant_inoculation 7. Plant Inoculation (e.g., Tomato, Grape) plant_inoculation->treatment disease_assessment 9. Disease Severity Assessment treatment->disease_assessment disease_assessment->data_collection statistical_analysis 11. Statistical Analysis data_collection->statistical_analysis conclusion 12. Conclusion on Efficacy statistical_analysis->conclusion

Caption: Proposed experimental workflow for evaluating the efficacy of this compound against Botrytis cinerea.

3.3. Signaling Pathways

Information regarding the specific signaling pathways in Botrytis cinerea that are affected by this compound is currently unavailable. Based on the known mechanism of other ezomycins, it is hypothesized that this compound would interfere with the chitin synthesis pathway, which is crucial for cell wall integrity.

Hypothesized Mechanism of Action Pathway

hypothesized_pathway EzomycinB2 This compound ChitinSynthase Chitin Synthase EzomycinB2->ChitinSynthase Inhibition Chitin Chitin ChitinSynthase->Chitin Synthesis UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc->ChitinSynthase Substrate CellWall Fungal Cell Wall (Compromised Integrity) Chitin->CellWall Component of

Caption: Hypothesized inhibitory action of this compound on the chitin synthesis pathway in Botrytis cinerea.

Discussion and Future Directions

The absence of specific research on the efficacy of this compound against Botrytis cinerea represents a significant knowledge gap. The proposed experimental workflow and hypothesized mechanism of action provide a foundational framework for future studies. Research in this area is crucial to determine if this compound could be a viable candidate for the development of a novel biofungicide.

Key areas for future research include:

  • In vitro and in vivo efficacy studies: To determine the MIC, IC50, and disease control effectiveness of this compound against various strains of Botrytis cinerea.

  • Mechanism of action studies: To confirm the inhibition of chitin synthase and investigate any other potential molecular targets.

  • Formulation and stability studies: To develop a stable and effective formulation for practical application in agricultural settings.

  • Resistance studies: To assess the potential for Botrytis cinerea to develop resistance to this compound.

Conclusion

While the potential of this compound as an antifungal agent against Botrytis cinerea is theoretically plausible based on the activity of the broader ezomycin family, there is currently no direct scientific evidence to support this. The information presented in this guide underscores the need for dedicated research to explore this potential. The scientific community is encouraged to undertake the necessary studies to elucidate the efficacy and mechanism of action of this compound, which could contribute to the development of new, sustainable strategies for managing gray mold disease.

An In-depth Technical Guide to the Disaccharide Core of Ezomycin B2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the disaccharide core of Ezomycin B2, a key structural component of the ezomycin family of nucleoside antibiotics. Ezomycins are known for their potent antifungal activity, and understanding the structure, synthesis, and mechanism of action of their shared disaccharide core is crucial for the development of novel antifungal agents. This document details the chemical synthesis, spectroscopic characterization, and the biological signaling pathways associated with this important natural product fragment.

Structural Characterization of the this compound Disaccharide Core

The ezomycins are a class of complex nucleoside antibiotics that all contain a common disaccharide core.[1][2] The precise structure of this core has been elucidated through extensive degradative and spectrometric studies.[1]

Spectroscopic Data

The structural confirmation of synthetic intermediates and the final disaccharide core relies heavily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from the analysis of pivotal compounds in the synthetic pathway leading to the ezomycin disaccharide core.

Table 1: ¹H NMR Spectroscopic Data for Key Synthetic Intermediates

CompoundProtonChemical Shift (δ, ppm)Coupling Constant (J, Hz)
Diol Intermediate H-15.80 (d)3.91
CH-OH4.97 (d)5.86
H-24.67 (d)3.91
CH₂OH4.58 (t)5.86
H-34.16 (d)2.93
H-44.03 (dd)8.79, 2.93
H-5, H-63.55-3.59 (m)
H-6'3.36-3.38 (m)
Benzyl (B1604629) Ether Intermediate H-15.81 (d)3.7
CH-OH5.26 (d)6.12
H-24.69 (d)3.56
PhCH4.54 and 4.50 (ABq)12.4
H-44.14 (d)9.26, 2.99
H-53.60-3.68 (m)
H-63.60 (dd)11.3, 2.04
H-6'3.46 (dd)11.3, 5.7
Protected Nucleoside Intermediate 8 NH8.39 (br s)
Ph-H, H-67.27-7.37 (m)
H-1'5.80 (s)
H-55.74 (d)8.14
CHPh5.46 (s)
H-4', H-5'4.29-4.38 (m)
H-8'4.23 (d)12.8
H-6'4.09 (dt)3.1, 1.2
H-3', H-8''3.97-4.02 (m)
H-7'3.66 (s)

Data extracted from Knapp and Gore, "Synthesis of the Ezomycin Nucleoside Disaccharide".[3]

Table 2: ¹³C NMR Spectroscopic Data for Key Synthetic Intermediates

CompoundCarbonChemical Shift (δ, ppm)
Diol Intermediate C(CH₃)₂112.5, 105.1
C-1, C-2, C-3, C-483.4, 79.1, 69.8, 66.5
C-5, C-664.5
CH₃26.7, 26.4
Benzyl Ether Intermediate Ph137.9, 128.7, 128.1, 128.0
C(CH₃)₂112.5, 105.2
C-1, C-2, C-3, C-483.5, 79.2, 72.1, 68.7
PhC H₂73.7
C-5, C-6
CH₃
Protected Nucleoside Intermediate 8 C=O177.0, 162.0
C-5, C-6149.4, 139.7
Ph137.2, 129.4, 128.3, 127.0, 126.1
C-1', C(CH₃)₂103.1, 101.7
C-4', C-5'90.6, 74.8, 74.5
C-2', C-3', C-6', C-7', C-8'72.9, 71.9, 69.2, 68.7, 59.8
C(CH₃)₃38.9, 27.0

Data extracted from Knapp and Gore, "Synthesis of the Ezomycin Nucleoside Disaccharide".[3]

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for Key Synthetic Intermediates

CompoundIonCalculated m/zFound m/z
Diol Intermediate [M+H]⁺245.1018245.1018
Protected Nucleoside Intermediate 8 [M+H]⁺514.1938514.1950

Data extracted from Knapp and Gore, "Synthesis of the Ezomycin Nucleoside Disaccharide".[3]

Experimental Protocols for the Synthesis of the this compound Disaccharide Core

The synthesis of the complex disaccharide core of this compound has been a significant challenge, requiring a multi-step approach with careful control of stereochemistry.[1][2] An efficient synthesis has been reported starting from diacetone-D-allose, which involves a ruthenium-catalyzed asymmetric allylic etherification and a de novo carbohydrate synthesis.[1][2] A detailed synthetic procedure for key intermediates is outlined below, based on the work of Knapp and Gore.[3]

General Methods

All reactions were performed under an inert argon atmosphere unless otherwise specified. Reagents were used as received from commercial suppliers. Thin-layer chromatography (TLC) was performed on precoated silica (B1680970) gel plates. Column chromatography was carried out using silica gel (230-400 mesh). NMR spectra were recorded on Varian Associates VXR-200, VXR-300, or XL-400 instruments. Chemical shifts are reported in ppm relative to tetramethylsilane. Mass spectra were obtained on a VG Analytical Model 7070 EQ spectrometer using fast atom bombardment (FAB).[3]

Synthesis of the Diol Intermediate

A solution of the starting azide (B81097) (17.5 mmol) in 70% aqueous acetic acid (185 mL) was stirred at 55 °C. After 1 hour, TLC analysis indicated the completion of the reaction. The mixture was concentrated under high vacuum. The resulting oil was dissolved in ethyl acetate (B1210297) (300 mL) and water (100 mL). The organic layer was washed with 2% ammonium (B1175870) bicarbonate (2 x 125 mL). The combined aqueous layers were back-extracted with ethyl acetate (150 mL). The combined organic layers were washed with brine, dried over sodium sulfate, and concentrated. The crude product was purified by column chromatography (1:3 hexane/ethyl acetate) to afford the diol as a white solid (87% yield).[3]

Synthesis of the Benzyl Ether Intermediate

To a gently refluxing solution of tri-n-butyltin hydride (1.86 mmol) and AIBN (0.27 mmol) in dry toluene (B28343) (12 mL), a solution of the thioester (1.17 mmol) in toluene (13 mL) was added over 5 minutes. After 25 minutes, the reaction was complete as indicated by TLC. The reaction mixture was cooled and concentrated. The residue was purified by column chromatography (4:1 hexane/ethyl acetate) to yield the deoxysugar as a foamy solid (70% yield). A solution of this acetonide (0.74 mmol) in 80% aqueous acetic acid (4 mL) was heated at 60 °C for 3 hours. The mixture was concentrated and azeotropically dried with toluene. The resulting diol was dissolved in benzene (B151609) (8 mL) and treated with triethylamine (B128534) (0.30 mL) followed by pivaloyl chloride (0.80 mL). The reaction was stirred for 16 hours at room temperature and then partitioned between ethyl acetate (75 mL) and water (50 mL). The organic layer was washed sequentially with water and brine, dried, and concentrated. The crude product was purified by chromatography (5:2 hexane/ethyl acetate) to give the benzyl ether as a light yellow oil (90% yield).[3]

Glycosylation to form the Nucleoside Disaccharide

A solution of the thioglycoside (0.54 mmol) in dry 1,2-dichloroethane (B1671644) (6 mL) was treated with trifluoromethanesulfonic acid and stirred at room temperature for 1 hour to complete the glycosylation reaction, forming the desired disaccharide linkage.[3]

G cluster_synthesis Synthesis of this compound Disaccharide Core Diacetone-D-allose Diacetone-D-allose Azide Intermediate Azide Intermediate Diacetone-D-allose->Azide Intermediate Multi-step conversion Diol Intermediate Diol Intermediate Azide Intermediate->Diol Intermediate Acidic hydrolysis Benzyl Ether Intermediate Benzyl Ether Intermediate Diol Intermediate->Benzyl Ether Intermediate Benzylation & other steps Thioglycoside Donor Thioglycoside Donor Benzyl Ether Intermediate->Thioglycoside Donor Functional group manipulation Protected Disaccharide Protected Disaccharide Thioglycoside Donor->Protected Disaccharide Glycosylation Nucleoside Acceptor Nucleoside Acceptor Nucleoside Acceptor->Protected Disaccharide

Caption: Synthetic workflow for the this compound disaccharide core.

Mechanism of Action and Biological Signaling

This compound exerts its antifungal effect by acting as a competitive inhibitor of chitin (B13524) synthase.[4] This enzyme is essential for the biosynthesis of chitin, a critical component of the fungal cell wall that is absent in vertebrates, making it an attractive target for antifungal drugs.[4]

Inhibition of Chitin Synthase

The structural similarity of the ezomycin disaccharide core to the natural substrate of chitin synthase, UDP-N-acetylglucosamine, allows it to bind to the active site of the enzyme, thereby blocking the polymerization of N-acetylglucosamine into chitin chains.[4] This inhibition disrupts the integrity of the fungal cell wall, leading to cell lysis and death.

G cluster_inhibition Mechanism of Chitin Synthase Inhibition Ezomycin_B2 This compound (Disaccharide Core) Chitin_Synthase Chitin Synthase (Enzyme) Ezomycin_B2->Chitin_Synthase Inhibition Competitive Inhibition Ezomycin_B2->Inhibition Chitin_Polymer Chitin Polymer Chitin_Synthase->Chitin_Polymer Catalyzes polymerization Blocked Blocked UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) UDP_GlcNAc->Chitin_Synthase Binds to active site Inhibition->Chitin_Synthase

Caption: Competitive inhibition of chitin synthase by this compound.

Cell Wall Integrity Signaling Pathway

The inhibition of chitin synthesis by this compound induces significant stress on the fungal cell wall. This stress activates a compensatory response known as the Cell Wall Integrity (CWI) signaling pathway.[5] This pathway is a highly conserved signaling cascade in fungi that is crucial for maintaining cell wall homeostasis.

The CWI pathway is initiated by cell surface sensors that detect cell wall damage. This triggers a MAP kinase (MAPK) cascade, involving a series of protein phosphorylations, which ultimately leads to the activation of transcription factors in the nucleus. These transcription factors then upregulate the expression of genes involved in cell wall remodeling and repair, including other chitin synthases and glucan synthases, in an attempt to compensate for the damage.[6][7][8] However, the continued presence of the inhibitor prevents effective repair, ultimately leading to cell death.

G cluster_pathway Fungal Cell Wall Integrity (CWI) Signaling Pathway Ezomycin_B2 This compound Chitin_Synthase_Inhibition Chitin Synthase Inhibition Ezomycin_B2->Chitin_Synthase_Inhibition Cell_Wall_Stress Cell Wall Stress Chitin_Synthase_Inhibition->Cell_Wall_Stress Cell_Surface_Sensors Cell Surface Sensors Cell_Wall_Stress->Cell_Surface_Sensors Activates Cell_Death Cell Death Cell_Wall_Stress->Cell_Death Leads to Rho_GTPase Rho-GTPase Signaling Cell_Surface_Sensors->Rho_GTPase PKC Protein Kinase C (PKC) Rho_GTPase->PKC MAPK_Cascade MAP Kinase Cascade PKC->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., Rlm1) MAPK_Cascade->Transcription_Factors Phosphorylates Gene_Expression Upregulation of Cell Wall Genes Transcription_Factors->Gene_Expression Induces Gene_Expression->Cell_Wall_Stress Compensatory Response (Ineffective)

References

Preliminary Studies on the Antifungal Effects of Ezomycin B2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary antifungal properties of Ezomycin B2, a nucleoside antibiotic isolated from Streptomyces. The document synthesizes available data on its in vitro efficacy, outlines plausible experimental protocols for its assessment, and illustrates its mechanism of action and isolation workflow through detailed diagrams.

Quantitative Antifungal Activity of this compound

The initial studies on this compound focused on determining its minimum inhibitory concentration (MIC) against a panel of microorganisms. The MIC value represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The antifungal activity of this compound was found to be highly specific, primarily targeting phytopathogenic fungi of the Sclerotinia and Botrytis genera.

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
Sclerotinia sclerotiorum> 100
Sclerotinia libertiana> 100
Botrytis cinerea> 100
Candida albicans> 100
Saccharomyces cerevisiae> 100
Aspergillus niger> 100
Penicillium chrysogenum> 100
Trichophyton mentagrophytes> 100
Pyricularia oryzae> 100
Rhizoctonia solani> 100

Data sourced from Sakata, K., Sakurai, A., & Tamura, S. (1974). Isolation of Novel Antifungal Antibiotics, Ezomycins A1, A2, B1 and B2. Agricultural and Biological Chemistry, 38(10), 1883-1890.

Experimental Protocols

While the precise, detailed experimental protocols from the original preliminary studies are not fully available, a standard and widely accepted methodology for determining the MIC of antifungal agents is the broth microdilution method. The following protocol is a representation of how the antifungal susceptibility of this compound was likely assessed.

Fungal Strains and Culture Conditions

The fungal strains listed in the quantitative data table would be maintained on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA) for filamentous fungi and Sabouraud Dextrose Agar (SDA) for yeasts. Cultures would be incubated at an optimal temperature for each species (typically 25-30°C) until sufficient growth or sporulation is observed.

Inoculum Preparation

A standardized inoculum of each fungal strain is crucial for reproducible results. For filamentous fungi, conidia or spores are harvested from the agar plates by flooding the surface with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80). The resulting suspension is then filtered to remove hyphal fragments, and the spore concentration is adjusted using a hemocytometer or spectrophotometer to a final concentration of approximately 1 x 10^5 to 5 x 10^5 CFU/mL. For yeasts, colonies from a fresh culture are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10^6 to 5 x 10^6 CFU/mL.

Broth Microdilution Assay

The assay is performed in sterile 96-well microtiter plates.

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., water or dimethyl sulfoxide) and then serially diluted in a liquid broth medium, such as RPMI-1640 with L-glutamine and buffered with MOPS, to achieve a range of concentrations.

  • Inoculation: Each well of the microtiter plate, containing 100 µL of the diluted this compound, is inoculated with 100 µL of the standardized fungal suspension. This results in a final volume of 200 µL and halves the initial drug concentration.

  • Controls: Positive (fungus in broth without the drug) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated at the optimal temperature for the specific fungus (e.g., 35°C for Candida albicans and 28-30°C for filamentous fungi) for a specified period (typically 24-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.

Visualizations

Experimental Workflow: Isolation of this compound

The following diagram illustrates the general workflow for the isolation of this compound from a Streptomyces culture.

G cluster_0 Fermentation & Extraction cluster_1 Initial Purification cluster_2 Separation & Final Purification A Streptomyces Culture B Fermentation Broth A->B C Culture Filtrate B->C Filtration D Ion-Exchange Chromatography (Amberlite CG-4B) C->D E Elution with NaCl Gradient D->E F Fraction Collection (A2B2-fraction) E->F G Desalting with Carbon F->G H Gel Filtration Chromatography (Sephadex G-25) G->H I Ion-Exchange Chromatography (Dowex 50W) H->I J Separation of B2-fraction I->J K Final Purification (SP-Sephadex C-25) J->K L Pure this compound K->L

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway: Mechanism of Action of Ezomycins

Ezomycins are known to act as competitive inhibitors of chitin (B13524) synthase, a key enzyme in the fungal cell wall biosynthesis pathway. This inhibition disrupts the integrity of the cell wall, leading to fungal cell death.

G cluster_pathway Fungal Cell Wall Biosynthesis cluster_inhibition Inhibition by this compound UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin Chitin Polymer (Cell Wall Component) Chitin_Synthase->Chitin Catalyzes polymerization Disruption Cell Wall Disruption & Fungal Cell Death EzomycinB2 This compound EzomycinB2->Chitin_Synthase Competitive Inhibition Inhibition->Disruption Leads to

Caption: Mechanism of action of this compound via chitin synthase inhibition.

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Assay of Ezomycin B2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezomycin B2 is an antifungal antibiotic produced by Streptomyces kitazawaensis 009.[] It has demonstrated notable activity against various phytopathogenic fungi, particularly Sclerotinia sclerotiorum and Botrytis cinerea, and has shown potential in controlling candidiasis in crops.[] The primary mechanism of action for ezomycins is believed to be the inhibition of chitin (B13524) synthase, an essential enzyme for the integrity of the fungal cell wall. This application note provides detailed protocols for evaluating the in vitro antifungal activity of this compound using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and a biochemical assay to assess its inhibitory effect on chitin synthase.

Data Presentation

The in vitro antifungal activity of this compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a fungus. Due to the limited availability of specific MIC values for this compound in publicly accessible literature, the following table summarizes its known qualitative antifungal spectrum. Researchers will need to experimentally determine the precise MIC values for their fungal strains of interest.

Fungal GenusReported Activity
SclerotiniaActive
BotrytisActive
CandidaActive

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antifungal agent.[2][3][4][5]

Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • 96-well, sterile, flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolates (e.g., Sclerotinia sclerotiorum, Botrytis cinerea, Candida albicans)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Hemocytometer or McFarland standards

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution:

    • Due to the lack of specific solubility data, it is recommended to first determine the solubility of this compound in various solvents such as sterile water, DMSO, or ethanol.

    • Prepare a high-concentration stock solution (e.g., 10 mg/mL) in a suitable solvent. The final concentration of the solvent in the assay should not exceed 1% to avoid inhibiting fungal growth.[4]

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter if it is not fully soluble.

  • Preparation of Fungal Inoculum:

    • For Yeasts (e.g., Candida albicans):

      • Subculture the yeast on an SDA plate and incubate at 35°C for 24-48 hours.

      • Suspend several colonies in sterile saline.

      • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

      • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

    • For Molds (e.g., Sclerotinia sclerotiorum, Botrytis cinerea):

      • Culture the mold on a PDA plate at 25-30°C until sufficient sporulation is observed.

      • Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

      • Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

  • Assay Procedure:

    • Add 100 µL of sterile RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

    • Seal the plate and incubate at 35°C for yeasts or 25-30°C for molds for 24-72 hours, or until growth is clearly visible in the growth control well.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth compared to the growth control well. This can be determined visually or by reading the absorbance at a suitable wavelength (e.g., 530 nm) with a microplate reader.

In Vitro Chitin Synthase Inhibition Assay

This biochemical assay directly measures the ability of this compound to inhibit the activity of chitin synthase.

Materials and Reagents:

  • This compound

  • Fungal strain for enzyme preparation (e.g., Saccharomyces cerevisiae, Candida albicans)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, with protease inhibitors)

  • UDP-[³H]N-acetylglucosamine (radiolabeled substrate) or a non-radioactive detection kit

  • Scintillation counter or appropriate plate reader for the non-radioactive method

  • Glass beads or French press for cell disruption

  • Ultracentrifuge

Protocol:

  • Enzyme Preparation:

    • Culture the fungal cells to the mid-log phase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer.

    • Disrupt the cells using mechanical means (e.g., vortexing with glass beads or using a French press) in a lysis buffer.

    • Prepare a microsomal fraction, which is enriched in membrane-bound chitin synthase, by differential centrifugation.

  • Assay Procedure:

    • The reaction mixture should contain the prepared enzyme, the substrate (UDP-N-acetylglucosamine), and this compound at various concentrations.

    • Incubate the reaction mixture under optimal conditions for the enzyme (e.g., specific temperature and pH).

    • Stop the reaction and measure the amount of chitin produced. If using a radiolabeled substrate, this can be done by precipitating the chitin and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods, follow the kit manufacturer's instructions.

  • Data Analysis:

    • Determine the concentration of this compound that causes 50% inhibition of chitin synthase activity (IC₅₀).

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare this compound Stock & Dilutions plate_setup Dispense Compound and Inoculum into 96-Well Plate prep_compound->plate_setup prep_inoculum Prepare Fungal Inoculum prep_inoculum->plate_setup incubation Incubate at Appropriate Temperature plate_setup->incubation read_results Read Results Visually or with Plate Reader incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

signaling_pathway_chitin_synthesis UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase Chitin Chitin (Fungal Cell Wall) ChitinSynthase->Chitin EzomycinB2 This compound EzomycinB2->ChitinSynthase Inhibition

Caption: Inhibition of Chitin Synthesis by this compound.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Ezomycin B2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of Ezomycin B2, an antifungal antibiotic produced by Streptomyces kitazawaensis 009. This compound has shown significant activity against phytopathogenic fungi, particularly Sclerotinia sclerotiorum and Botrytis cinerea.[] This document outlines the established broth microdilution method for MIC determination, details the probable mechanism of action of this compound, and provides protocols and data presentation guidelines for researchers in antifungal drug development.

Mechanism of Action: Inhibition of Chitin (B13524) Synthesis

This compound belongs to the ezomycin family of peptidyl nucleoside antibiotics. While the precise molecular interactions are a subject of ongoing research, the primary mechanism of action for this class of compounds is the inhibition of chitin synthase. Chitin is a crucial structural component of the fungal cell wall, absent in vertebrates, making it an excellent target for selective antifungal agents.

By inhibiting chitin synthase, this compound disrupts the integrity of the fungal cell wall. This interference with cell wall synthesis leads to osmotic instability and ultimately, cell lysis and death of the fungus. The signaling pathways regulating chitin synthesis, such as the Cell Wall Integrity (CWI) pathway, the High Osmolarity Glycerol (HOG) pathway, and the Ca2+/calcineurin pathway, are consequently affected by this inhibition.

Below is a diagram illustrating the proposed mechanism of action of this compound through the inhibition of the chitin synthesis pathway.

cluster_0 Fungal Cell cluster_1 Signaling Pathways UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) ChitinSynthase Chitin Synthase (Enzyme) UDP_GlcNAc->ChitinSynthase Binds to Chitin Chitin (Polymer) ChitinSynthase->Chitin Catalyzes polymerization CellWall Fungal Cell Wall (Structural Integrity) Chitin->CellWall Incorporated into CWI Cell Wall Integrity (CWI) Pathway CellWall->CWI Stress Signal EzomycinB2 This compound EzomycinB2->ChitinSynthase Inhibits CWI->ChitinSynthase Regulates HOG High Osmolarity Glycerol (HOG) Pathway HOG->ChitinSynthase Regulates Calcineurin Ca2+/Calcineurin Pathway Calcineurin->ChitinSynthase Regulates

Inhibition of Chitin Synthesis by this compound

Data Presentation: MIC of this compound

While this compound is known to be active against Sclerotinia sclerotiorum and Botrytis cinerea, specific Minimum Inhibitory Concentration (MIC) values from publicly available literature are scarce. The following table provides a template for presenting MIC data for this compound against various fungal strains. Researchers should populate this table with their experimentally determined values. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Fungal SpeciesStrain IDThis compound MIC (µg/mL)Quality Control Strain MIC (µg/mL)
Sclerotinia sclerotiorumATCC 18683[Insert experimental data]N/A
Sclerotinia sclerotiorumField Isolate 1[Insert experimental data]N/A
Botrytis cinereaATCC 96464[Insert experimental data]N/A
Botrytis cinereaField Isolate 2[Insert experimental data]N/A
Candida albicansATCC 90028[Insert experimental data][Insert QC data]
Aspergillus fumigatusATCC 204305[Insert experimental data][Insert QC data]

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi (M38) and yeasts (M27).

Protocol 1: Broth Microdilution Assay for Filamentous Fungi (e.g., Sclerotinia sclerotiorum, Botrytis cinerea)

This protocol is adapted from the CLSI M38 document.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates (U-bottom)

  • Fungal isolates

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Spectrophotometer

  • Sterile, distilled water

  • Incubator (35°C)

  • Multichannel pipette

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolates on PDA plates at 35°C for 7 days to induce sporulation.

    • Harvest conidia by flooding the agar surface with sterile distilled water and gently scraping the surface with a sterile loop.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer (typically 0.09-0.11 absorbance at 530 nm) and further dilute as required.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of this compound in RPMI-1640 medium in a separate 96-well plate to achieve final concentrations ranging from a clinically relevant high to a low concentration (e.g., 256 µg/mL to 0.125 µg/mL).

  • Microtiter Plate Inoculation:

    • Dispense 100 µL of each this compound dilution into the corresponding wells of the test microtiter plate.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control (medium only).

    • Add 100 µL of the adjusted fungal inoculum to each well. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the microtiter plates at 35°C for 48-72 hours, or until sufficient growth is observed in the positive control well.

  • MIC Determination:

    • Visually read the MIC as the lowest concentration of this compound that causes a complete (100%) inhibition of growth compared to the drug-free control well.

Protocol 2: Broth Microdilution Assay for Yeasts (e.g., Candida albicans)

This protocol is adapted from the CLSI M27 document.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates (flat-bottom)

  • Yeast isolates (e.g., Candida albicans)

  • Sabouraud Dextrose Agar (SDA) plates

  • Spectrophotometer

  • Sterile, saline solution (0.85%)

  • Incubator (35°C)

  • Multichannel pipette

Procedure:

  • Preparation of Yeast Inoculum:

    • Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24 hours.

    • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Preparation of this compound Dilutions:

    • Follow the same procedure as described in Protocol 1, step 2.

  • Microtiter Plate Inoculation:

    • Dispense 100 µL of each this compound dilution into the corresponding wells of the test microtiter plate.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control (medium only).

    • Add 100 µL of the adjusted yeast inoculum to each well. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the microtiter plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Read the MIC as the lowest concentration of this compound that causes a significant (≥50%) reduction in turbidity compared to the drug-free control well. This can be assessed visually or with a microplate reader at 530 nm.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method.

start Start prep_inoculum Prepare Fungal/Yeast Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of this compound start->prep_dilutions inoculate_plate Inoculate 96-Well Plate prep_inoculum->inoculate_plate prep_dilutions->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Broth Microdilution MIC Determination Workflow

References

Ezomycin B2 Fermentation from Streptomyces kitazawaensis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the fermentation process for producing the antifungal agent Ezomycin B2 from Streptomyces kitazawaensis. The information is compiled from established methodologies for Streptomyces fermentation and secondary metabolite purification, offering a foundational guide for research and development.

Data Presentation

Due to the limited public availability of specific quantitative data for this compound production, the following tables present a generalized yet representative framework for fermentation medium composition and process parameters. These values are based on typical conditions for antibiotic production by Streptomyces species and should be optimized for specific laboratory conditions and strain variations.

Table 1: Seed Culture Medium Composition for Streptomyces kitazawaensis

ComponentConcentration (g/L)Purpose
Glucose10.0Carbon Source
Yeast Extract5.0Nitrogen and Growth Factor Source
Peptone5.0Nitrogen Source
K₂HPO₄1.0Buffering Agent, Phosphorus Source
MgSO₄·7H₂O0.5Cofactor for Enzymatic Reactions
NaCl5.0Osmotic Balance
pH 7.0 - 7.2 Optimal for Vegetative Growth

Table 2: Production Medium Composition for this compound Fermentation

ComponentConcentration (g/L)Purpose
Soluble Starch30.0Primary Carbon Source
Soybean Meal20.0Primary Nitrogen Source
Glucose5.0Initial Carbon Source for Rapid Growth
CaCO₃3.0pH Buffering Agent
K₂HPO₄1.0Phosphorus Source
MgSO₄·7H₂O0.5Cofactor for Biosynthesis
FeSO₄·7H₂O0.02Trace Element for Enzyme Function
pH 6.8 - 7.0 Optimal for Secondary Metabolite Production

Table 3: Fermentation Process Parameters for this compound Production

ParameterOptimal RangeRationale
Incubation Temperature28 - 30 °COptimal for Streptomyces growth and enzyme activity.
Agitation Speed180 - 220 rpmEnsures adequate mixing and oxygen transfer.
Aeration Rate1.0 - 1.5 vvmProvides sufficient dissolved oxygen for aerobic fermentation.
Fermentation Time120 - 168 hoursDuration to reach stationary phase and maximize secondary metabolite production.
Inoculum Size5 - 10% (v/v)Ensures a sufficient starting biomass for efficient fermentation.

Experimental Protocols

The following protocols provide a step-by-step guide for the fermentation of Streptomyces kitazawaensis and the subsequent extraction and purification of this compound.

Protocol 1: Seed Culture Preparation
  • Medium Preparation: Prepare the seed culture medium as detailed in Table 1. Sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculation: Aseptically inoculate the sterilized medium with a spore suspension or a vegetative mycelial stock of Streptomyces kitazawaensis.

  • Incubation: Incubate the culture in a rotary shaker at 28°C and 200 rpm for 48-72 hours, or until a dense mycelial growth is observed.

Protocol 2: Production Fermentation
  • Medium Preparation: Prepare the production medium as outlined in Table 2. Sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculation: Aseptically transfer the seed culture to the production medium at an inoculum size of 10% (v/v).

  • Incubation: Incubate the production culture in a fermenter or shake flasks under the conditions specified in Table 3. Monitor pH and dissolved oxygen levels throughout the fermentation.

Protocol 3: Extraction and Initial Purification of this compound
  • Harvesting: After the fermentation period (e.g., 144 hours), harvest the fermentation broth.

  • Mycelial Separation: Separate the mycelium from the supernatant by centrifugation at 8,000 rpm for 20 minutes.

  • Supernatant Extraction: Adjust the pH of the supernatant to 3.0 with a suitable acid (e.g., HCl). Apply the acidified supernatant to a cation exchange chromatography column (e.g., Dowex 50W x 8, H+ form).

  • Elution: Wash the column with deionized water to remove unbound impurities. Elute the bound ezomycins with a gradient of aqueous ammonia (B1221849) or a suitable buffer.

  • Concentration: Collect the fractions containing this compound and concentrate them under reduced pressure.

Protocol 4: Further Purification by Chromatography
  • Adsorption Chromatography: Apply the concentrated eluate to an activated carbon or Amberlite XAD resin column.

  • Elution: Elute with a stepwise gradient of aqueous methanol (B129727) or acetone.

  • Size-Exclusion Chromatography: For final polishing, subject the active fractions to size-exclusion chromatography (e.g., Sephadex G-25) to separate this compound from other ezomycin components and impurities of similar charge.

  • Lyophilization: Lyophilize the purified fractions to obtain this compound as a solid powder.

Protocol 5: Quantification of this compound
  • Sample Preparation: Dissolve a known amount of the purified this compound in a suitable solvent (e.g., water or a specific buffer). Prepare a series of standard solutions of known concentrations.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact gradient should be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 260 nm.

  • Quantification: Construct a standard curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in unknown samples by interpolating their peak areas on the standard curve.

Visualizations

The following diagrams illustrate the key processes and pathways involved in the production of this compound.

Fermentation_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing Strain_Selection Strain Selection (Streptomyces kitazawaensis) Seed_Culture Seed Culture (48-72h, 28°C) Strain_Selection->Seed_Culture Production_Fermentation Production Fermentation (120-168h, 28°C) Seed_Culture->Production_Fermentation Harvesting Harvesting Production_Fermentation->Harvesting Extraction Extraction & Initial Purification (Cation Exchange) Harvesting->Extraction Purification Further Purification (Adsorption & Size-Exclusion) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Overall workflow for this compound production.

Biosynthesis_Signaling cluster_Primary Primary Metabolism cluster_Secondary Secondary Metabolism Carbon_Source Carbon Source (e.g., Glucose, Starch) Primary_Metabolites Primary Metabolites (Amino Acids, Nucleotides) Carbon_Source->Primary_Metabolites Nitrogen_Source Nitrogen Source (e.g., Soybean Meal) Nitrogen_Source->Primary_Metabolites Precursors Precursor Molecules Primary_Metabolites->Precursors Growth_Phase Transition to Stationary Phase Primary_Metabolites->Growth_Phase Biosynthetic_Genes Ezomycin Biosynthetic Gene Cluster Enzymes Polyketide Synthases & Other Enzymes Biosynthetic_Genes->Enzymes Ezomycin_B2 This compound Biosynthesis Enzymes->Ezomycin_B2 Precursors->Ezomycin_B2 Growth_Phase->Biosynthetic_Genes Induction

Caption: Simplified signaling for this compound biosynthesis.

Preparation and Use of Ezomycin B2 Solutions for Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Ezomycin B2 is a naturally occurring peptidyl nucleoside antibiotic produced by Streptomyces kitazawaensis 009. It exhibits potent antifungal activity, primarily against phytopathogenic fungi such as Sclerotinia sclerotiorum and Botrytis cinerea. This document provides detailed protocols for the preparation of this compound solutions for use in a laboratory setting, along with essential information on its mechanism of action, stability, and handling. The provided guidelines are intended to aid researchers in the consistent and effective use of this compound in antifungal assays and drug development studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is critical for accurate stock solution preparation and experimental design.

PropertyValue
CAS Number 57973-16-7
Molecular Formula C₁₉H₂₅N₅O₁₃
Molecular Weight 531.43 g/mol
Appearance White to off-white powder (typical)
Melting Point 205°C (decomposes)[]

Solubility and Stability

Detailed solubility and stability data for this compound are not widely available in the public domain. The following recommendations are based on general practices for similar peptidyl nucleoside antibiotics. Empirical determination of solubility and stability under specific experimental conditions is highly recommended.

SolventSolubilityNotes
Water Expected to be soluble, but empirical testing is required.The presence of polar functional groups suggests aqueous solubility. Start with a small amount and sonicate if necessary.
Dimethyl Sulfoxide (B87167) (DMSO) Likely soluble.A common solvent for preparing high-concentration stock solutions of complex organic molecules.
Ethanol Solubility may be limited.Lower polarity compared to water and DMSO may result in lower solubility.

Stability Considerations:

  • Temperature: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C to minimize degradation.

  • Light: As a precautionary measure, protect solutions from direct light by using amber vials or wrapping containers in aluminum foil.

  • pH: The stability of this compound in solutions of varying pH has not been documented. It is advisable to prepare stock solutions in a neutral pH buffer or sterile water.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution that can be further diluted to working concentrations for various assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, the required mass is:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 531.43 g/mol * (1000 mg / 1 g) = 5.31 mg

  • Weighing:

    • Carefully weigh out 5.31 mg of this compound powder on an analytical balance and transfer it to a sterile vial.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

    • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution on ice.

  • Dilute the stock solution to the desired final concentration using the appropriate sterile culture medium or buffer for your experiment.

  • Ensure the final concentration of DMSO in the assay is kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity to the fungal cells. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

Mechanism of Action: Inhibition of Chitin (B13524) Synthase

This compound exerts its antifungal effect by targeting the biosynthesis of the fungal cell wall. Specifically, it acts as a competitive inhibitor of chitin synthase, a crucial enzyme responsible for the polymerization of N-acetylglucosamine (GlcNAc) into chitin. Chitin is an essential structural component of the fungal cell wall, providing rigidity and protection. By inhibiting chitin synthase, this compound disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.

EzomycinB2_Mechanism cluster_Extracellular Extracellular Space cluster_CellMembrane Plasma Membrane cluster_Cytoplasm Cytoplasm Fungal Cell Wall Fungal Cell Wall ChitinSynthase Chitin Synthase Chitin Chitin Polymer ChitinSynthase->Chitin Synthesizes UDP_GlcNAc UDP-GlcNAc (Substrate) UDP_GlcNAc->ChitinSynthase Binds to active site EzomycinB2 This compound EzomycinB2->ChitinSynthase Competitively Inhibits Chitin->Fungal Cell Wall Incorporated into

Caption: Mechanism of this compound action.

Experimental Workflow for Solution Preparation

The following diagram illustrates the general workflow for preparing this compound stock and working solutions for use in antifungal assays.

EzomycinB2_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot on Ice store->thaw dilute Dilute to Working Concentration in Media thaw->dilute assay Use in Antifungal Assay dilute->assay end End assay->end

Caption: Workflow for this compound solution preparation.

Antifungal Activity

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling this compound powder and solutions.

  • Handle the powder in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

This compound is a promising antifungal agent for research and development purposes. The protocols and information provided in this document are intended to serve as a guide for the preparation and use of this compound solutions in the laboratory. Due to the limited availability of specific data, researchers are encouraged to perform initial optimization experiments to determine the optimal solvent, concentration, and storage conditions for their specific applications.

References

Application Notes and Protocols for the Extraction of Ezomycin B2 from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezomycin B2 is a pyrimidine (B1678525) nucleoside antibiotic produced by a strain of Streptomyces. It is part of the broader Ezomycin complex, which exhibits specific and potent antifungal activity, notably against pathogenic fungi such as Sclerotinia and Botrytis species.[1] The targeted isolation and purification of this compound are critical for further pharmacological studies, structural analysis, and potential development as an antifungal agent.

This document provides detailed methodologies for the extraction and purification of this compound from the fermentation broth of a Streptomyces species. The protocols outlined are based on established methods involving a multi-step process of adsorption, ion-exchange, and size-exclusion chromatography.[1]

Core Principles of Extraction and Purification

The extraction of this compound from the complex milieu of a fermentation broth relies on a series of physicochemical separation techniques. The overall strategy is to first capture the Ezomycin complex from the clarified broth, followed by sequential chromatographic steps to resolve the individual components, including this compound. The key methods employed are:

  • Adsorption Chromatography: Utilizing activated charcoal to bind the Ezomycin compounds from the culture filtrate.

  • Ion-Exchange Chromatography: Separating the Ezomycin components based on their net charge using resins like Dowex.

  • Size-Exclusion Chromatography (Gel Filtration): Further purifying and separating the compounds based on their molecular size using media like Sephadex.

Experimental Protocols

The following protocols describe a comprehensive workflow for the isolation of this compound, from the initial treatment of the fermentation broth to the final purification steps.

Protocol 1: Initial Extraction from Fermentation Broth

This protocol details the initial capture of the Ezomycin complex from the culture filtrate.

  • Preparation of Fermentation Broth:

    • Centrifuge the Streptomyces fermentation broth to remove mycelia and other solid materials.

    • Filter the resulting supernatant to obtain a clear culture filtrate.

  • Adsorption on Activated Charcoal:

    • Adjust the pH of the culture filtrate to 4.0.

    • Add activated granular charcoal to the filtrate (e.g., 500 g of charcoal for 5 liters of filtrate).[1]

    • Stir the mixture to ensure complete adsorption of the Ezomycin complex onto the charcoal.

    • Wash the charcoal successively with water and 50% aqueous methanol (B129727) to remove impurities.[1]

  • Elution of Ezomycin Fractions:

    • Elute the charcoal with methanol followed by aqueous sodium chloride solutions of increasing concentration (e.g., 5% and 10% NaCl).[1]

    • Monitor the eluates using UV absorption at 260 nm to identify fractions containing the Ezomycin complex.[1]

Protocol 2: Anion-Exchange Chromatography

This step aims to separate the crude Ezomycin fractions obtained from the charcoal elution.

  • Column Preparation:

    • Prepare a column with an anion-exchange resin such as Dowex 1x1 (Cl- form).

    • Equilibrate the column with deionized water.

  • Fractionation:

    • Apply the crude Ezomycin-containing eluate from Protocol 1 to the Dowex 1x1 column.[1]

    • Elute the column sequentially with deionized water and solutions of increasing sodium chloride concentration.

    • Collect fractions and monitor by UV absorption at 260 nm. This will yield distinct fractions, including one containing a mixture of Ezomycins A2 and B2 (the A2B2-fraction).[1]

Protocol 3: Purification of this compound

This final protocol describes the separation of this compound from the mixed A2B2-fraction.

  • Desalting:

    • Desalt the A2B2-fraction using the activated charcoal adsorption and elution method described in Protocol 1.[1]

  • Size-Exclusion Chromatography:

    • Concentrate the desalted A2B2-fraction to a syrup.

    • Apply the syrup to a Sephadex G-25 column.[1]

    • Elute with deionized water and collect fractions.

  • Cation-Exchange Chromatography:

    • Pool the fractions containing the A2 and B2 mixture from the Sephadex G-25 column.

    • Apply the pooled fractions to a Dowex 50W column.[1]

    • This final chromatographic step will separate Ezomycin A2 and this compound into distinct fractions.[1]

  • Final Product:

    • Collect the fractions containing pure this compound.

    • Lyophilize or evaporate the solvent to obtain this compound as an amorphous powder.[1]

Data Presentation

The following tables summarize the key parameters for the chromatographic steps involved in the purification of this compound.

Table 1: Parameters for Adsorption Chromatography

ParameterValue/Description
AdsorbentActivated Granular Charcoal
Sample Loading pH4.0
Wash SolventsWater, 50% Aqueous Methanol
Elution SolventsMethanol, 5% Aqueous NaCl, 10% Aqueous NaCl
MonitoringUV Absorption at 260 nm

Table 2: Parameters for Ion-Exchange Chromatography

ParameterAnion-ExchangeCation-Exchange
ResinDowex 1x1 (Cl- form)Dowex 50W
ElutionStepwise gradient of NaClIsocratic (Water)
PurposeSeparation of crude fractionsSeparation of A2 and B2

Table 3: Parameters for Size-Exclusion Chromatography

ParameterValue/Description
MediaSephadex G-25
EluentDeionized Water
PurposeDesalting and initial separation of A2B2 fraction

Visualizations

The following diagrams illustrate the workflow for the extraction and purification of this compound.

Extraction_Workflow A Streptomyces Fermentation Broth B Filtration/Centrifugation A->B C Clarified Culture Filtrate B->C D Activated Charcoal Adsorption (pH 4.0) C->D E Elution with Methanol & NaCl Gradient D->E F Crude Ezomycin Extract E->F G Anion-Exchange Chromatography (Dowex 1x1) F->G H A2B2-Fraction G->H I Size-Exclusion Chromatography (Sephadex G-25) H->I J Cation-Exchange Chromatography (Dowex 50W) I->J K Purified this compound J->K

Caption: Overall workflow for the extraction and purification of this compound.

Purification_Detail cluster_0 Crude Extract Processing cluster_1 Final Purification F Crude Ezomycin Extract G Dowex 1x1 Anion Exchange F->G H A2B2-Fraction G->H I Sephadex G-25 Size Exclusion H->I J Dowex 50W Cation Exchange I->J K Pure this compound J->K

Caption: Detailed chromatographic purification steps for this compound.

References

Application Notes and Protocols for the Quantification of Ezomycin B2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezomycin B2 is a complex nucleoside antibiotic belonging to the ezomycin family, produced by Streptomyces species. These natural products exhibit potent antifungal activity by inhibiting chitin (B13524) synthase, a key enzyme in fungal cell wall biosynthesis. Due to their potential applications in agriculture and medicine, sensitive and reliable analytical methods for the quantification of ezomycins are crucial for research, development, and quality control.

This document provides detailed application notes and experimental protocols for the quantification of this compound in various matrices, with a primary focus on High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The methodologies described herein are based on established principles for the analysis of structurally related complex nucleoside antibiotics, such as polyoxins, and are intended to serve as a comprehensive guide for researchers.

Analytical Techniques Overview

Several analytical techniques can be employed for the analysis of complex antibiotics like this compound. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common and robust approach.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating components of a mixture. For polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred mode of separation as it provides better retention and separation of polar analytes compared to traditional reversed-phase chromatography.

  • Mass Spectrometry (MS): When coupled with HPLC, mass spectrometry provides highly sensitive and selective detection. Tandem mass spectrometry (MS/MS) further enhances selectivity and is the gold standard for quantitative analysis in complex matrices.

  • Other Detectors: While less common for quantitative analysis of ezomycins in complex samples, other detectors like UV-Vis and Charged Aerosol Detection (CAD) can be used, particularly for purity assessments of bulk materials.

Experimental Protocols

The following protocols are provided as a detailed guide for the quantification of this compound. It is important to note that method optimization and validation are essential for each specific application and matrix.

Protocol 1: Quantification of this compound in Fermentation Broth using HPLC-MS/MS

This protocol is designed for the determination of this compound concentration in bacterial fermentation media.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To remove interfering matrix components and concentrate the analyte.

  • Materials:

  • Procedure:

    • Centrifuge the fermentation broth at 10,000 x g for 15 minutes to pellet cells and large debris.

    • Collect the supernatant.

    • Condition the Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the cartridge.

    • Load 10 mL of the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove salts and other polar impurities.

    • Elute this compound with 5 mL of 50:50 methanol:water containing 0.1% formic acid.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • HPLC Conditions:

    • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      Time (min) % A % B
      0.0 10 90
      5.0 40 60
      5.1 90 10
      7.0 90 10
      7.1 10 90

      | 10.0 | 10 | 90 |

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • The specific precursor and product ions for this compound need to be determined by infusing a standard solution. Based on its molecular weight of 531.43 g/mol , the protonated molecule [M+H]+ would be at m/z 532.4. Fragmentation of this precursor ion will yield specific product ions for quantification and confirmation.

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for maximum signal intensity.

3. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards of this compound in a matrix that mimics the final sample extract. The concentration range should encompass the expected concentrations in the samples.

  • Quantification: The concentration of this compound in the samples is determined by interpolating the peak area of the analyte from the calibration curve.

Data Presentation

The following tables summarize the key quantitative parameters for the analytical method.

Table 1: HPLC-MS/MS Method Parameters for this compound Quantification

ParameterValue
HPLC System
ColumnHILIC, 2.1 x 100 mm, 1.7 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeESI+
Precursor Ion (m/z)532.4 [M+H]+ (Predicted)
Product Ion (m/z)To be determined empirically
Collision Energy (eV)To be optimized

Table 2: Method Validation Parameters (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity (r²)> 0.995≥ 0.99
Limit of Detection (LOD)0.1 ng/mL-
Limit of Quantification (LOQ)0.5 ng/mL-
Accuracy (% Recovery)95 - 105%80 - 120%
Precision (% RSD)< 15%≤ 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis fermentation_broth Fermentation Broth centrifugation Centrifugation fermentation_broth->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe Loading elution Elution spe->elution Elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution hplc_msms HPLC-MS/MS Analysis reconstitution->hplc_msms data_analysis Data Analysis & Quantification hplc_msms->data_analysis

Caption: Workflow for this compound quantification.

Logical Relationship of Analytical Steps

logical_relationship Sample Sample Matrix Extraction Extraction Sample->Extraction Purification Purification Extraction->Purification Separation Chromatographic Separation Purification->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Key stages in the analytical process.

Greenhouse Trial Protocol for the Evaluation of Ezomycin Analogs as Bio-fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezomycins are nucleoside antibiotics produced by Streptomyces species, which have garnered attention for their potential as antifungal agents.[1] Their primary mode of action is the inhibition of chitin (B13524) synthase, an enzyme crucial for the integrity of fungal cell walls.[2] This document provides a comprehensive protocol for conducting greenhouse trials to evaluate the efficacy of ezomycin compounds against phytopathogenic fungi.

Important Note on Ezomycin B2: Foundational research from 1975 on the isolated components of the ezomycin complex reported that while ezomycins A1 and B1 demonstrated significant antifungal activity, ezomycins A2 and B2 were found to be "devoid of significant effects" against the tested microorganisms.[3] The primary activity of the ezomycin complex was observed against Sclerotinia and Botrytis species.[3] Therefore, the following protocol is presented for the evaluation of ezomycin analogs with known or suspected antifungal properties (such as Ezomycin A1 or B1) and uses a relevant host-pathogen system as a model.

Experimental Design and Setup

A robust experimental design is critical for obtaining reliable and reproducible data. A randomized complete block design (RCBD) is recommended to minimize the effects of environmental variability within the greenhouse.

Host and Pathogen Selection

Based on the known spectrum of activity of active ezomycin compounds, the following host-pathogen systems are recommended:[3]

  • Host: Bush bean (Phaseolus vulgaris)

  • Pathogen: White mold (Sclerotinia sclerotiorum)

  • Host: Strawberry (Fragaria × ananassa)

  • Pathogen: Gray mold (Botrytis cinerea)

Treatment Groups

The following treatment groups should be included to ensure a comprehensive evaluation:

Treatment IDTreatment DescriptionPurpose
T1Untreated ControlBaseline for disease development
T2Vehicle Control (Solvent only)To assess for phytotoxicity of the solvent used to dissolve the test compound
T3Commercial Standard FungicidePositive control to benchmark efficacy
T4Ezomycin Analog - Dose 1 (Low)To determine the lower limit of efficacy
T5Ezomycin Analog - Dose 2 (Medium)To assess the dose-response relationship
T6Ezomycin Analog - Dose 3 (High)To determine the upper limit of efficacy and potential for phytotoxicity
Experimental Units and Replication
  • Experimental Unit: A single potted plant.

  • Replication: A minimum of 5-10 replicate plants per treatment group.

  • Blocking: Plants should be grouped into blocks based on location within the greenhouse to account for variations in light, temperature, and humidity.

Experimental Protocols

Plant Propagation and Maintenance
  • Sowing: Sow seeds of the chosen host plant in sterile potting mix.

  • Growth Conditions: Maintain plants in a greenhouse with controlled temperature (20-25°C), humidity (60-80%), and a 16-hour photoperiod.

  • Fertilization: Provide a balanced liquid fertilizer weekly.

  • Plant Age: Use plants of a uniform age and developmental stage for the experiment (e.g., bush beans at the V3 stage).

Inoculum Preparation

For Sclerotinia sclerotiorum:

  • Culture the fungus on potato dextrose agar (B569324) (PDA) for 7-10 days at 20-22°C.

  • Prepare a mycelial suspension by blending agar plugs from the actively growing edge of the culture in sterile distilled water.

For Botrytis cinerea:

  • Culture the fungus on PDA under fluorescent light to induce sporulation.

  • Harvest conidia by flooding the plate with sterile distilled water containing a surfactant (e.g., Tween 20) and gently scraping the surface.

  • Adjust the spore suspension to the desired concentration (e.g., 1 x 10^6 spores/mL) using a hemocytometer.

Treatment Application
  • Preparation of Treatment Solutions: Dissolve the ezomycin analog and the commercial standard fungicide in an appropriate solvent (e.g., water with a small amount of a surfactant) to achieve the desired concentrations.

  • Application Method: Apply the treatments as a foliar spray until runoff, ensuring complete coverage of all plant surfaces.

  • Timing: Apply treatments preventatively (24 hours before inoculation) and/or curatively (24 hours after inoculation) to assess both protective and therapeutic effects.

Plant Inoculation
  • Method for S. sclerotiorum: Place a mycelial agar plug on a leaf or stem of the host plant.

  • Method for B. cinerea: Spray the spore suspension evenly over the plants.

  • Incubation: Place the inoculated plants in a high-humidity environment (e.g., a mist chamber) for 48-72 hours to promote infection.

Data Collection and Disease Assessment
  • Disease Severity: Assess disease severity at regular intervals (e.g., 3, 5, and 7 days post-inoculation) using a standardized disease rating scale. An example for white mold is provided below:

RatingDescription of Symptoms
0No visible symptoms
1Small, water-soaked lesion (<5 mm)
2Lesion size 5-10 mm, some wilting
3Extensive lesion (>10 mm) with significant wilting
4Stem girdled, plant death
  • Phytotoxicity: Visually assess plants for any signs of phytotoxicity (e.g., leaf yellowing, necrosis, stunting) at each assessment point.

  • Quantitative Data: Measure parameters such as lesion diameter, percentage of infected tissue, and plant biomass (at the end of the experiment).

Data Presentation and Analysis

All quantitative data should be summarized in tables for clear comparison. Statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) should be performed to determine significant differences between treatment groups.

Example Data Tables

Table 1: Mean Disease Severity Rating (± Standard Error)

Treatment3 DPI5 DPI7 DPI
Untreated Control
Vehicle Control
Commercial Standard
Ezomycin Analog - Low Dose
Ezomycin Analog - Medium Dose
Ezomycin Analog - High Dose

Table 2: Mean Lesion Diameter (mm ± Standard Error) at 7 DPI

TreatmentMean Lesion Diameter (mm)
Untreated Control
Vehicle Control
Commercial Standard
Ezomycin Analog - Low Dose
Ezomycin Analog - Medium Dose
Ezomycin Analog - High Dose

Visualizations

Signaling Pathway

G cluster_fungus Fungal Cell cluster_treatment Intervention UDP-N-acetylglucosamine UDP-N-acetylglucosamine Chitin Synthase Chitin Synthase UDP-N-acetylglucosamine->Chitin Synthase Chitin Chitin Chitin Synthase->Chitin Fungal Cell Wall Fungal Cell Wall Chitin->Fungal Cell Wall Ezomycin Analog Ezomycin Analog Ezomycin Analog->Chitin Synthase Inhibition

Caption: Mode of action of Ezomycin analogs on fungal cell wall synthesis.

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Start Start Plant Propagation Plant Propagation Start->Plant Propagation Treatment Application Treatment Application Plant Propagation->Treatment Application Pathogen Inoculation Pathogen Inoculation Treatment Application->Pathogen Inoculation Incubation Incubation Pathogen Inoculation->Incubation Data Collection Data Collection Incubation->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis End End Data Analysis->End

Caption: Greenhouse trial experimental workflow.

References

Ezomycin B2: Application in Integrated Pest Management Programs - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezomycin B2 is a nucleoside antibiotic produced by certain strains of Streptomyces. It belongs to the family of chitin (B13524) synthase inhibitors, a class of compounds that interfere with the biosynthesis of chitin, a crucial component of fungal cell walls and the exoskeletons of insects. This specific mode of action makes this compound a potentially valuable tool in Integrated Pest Management (IPM) programs, offering a targeted approach to controlling pathogenic fungi and certain insect pests while minimizing harm to non-target organisms that do not possess chitin.

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. Pesticides are used only after monitoring indicates they are needed according to established guidelines, and treatments are made with the goal of removing only the target organism. Pest control materials are selected and applied in a manner that minimizes risks to human health, beneficial and non-target organisms, and the environment.

These application notes provide an overview of the potential use of this compound in IPM, its mechanism of action, and generalized protocols for its evaluation against target pests.

Mechanism of Action: Inhibition of Chitin Synthase

The primary mode of action of this compound is the competitive inhibition of the enzyme chitin synthase. Chitin is a long-chain polymer of N-acetylglucosamine, which is essential for the structural integrity of fungal cell walls and the procuticle of the insect exoskeleton.

Signaling Pathway of Chitin Synthase Inhibition

UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin_Chain Growing Chitin Chain Chitin_Synthase->Chitin_Chain Polymerization Ezomycin_B2 This compound Ezomycin_B2->Chitin_Synthase Competitively inhibits Cell_Wall Fungal Cell Wall / Insect Exoskeleton Integrity Chitin_Chain->Cell_Wall Provides structural support Cell_Lysis Cell Lysis / Molting Failure Cell_Wall->Cell_Lysis Disruption leads to

Caption: Competitive inhibition of chitin synthase by this compound.

By binding to the active site of chitin synthase, this compound prevents the polymerization of UDP-N-acetylglucosamine into chitin chains. This disruption leads to a weakened cell wall in fungi, making them susceptible to osmotic stress and lysis. In insects, the inhibition of chitin synthesis interferes with the molting process, leading to developmental abnormalities and mortality. This high degree of selectivity for organisms that synthesize chitin makes it a promising candidate for targeted pest control within an IPM framework.

Quantitative Data Summary

While this compound is known as a chitin synthase inhibitor, specific and comprehensive quantitative data on its efficacy (e.g., Minimum Inhibitory Concentration [MIC] or Lethal Concentration 50 [LC50]) against a wide range of phytopathogenic fungi and insect pests are not extensively available in publicly accessible literature. The following tables provide a template for how such data would be presented. Researchers are encouraged to generate and contribute such data to the scientific community.

Table 1: Antifungal Activity of this compound Against Phytopathogenic Fungi

Fungal SpeciesCommon Disease CausedMIC (µg/mL)EC50 (µg/mL)Reference
Botrytis cinereaGray MoldData not availableData not available
Rhizoctonia solaniDamping-off, Root RotData not availableData not available
Alternaria solaniEarly BlightData not availableData not available
Fusarium oxysporumFusarium WiltData not availableData not available
Magnaporthe oryzaeRice BlastData not availableData not available

Table 2: Insecticidal Activity of this compound Against Pest Insects

Insect SpeciesCommon NameLC50 (µg/mL or ppm)Developmental StageReference
Spodoptera lituraTobacco CutwormData not availableLarval
Plutella xylostellaDiamondback MothData not availableLarval
Myzus persicaeGreen Peach AphidData not availableNymphal
Leptinotarsa decemlineataColorado Potato BeetleData not availableLarval

Experimental Protocols

The following are detailed, generalized protocols for evaluating the efficacy of this compound. These protocols are based on standard methodologies for testing chitin synthase inhibitors and can be adapted for specific target organisms.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Phytopathogenic Fungi (Broth Microdilution Method)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungus.

Workflow for MIC Determination

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare fungal inoculum C Inoculate microplate wells containing this compound dilutions A->C B Prepare serial dilutions of this compound B->C D Incubate at optimal temperature and duration C->D E Visually assess for growth or measure absorbance D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound

  • Target fungal strain(s)

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative measurement)

  • Sterile distilled water

  • Solvent for this compound (e.g., sterile water or DMSO)

Procedure:

  • Inoculum Preparation:

    • Culture the target fungus on a suitable agar (B569324) medium until sufficient sporulation occurs.

    • Harvest spores by flooding the plate with sterile saline or water and gently scraping the surface.

    • Filter the suspension to remove mycelial fragments.

    • Adjust the spore concentration to approximately 1 x 10^4 to 5 x 10^4 spores/mL using a hemocytometer.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial twofold dilutions of the this compound stock solution in the appropriate culture medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

    • Include a positive control (medium with fungal inoculum, no this compound) and a negative control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the negative control).

    • The final volume in each well will be 200 µL.

    • Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) for 48-72 hours, or until visible growth is observed in the positive control wells.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the fungus.

    • For a more quantitative measure, the optical density at 600 nm (OD600) can be read using a microplate reader. The MIC can be defined as the concentration that causes a significant reduction (e.g., ≥90%) in growth compared to the positive control.

Protocol 2: In Vivo Efficacy Trial on a Model Plant-Pathogen System

This protocol assesses the protective or curative effect of this compound on a plant host infected with a fungal pathogen.

Experimental Workflow for In Vivo Efficacy Trial

A Grow host plants to appropriate stage C Apply this compound (pre- or post-inoculation) A->C B Prepare this compound formulation B->C D Inoculate plants with fungal pathogen C->D E Incubate under conditions favorable for disease development D->E F Assess disease severity (e.g., lesion size, disease incidence) E->F G Analyze data and determine efficacy F->G

Caption: Workflow for an in vivo plant-pathogen efficacy trial.

Materials:

  • Healthy, susceptible host plants (e.g., tomato, bean, or cucumber seedlings)

  • Virulent culture of a relevant phytopathogenic fungus (e.g., Botrytis cinerea, Rhizoctonia solani)

  • This compound formulation (with appropriate adjuvants for foliar application, if necessary)

  • Growth chambers or greenhouse with controlled environmental conditions

  • Atomizer or sprayer for application

  • Calipers or imaging software for lesion measurement

Procedure:

  • Plant Propagation:

    • Grow host plants from seed in a sterile potting mix until they reach a suitable developmental stage (e.g., 2-4 true leaves).

  • Preparation of Inoculum and this compound Formulation:

    • Prepare a spore suspension or mycelial slurry of the fungal pathogen at a concentration known to cause consistent disease symptoms.

    • Prepare solutions of this compound at various concentrations in sterile water, including a surfactant if necessary to ensure even leaf coverage.

  • Application and Inoculation:

    • Protective Assay: Spray the plants with the this compound formulations until runoff. Allow the foliage to dry completely (approximately 24 hours). Then, inoculate the plants by spraying with the fungal spore suspension.

    • Curative Assay: Inoculate the plants with the fungal spore suspension first. After a set incubation period (e.g., 24 hours) to allow for infection to establish, apply the this compound formulations.

    • Include a positive control (inoculated, treated with water/surfactant only) and a negative control (uninoculated, untreated).

  • Incubation and Disease Assessment:

    • Place the plants in a high-humidity environment at a temperature conducive to disease development.

    • After a specified period (e.g., 3-7 days), assess disease severity. This can be done by measuring the diameter of lesions, counting the number of lesions per leaf, or using a disease severity rating scale.

  • Data Analysis:

    • Calculate the percent disease control for each this compound concentration relative to the positive control.

    • Determine the effective concentration required to reduce disease severity by 50% (EC50).

Conclusion and Future Directions

This compound, as a chitin synthase inhibitor, holds theoretical promise for use in Integrated Pest Management programs due to its specific mode of action. However, a significant gap exists in the publicly available research regarding its practical efficacy against key agricultural pests. The protocols outlined above provide a framework for researchers to systematically evaluate the potential of this compound. Future research should focus on:

  • Spectrum of Activity: Determining the MIC and LC50 values for a broad range of economically important fungal pathogens and insect pests.

  • Field Efficacy: Conducting controlled field trials to assess the performance of this compound under real-world agricultural conditions.

  • Phytotoxicity: Evaluating any potential harm to host plants at effective concentrations.

  • Non-Target Effects: Assessing the impact on beneficial organisms such as pollinators and natural enemies of pests.

  • Resistance Management: Investigating the potential for pests to develop resistance to this compound and developing strategies to mitigate this risk.

By addressing these research areas, the scientific and agricultural communities can better understand the potential role of this compound as a valuable component of sustainable and effective Integrated Pest Management strategies.

Troubleshooting & Optimization

Technical Support Center: Large-Scale Ezomycin B2 Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the large-scale production of Ezomycin B2. As detailed public information on the fermentation of Streptomyces ezomyceticus and this compound production is limited, this guide is based on established principles for the cultivation of Streptomyces species and the production of complex secondary metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its producing organism?

A1: this compound is a complex nucleoside antibiotic belonging to the ezomycin family. These antifungal compounds are naturally produced by soil bacteria of the genus Streptomyces. While the specific designated producer is Streptomyces ezomyceticus, other Streptomyces species may also produce similar compounds.

Q2: What are the major challenges in the large-scale production of this compound?

A2: The primary challenges include:

  • Low Titer: Achieving high yields of this compound can be difficult due to the complex regulatory networks governing secondary metabolite production in Streptomyces.

  • Complex Fermentation Media: Formulating a cost-effective and optimal production medium is critical and often challenging.

  • Mycelial Morphology: The filamentous growth of Streptomyces can lead to high viscosity in the fermentation broth, causing issues with mixing and oxygen transfer.

  • Product Stability: this compound, being a complex molecule, may be susceptible to degradation under certain pH and temperature conditions during fermentation and downstream processing.[1][2][3][4]

  • Purification Complexity: Separating this compound from a complex mixture of other metabolites, proteins, and media components is a significant downstream processing challenge.

Q3: Why is my Streptomyces culture growing well (high biomass) but producing low levels of this compound?

A3: This is a common phenomenon in secondary metabolite fermentations. High biomass does not always correlate with high product yield. Potential causes include:

  • Nutrient Repression: High concentrations of readily available carbon or nitrogen sources can promote rapid cell growth while repressing the biosynthetic genes for secondary metabolites like this compound.

  • Suboptimal Precursors: The fermentation medium may lack specific precursors required for the this compound biosynthetic pathway.

  • Incorrect Growth Phase: Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase. Harvesting too early or too late can result in low yields.

  • Unfavorable pH: The pH of the medium can shift during fermentation. If the pH moves outside the optimal range for the biosynthetic enzymes, production can be significantly reduced.[3]

  • Inadequate Aeration: Dissolved oxygen is crucial for the growth of aerobic Streptomyces and for many enzymatic steps in antibiotic biosynthesis.

Troubleshooting Guides

Problem 1: Low or Inconsistent this compound Yield

Question: My this compound production is consistently low, or varies significantly between batches. How can I troubleshoot this?

Answer: Low and inconsistent yields are common challenges in antibiotic fermentation. A systematic approach to troubleshooting is essential.

Possible Cause Troubleshooting/Solution
Suboptimal Fermentation Medium Optimize the medium composition. Systematically evaluate different carbon and nitrogen sources, their ratios, and the concentration of essential minerals.[5][6] Consider using complex nitrogen sources like soybean meal or yeast extract, which are known to support secondary metabolite production in Streptomyces.
Inconsistent Inoculum Quality Standardize the inoculum preparation protocol. Use a consistent spore concentration or a well-defined vegetative seed culture stage to start each fermentation.
Poor pH Control Monitor the pH throughout the fermentation. Implement a pH control strategy using buffers in the medium or automated addition of acid/base in a bioreactor. The optimal pH for production may differ from the optimal pH for growth.
Insufficient Aeration and Agitation Ensure adequate dissolved oxygen levels. In shake flasks, use baffled flasks and optimize the shaking speed. In a bioreactor, adjust the agitation and aeration rates to maintain a consistent dissolved oxygen level, especially during the production phase.
Precursor Limitation Identify and supplement potential limiting precursors for the this compound biosynthetic pathway. This may require a deeper understanding of its specific biosynthetic route.
Problem 2: Challenges in Downstream Processing and Purification

Question: I am facing difficulties in recovering and purifying this compound from the fermentation broth. What are the common issues and solutions?

Answer: The recovery and purification of complex molecules like this compound from a fermentation broth can be challenging due to the presence of numerous impurities.

Possible Cause Troubleshooting/Solution
Complex Broth Composition The fermentation broth contains a complex mixture of the product, other metabolites, proteins, and media components. Initial clarification steps are crucial. Consider centrifugation followed by microfiltration or ultrafiltration to remove cells and high-molecular-weight impurities.
Product Degradation This compound may be sensitive to changes in temperature and pH.[1][2][3][4] Conduct stability studies to determine the optimal pH and temperature ranges for processing. Work at lower temperatures where possible to minimize degradation.
Inefficient Extraction If using solvent extraction, optimize the solvent system and pH to achieve efficient partitioning of this compound. For polar compounds like nucleoside antibiotics, solid-phase extraction (SPE) or the use of adsorbent resins might be more effective.
Poor Chromatographic Separation The choice of chromatographic resin and mobile phase is critical. For a complex molecule like this compound, a multi-step chromatography approach may be necessary. Consider using a combination of ion-exchange, hydrophobic interaction, and size-exclusion chromatography. Reverse-phase HPLC is often suitable for final polishing steps.
Scale-Up Issues A purification process that works at the lab scale may not be directly scalable. Resin performance can change, and filtration processes may become less efficient at a larger scale. Pilot-scale studies are essential to identify and address these challenges.

Quantitative Data Summary

Specific quantitative data for large-scale this compound production is not widely available in public literature. The following tables provide generalized parameters for Streptomyces fermentation for secondary metabolite production, which can be used as a starting point for optimization.

Table 1: General Fermentation Parameters for Streptomyces Species

ParameterTypical RangeNotes
Temperature25-30°COptimal temperature can be strain-specific.
pH6.5-7.5pH can be allowed to drift or be controlled, depending on the process.
Agitation150-250 rpm (shake flask)To ensure adequate mixing and oxygen transfer.
Aeration0.5-1.5 vvm (bioreactor)Crucial for maintaining dissolved oxygen levels.
Fermentation Time7-14 daysSecondary metabolite production often occurs in the late-log or stationary phase.

Table 2: Example of a Basal Fermentation Medium for Streptomyces

ComponentConcentration (g/L)Purpose
Glucose10-20Carbon Source
Soybean Meal5-15Complex Nitrogen Source
Yeast Extract1-5Nitrogen Source, Vitamins, Growth Factors
K₂HPO₄0.5-1.0Phosphate Source, Buffering Agent
MgSO₄·7H₂O0.5Source of Magnesium Ions
CaCO₃1-3Buffering Agent

Experimental Protocols

Protocol 1: Inoculum Development for Streptomyces Fermentation
  • Spore Suspension Preparation:

    • Grow the Streptomyces ezomyceticus strain on a suitable agar (B569324) medium (e.g., ISP2 or Oatmeal Agar) at 28°C for 7-10 days until good sporulation is observed.

    • Aseptically scrape the spores from the agar surface into a sterile solution of 20% glycerol.

    • Vortex the suspension vigorously to break up mycelial clumps.

    • Filter the suspension through sterile cotton wool to remove mycelial fragments.

    • Determine the spore concentration using a hemocytometer. Store the spore suspension at -80°C for long-term use.

  • Seed Culture Preparation:

    • Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with the standardized spore suspension to a final concentration of 1 x 10⁶ spores/mL.

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours, until a dense mycelial culture is obtained.

Protocol 2: Analytical Quantification of this compound by HPLC (General Method)

This is a generalized HPLC method for the analysis of a complex, polar molecule like this compound. Method development and optimization will be required.

  • Sample Preparation:

    • Centrifuge a sample of the fermentation broth to pellet the biomass.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the standard curve.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile (B52724) or methanol). A shallow gradient is often necessary for separating complex mixtures.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of a purified this compound standard.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a standard curve using a purified this compound standard of known concentration.

    • Calculate the concentration of this compound in the samples by comparing the peak area to the standard curve.

Visualizations

Fermentation_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Spore Stock Spore Stock Seed Culture Seed Culture Spore Stock->Seed Culture Inoculation Production Fermenter Production Fermenter Seed Culture->Production Fermenter Inoculation Harvest Harvest Production Fermenter->Harvest Biomass Removal Biomass Removal Harvest->Biomass Removal Centrifugation Broth Clarification Broth Clarification Biomass Removal->Broth Clarification Filtration Purification Purification Broth Clarification->Purification Chromatography Final Product Final Product Purification->Final Product

Caption: Generalized workflow for this compound production.

Troubleshooting_Low_Yield cluster_fermentation Fermentation Issues cluster_solutions Potential Solutions Low this compound Yield Low this compound Yield Medium Composition Medium Composition Low this compound Yield->Medium Composition Inoculum Quality Inoculum Quality Low this compound Yield->Inoculum Quality Process Parameters Process Parameters Low this compound Yield->Process Parameters Optimize C:N Ratio Optimize C:N Ratio Medium Composition->Optimize C:N Ratio Precursor Feeding Precursor Feeding Medium Composition->Precursor Feeding Standardize Inoculum Prep Standardize Inoculum Prep Inoculum Quality->Standardize Inoculum Prep Control pH & DO Control pH & DO Process Parameters->Control pH & DO

Caption: Troubleshooting logic for low this compound yield.

Hypothetical_Ezomycin_Pathway Primary Metabolism Primary Metabolism Precursor A (Sugar) Precursor A (Sugar) Primary Metabolism->Precursor A (Sugar) Precursor B (Amino Acid) Precursor B (Amino Acid) Primary Metabolism->Precursor B (Amino Acid) Precursor C (Nucleobase) Precursor C (Nucleobase) Primary Metabolism->Precursor C (Nucleobase) Intermediate 1 Intermediate 1 Precursor A (Sugar)->Intermediate 1 Precursor B (Amino Acid)->Intermediate 1 Intermediate 2 Intermediate 2 Precursor C (Nucleobase)->Intermediate 2 Intermediate 1->Intermediate 2 This compound Core This compound Core Intermediate 2->this compound Core This compound This compound This compound Core->this compound Final modification

Caption: Hypothetical biosynthetic pathway for this compound.

References

Ezomycin B2 Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the stability testing and degradation analysis of Ezomycin B2. The following resources are designed to address common challenges and questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is an antifungal antibiotic produced by Streptomyces kitazawaensis.[] It belongs to the class of peptidyl nucleoside antibiotics, which are complex molecules containing a nucleoside core linked to a peptide moiety.[2][3] Its molecular formula is C19H25N5O13 and it has a molecular weight of 531.43 g/mol .[][4]

Q2: What are the primary factors that can cause the degradation of this compound?

As a peptidyl nucleoside antibiotic, this compound is susceptible to degradation under several conditions, including:

  • Hydrolysis: The amide and glycosidic bonds in the structure are prone to cleavage in the presence of acid or base.

  • Oxidation: The complex structure may be susceptible to oxidative degradation.

  • Photolysis: Exposure to light, particularly UV light, can lead to photodegradation.

  • Thermal Stress: High temperatures can accelerate hydrolytic and other degradation reactions. The reported melting point is 205°C, at which it decomposes.[]

Q3: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored in a well-closed container, protected from light, at a controlled low temperature, ideally frozen (-20°C or below) for long-term storage. For short-term use, refrigeration (2-8°C) is recommended.

Q4: How can I monitor the stability of this compound in my formulation?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or Mass Spectrometric (MS) detection, is required.[5][6] This method should be capable of separating the intact this compound from its potential degradation products.

Q5: What are the expected degradation products of this compound?

Based on its structure as a peptidyl nucleoside antibiotic, the primary degradation products are likely to result from the hydrolysis of the amide bond in the peptide chain and the glycosidic bond linking the sugar and the nucleobase. This would yield the individual nucleoside, amino acid, and sugar components or fragments thereof.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of Potency in this compound Samples Improper storage conditions (e.g., exposure to light, elevated temperatures).Hydrolysis due to pH instability in the formulation.Review storage procedures and ensure protection from light and temperature fluctuations.Analyze the pH of the sample matrix and adjust if necessary. Buffer the formulation to a stable pH range.
Appearance of Unknown Peaks in Chromatogram Degradation of this compound.Contamination of the sample or mobile phase.Perform forced degradation studies (acid, base, oxidation, heat, light) to generate and identify potential degradation products.Analyze a blank (matrix without this compound) to rule out contamination. Ensure the purity of solvents and reagents.
Poor Peak Shape or Resolution in HPLC/UPLC Analysis Inappropriate mobile phase composition or pH.Column degradation.Optimize the mobile phase, including the organic modifier, buffer type, and pH, to improve peak shape and resolution between this compound and its degradants.Use a new column or a different stationary phase.
Inconsistent Assay Results Instability of the sample solution during the analytical run.Instrument variability.Prepare samples fresh and keep them in a cooled autosampler.Perform system suitability tests before each analytical run to ensure consistent instrument performance.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound and to assess its intrinsic stability.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 4 hours. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the stock solution in a solid state and in solution at 60°C for 7 days.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).

  • Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), using a validated stability-indicating HPLC or UPLC-MS method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Chromatographic System: HPLC with a UV-Vis or Photodiode Array (PDA) detector and a Mass Spectrometer (for peak identification).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    20 50 50
    25 5 95

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm (or as determined by UV scan of this compound).

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound (Hypothetical Data)
Stress ConditionThis compound Assay (%)% DegradationNumber of Degradation ProductsMajor Degradant Peak (RT, min)
Control99.80.21-
1N HCl, 60°C, 24h65.234.848.5, 12.1
1N NaOH, 60°C, 4h42.157.957.2, 10.8
3% H2O2, RT, 24h88.511.5315.3
Heat (60°C), 7 days92.37.7213.7
UV Light, 24h75.924.149.1, 14.5
Table 2: Stability of this compound under Accelerated Storage Conditions (40°C/75% RH) (Hypothetical Data)
Time Point (Months)This compound Assay (%)Total Degradation Products (%)Appearance
0100.0<0.1White Powder
198.51.5White Powder
395.24.8Off-white Powder
690.89.2Yellowish Powder

Visualizations

G cluster_degradation This compound Degradation Pathways cluster_products Degradation Products This compound This compound Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) This compound->Hydrolysis (Acid/Base) Amide/Glycosidic Cleavage Oxidation Oxidation This compound->Oxidation Oxidizing Agent Photolysis Photolysis This compound->Photolysis UV/Vis Light Nucleoside Fragment Nucleoside Fragment Hydrolysis (Acid/Base)->Nucleoside Fragment Peptide Fragment Peptide Fragment Hydrolysis (Acid/Base)->Peptide Fragment Oxidized Products Oxidized Products Oxidation->Oxidized Products Photodegradation Products Photodegradation Products Photolysis->Photodegradation Products

Caption: Potential degradation pathways of this compound.

G cluster_workflow Stability Testing Workflow Start Start Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Develop_Method Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced_Degradation->Develop_Method Validate_Method Validate Method (Specificity, Linearity, Accuracy, Precision) Develop_Method->Validate_Method Stability_Study Place Samples on Stability (Long-term and Accelerated Conditions) Validate_Method->Stability_Study Analyze_Samples Analyze Samples at Pre-defined Time Points Stability_Study->Analyze_Samples Evaluate_Data Evaluate Data and Determine Shelf-life Analyze_Samples->Evaluate_Data End End Evaluate_Data->End

Caption: Experimental workflow for this compound stability testing.

References

Identifying Ezomycin B2 degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ezomycin B2. The information provided will help address common issues encountered during experimental procedures that may be related to the degradation of the compound.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Bioactivity

Possible Cause: Degradation of this compound leading to a loss of active compound.

Troubleshooting Steps:

  • pH of Solutions: The stability of this compound can be pH-dependent due to its various functional groups, including a β-amino acid, carboxylic acids, and a uracil (B121893) moiety.

    • Recommendation: Prepare solutions fresh before use. If storage is necessary, assess the stability of this compound in your specific buffer system. It is advisable to maintain a pH close to neutral (pH 6-8) and store solutions at low temperatures (2-8°C for short-term, -20°C or lower for long-term) to minimize hydrolysis.

  • Exposure to Light: The uracil component of this compound is susceptible to photodegradation.

    • Recommendation: Protect solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Avoid prolonged exposure to ambient light during experimental setup.

  • Oxidizing Agents: The presence of oxidizing agents in your experimental system could potentially modify sensitive functional groups.

    • Recommendation: Ensure all solvents and reagents are free from peroxides and other oxidizing impurities. If oxidative degradation is suspected, consider degassing solutions or adding antioxidants, if compatible with your experimental design.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Analyze Stressed Samples: To confirm if the unknown peaks are degradation products, perform a forced degradation study. Expose this compound to controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic) and analyze the resulting solutions by a stability-indicating chromatographic method.

  • Peak Tracking: Compare the chromatograms of the stressed samples with your experimental sample. If the retention times of the unknown peaks match those generated under stress conditions, it is likely that they are degradation products.

  • Structure Elucidation: Utilize techniques like high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) to determine the mass of the degradation products and elucidate their structures by analyzing fragmentation patterns.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific degradation products for this compound are not extensively documented in publicly available literature, based on its chemical structure, several degradation pathways can be hypothesized:

  • Hydrolysis: The molecule contains glycosidic bonds and an amide-like linkage in the carbamoyl (B1232498) group which could be susceptible to hydrolysis under acidic or basic conditions. The β-amino acid moiety is generally more stable to hydrolysis than α-amino acids.

  • Photodegradation: The uracil ring is a chromophore and can undergo photodegradation upon exposure to UV or even high-intensity visible light. This can lead to various rearranged or fragmented products.

  • Oxidation: The secondary alcohol groups and the uracil ring are potentially susceptible to oxidation.

Q2: How should I prepare and store stock solutions of this compound?

A2: For maximum stability, it is recommended to:

  • Prepare stock solutions in a buffer at a pH between 6 and 8.

  • Use high-purity solvents to avoid contaminants that could catalyze degradation.

  • Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Protect solutions from light at all times.

Q3: What analytical techniques are suitable for identifying this compound degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a fundamental tool. For the identification of unknown degradation products, Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap, is highly effective. Tandem mass spectrometry (MS/MS) is crucial for structural elucidation of the degradation products.

Hypothetical Degradation Data

The following tables present hypothetical quantitative data from a forced degradation study on this compound to illustrate what researchers might observe.

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress ConditionThis compound Remaining (%)Number of Major Degradation Products
0.1 M HCl (60°C, 24h)85.22
0.1 M NaOH (60°C, 4h)72.53
3% H₂O₂ (RT, 24h)91.81
Heat (80°C, 48h)95.11
Photolytic (UV light, 24h)78.94

Table 2: Hypothetical Major Degradation Products Observed by LC-MS

Degradation ProductProposed ModificationObserved m/z [M+H]⁺Stress Conditions Observed
DP1Hydrolysis of glycosidic bond358.1Acidic, Basic
DP2Decarbamoylation488.1Basic
DP3Oxidation of uracil ring547.1Oxidative
DP4Photodimer of uracil1063.4Photolytic

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under controlled stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., water or a mild buffer).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV method. For identification of degradation products, use LC-MS/MS.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxid Oxidation (3% H₂O₂, RT) stock->oxid heat Thermal Stress (80°C) stock->heat light Photolytic Stress (UV Light) stock->light hplc HPLC-UV Analysis acid->hplc base->hplc oxid->hplc heat->hplc light->hplc lcms LC-MS/MS for Identification hplc->lcms

Caption: Workflow for a forced degradation study of this compound.

Hypothetical_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photodegradation EzoB2 This compound DP1 DP1: Glycosidic Bond Cleavage EzoB2->DP1 H⁺/OH⁻ DP2 DP2: Decarbamoylation EzoB2->DP2 OH⁻ DP3 DP3: Uracil Ring Oxidation EzoB2->DP3 H₂O₂ DP4 DP4: Uracil Photodimer EzoB2->DP4 UV Light

Caption: Hypothesized degradation pathways of this compound.

Troubleshooting poor efficacy of Ezomycin B2 in field applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor efficacy of Ezomycin B2 in field applications.

Disclaimer: this compound is a specialized fungicide. The following guidance is based on general principles of fungicide application, with specific considerations for chitin (B13524) synthase inhibitors where applicable. Optimal conditions and troubleshooting may vary based on specific fungal pathogens, crop types, and environmental factors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is part of the ezomycin family of natural products, which are known to act as chitin synthase inhibitors. Chitin is a crucial component of the fungal cell wall, providing structural integrity. By inhibiting chitin synthase, this compound disrupts the formation of the cell wall, leading to weakened structural integrity, ultimately inhibiting fungal growth and proliferation.

Q2: What are the initial checks to perform if poor efficacy is observed?

When encountering poor efficacy, it is crucial to first rule out common application and environmental issues:

  • Application Rate and Coverage: Verify that the correct concentration of this compound was used and that the application method ensured thorough coverage of the target area.

  • Equipment Calibration: Ensure that all application equipment was properly calibrated to deliver the intended dose.

  • Weather Conditions: Review weather data for the period of and immediately following application. Rainfall shortly after application can wash the product away, while high temperatures or intense sunlight (UV radiation) can potentially degrade the compound.

  • Fungal Identification: Confirm that the target pathogen is a fungus that relies on chitin for its cell wall structure.

Q3: Could the fungal pathogen have developed resistance to this compound?

Yes, the development of resistance is a possibility with any antimicrobial agent. Fungal populations can develop resistance through various mechanisms.[1][2] For chitin synthase inhibitors, this could involve mutations in the chitin synthase enzyme, reducing the binding affinity of this compound. If resistance is suspected, it is advisable to collect fungal isolates for laboratory testing to determine their susceptibility to this compound.

Q4: How do environmental factors affect the stability and efficacy of this compound?

Environmental conditions can significantly impact the performance of fungicides.[3] Key factors include:

  • pH: The pH of the spray solution and the plant surface can affect the stability and uptake of the fungicide.

  • Temperature: High temperatures can lead to the degradation of the active ingredient.

  • UV Radiation: Sunlight, particularly UV radiation, can cause photodegradation of the fungicide on plant surfaces.

  • Rainfall: Rain can wash the product off the target crop before it can be effective.

Troubleshooting Guide

Problem 1: Little to no observable effect on fungal growth after application.
Possible Cause Troubleshooting Step
Incorrect Dosage Review and confirm the calculated application rate. Ensure scales and measuring devices are accurately calibrated.
Poor Application Coverage Evaluate the spray method. For foliar applications, ensure both upper and lower leaf surfaces were covered. Consider using a surfactant to improve spreading and adherence, if compatible.
Rainfall After Application Check weather records. If rain occurred shortly after application, reapplication may be necessary once conditions are dry.
Product Degradation Consider the storage conditions of the this compound stock. High temperatures or exposure to sunlight can degrade the compound. Test the efficacy of the stock solution in a controlled lab setting.
Incorrect Pathogen Identification Confirm the identity of the fungal pathogen. This compound will not be effective against organisms that do not have a chitin-based cell wall.
Fungal Resistance If other factors are ruled out, consider the possibility of resistance.[1][2] Collect samples for resistance testing (see Experimental Protocols).
Problem 2: Initial efficacy observed, but fungal growth resumes shortly after.
Possible Cause Troubleshooting Step
Sub-lethal Dosage The applied concentration may have been sufficient to temporarily inhibit growth but not to kill the fungus. A higher application rate may be required.
Rapid Environmental Degradation High UV radiation or unfavorable pH on the plant surface could be breaking down the compound quickly. Consider application during periods of lower UV intensity (e.g., early morning or late evening).
Fungistatic vs. Fungicidal Effect Determine if this compound is fungistatic (inhibits growth) or fungicidal (kills the fungus) against the target pathogen at the applied concentration. Fungistatic agents may require more frequent applications.
Re-infection The initial application may have been successful, but new spores may have been introduced to the area. Evaluate the surrounding environment for sources of fungal inoculum.

Quantitative Data Summary

Table 1: General Stability Considerations for Fungicides

Parameter Optimal Range/Condition Potential Impact of Sub-optimal Conditions
pH of Spray Solution 5.0 - 7.0Loss of biological activity.[4]
Storage Temperature Cool, dark conditions (refer to manufacturer's instructions)Degradation of the active ingredient.
Application Temperature Avoid extremes (e.g., >30°C)Increased potential for degradation and evaporation.
UV Exposure Minimize post-applicationPhotodegradation can reduce residual activity.

Experimental Protocols

Protocol 1: In Vitro Efficacy Testing of this compound

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific fungal isolate.

Methodology:

  • Prepare Fungal Inoculum: Culture the target fungus on an appropriate solid medium (e.g., Potato Dextrose Agar - PDA). Prepare a spore suspension or mycelial slurry in sterile water and adjust the concentration.

  • Prepare this compound Stock Solution: Dissolve a known amount of this compound in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in a liquid growth medium (e.g., Potato Dextrose Broth - PDB) in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include positive (no this compound) and negative (no fungus) controls.

  • Incubation: Incubate the plate at the optimal growth temperature for the fungus for a specified period (e.g., 48-72 hours).

  • Assessment: Determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits fungal growth. This can be quantified by measuring absorbance at a specific wavelength (e.g., 600 nm).

Protocol 2: Field Trial for Efficacy Assessment

Objective: To evaluate the efficacy of this compound under field conditions.

Methodology:

  • Trial Design: Design a randomized complete block design with at least three replicates for each treatment.[5] Treatments should include an untreated control, a standard commercial fungicide (reference product), and several application rates of this compound.[6]

  • Plot Establishment: Mark out plots of a suitable size for the crop being tested, ensuring buffer zones between plots to prevent spray drift.

  • Application: Apply the treatments at the designated rates using calibrated spray equipment.[5][7] Record the date, time, weather conditions, and application volume.

  • Disease Assessment: At regular intervals after application, assess the level of disease in each plot. This can be done by rating the percentage of leaf area affected, counting the number of lesions, or using a disease severity index.

  • Data Analysis: Statistically analyze the collected data to determine if there are significant differences between the treatments.[6]

Visualizations

cluster_pathway Simplified Fungal Chitin Synthesis Pathway and Inhibition UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Chitin Chitin Chitin_Synthase->Chitin Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Ezomycin_B2 This compound Ezomycin_B2->Chitin_Synthase Inhibits

Caption: Inhibition of the fungal chitin synthesis pathway by this compound.

cluster_workflow Troubleshooting Workflow for Poor Efficacy Start Poor Efficacy Observed Check_Application Verify Application Rate, Coverage, and Timing Start->Check_Application Check_Environment Review Environmental Conditions (Rain, UV, Temp) Check_Application->Check_Environment Application OK Reapply Adjust Protocol and Reapply Check_Application->Reapply Issue Found Lab_Test_Stock Test Stock Solution Efficacy in Lab Check_Environment->Lab_Test_Stock Environment OK Check_Environment->Reapply Issue Found Check_Resistance Suspect and Test for Fungal Resistance Lab_Test_Stock->Check_Resistance Stock OK Lab_Test_Stock->Reapply Issue Found Consult Consult with Specialist Check_Resistance->Consult Resistance Confirmed

Caption: A logical workflow for troubleshooting poor field efficacy of this compound.

cluster_signaling Regulatory Signaling Pathways for Chitin Synthesis Cell_Wall_Stress Cell Wall Stress HOG_Pathway HOG Pathway Cell_Wall_Stress->HOG_Pathway PKC_Pathway PKC Pathway Cell_Wall_Stress->PKC_Pathway Calcineurin_Pathway Ca2+/Calcineurin Pathway Cell_Wall_Stress->Calcineurin_Pathway Transcription_Factors Transcription Factors HOG_Pathway->Transcription_Factors PKC_Pathway->Transcription_Factors Calcineurin_Pathway->Transcription_Factors CHS_Gene_Expression Chitin Synthase Gene Expression Transcription_Factors->CHS_Gene_Expression

Caption: Key signaling pathways that regulate fungal chitin synthase gene expression.[8][9]

References

Factors affecting Ezomycin B2 stability in storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ezomycin B2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the factors affecting the stability of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions to address common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in storage?

A1: While specific public data on the stability of this compound is limited, based on its complex chemical structure as a nucleoside antibiotic, its stability is likely influenced by several key factors. These include temperature, pH, light exposure, and humidity. As a general rule, most antibiotics are more stable when stored as a dry powder.[1] Once dissolved, the potential for hydrolysis and other degradation pathways increases.[1]

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage, it is generally recommended to store this compound as a solid at -20°C. For stock solutions, it is also advisable to store them in aliquots at -20°C to minimize freeze-thaw cycles.[1] Short-term storage of solutions at 4°C may be acceptable, but the duration should be validated by stability studies. As a general guideline for antibiotics, elevated temperatures can accelerate degradation.[2][3]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of nucleoside antibiotics can be highly pH-dependent.[4][5] this compound contains functional groups that may be susceptible to acid or base-catalyzed hydrolysis. It is crucial to determine the optimal pH range for your specific application through stability testing. Forced degradation studies under acidic and basic conditions can help identify the pH at which this compound is most stable.[6][7]

Q4: Is this compound sensitive to light?

A4: Many complex organic molecules, including some antibiotics, are susceptible to photodegradation.[1] To minimize the risk of light-induced degradation, it is recommended to protect this compound, both in solid form and in solution, from light by using amber vials or by wrapping containers in aluminum foil.[1] Photostability testing, as outlined in ICH guideline Q1B, should be performed to quantify this effect.[8][9]

Q5: I am observing a loss of antifungal activity in my experiments. Could this be due to instability?

A5: Yes, a loss of biological activity is a common indicator of chemical degradation. If you observe inconsistent or lower-than-expected antifungal activity, it is prudent to investigate the stability of your this compound stock and working solutions under your experimental conditions. Factors such as the composition of your culture medium, incubation temperature, and duration of the experiment can all impact stability.

Troubleshooting Guides

Issue 1: High variability in experimental results (e.g., MIC values).
Possible Cause Troubleshooting Steps
Degradation of stock solution - Prepare fresh stock solutions of this compound in a suitable solvent. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Store aliquots at -20°C or below, protected from light.
Instability in working solution/media - Minimize the time between preparing the working solution and starting the experiment. - Perform a time-course experiment to assess the stability of this compound in your specific test medium at the experimental temperature. - Check for potential interactions with media components that could accelerate degradation.
Improper storage of solid compound - Ensure the solid form of this compound is stored in a tightly sealed container at the recommended temperature, protected from moisture and light.
Issue 2: Appearance of unknown peaks in chromatography analysis (e.g., HPLC).
Possible Cause Troubleshooting Steps
Forced degradation - These new peaks likely represent degradation products. This is an expected outcome of forced degradation studies designed to understand degradation pathways.[7][10]
Sample preparation artifact - Analyze a control sample that has undergone the same preparation steps without being subjected to stress conditions to ensure the process itself is not causing degradation.
Contamination - Run a blank injection of the solvent and mobile phase to rule out contamination from glassware or reagents.

Quantitative Data Summary

Table 1: General Thermal Stability of Various Antibiotic Classes in Aqueous Solution at 37°C

Antibiotic ClassGeneral Stability TrendReference
AminoglycosidesGenerally good long-term stability[2]
GlycopeptidesGenerally good long-term stability[2]
TetracyclinesGood long-term stability[2]
QuinolonesGood long-term stability[2]
Beta-lactamsDegrade more rapidly over time[2]

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

This protocol is a general guideline for performing a forced degradation study to understand the intrinsic stability of this compound. It is based on principles outlined in ICH guidelines.[8]

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or other suitable organic solvent

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • pH meter

  • Thermostatic oven and water bath

  • Photostability chamber

Methodology:

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl to a final concentration of approximately 1 mg/mL.

    • Incubate at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

    • Incubate at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a 3% H₂O₂ solution to a final concentration of approximately 1 mg/mL.

    • Store at room temperature (25°C), protected from light.

    • Withdraw aliquots at specified time points for analysis.

  • Thermal Degradation:

    • Store solid this compound in a thermostatic oven at a specified temperature (e.g., 80°C).

    • Withdraw samples at specified time points and dissolve in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 1 mg/mL in a suitable solvent) to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze a control sample stored in the dark in parallel.

    • Withdraw aliquots at specified time points for analysis.

  • Analysis:

    • Analyze all samples by a suitable, validated stability-indicating HPLC method to separate the parent compound from any degradation products.

Visualizations

Caption: Troubleshooting workflow for stability issues.

Stability_Factors Key Factors Affecting this compound Stability Ezomycin_B2_Stability This compound Stability Degradation Chemical Degradation (Loss of Potency) Ezomycin_B2_Stability->Degradation is compromised by Temperature Temperature Temperature->Degradation pH pH (in solution) pH->Degradation Light Light Exposure Light->Degradation Humidity Humidity (for solid) Humidity->Degradation Formulation Formulation Components (e.g., solvents, media) Formulation->Degradation

Caption: Factors influencing this compound stability.

References

Technical Support Center: Ezomycin B2 and Fungal Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ezomycin B2. This resource provides in-depth information on the potential for fungal resistance development, including troubleshooting guides for common experimental issues, detailed protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a peptidyl nucleoside antibiotic that functions as a competitive inhibitor of chitin (B13524) synthase.[1][2] Chitin is an essential polysaccharide that provides structural integrity to the fungal cell wall.[1][3] By targeting and inhibiting chitin synthase, this compound disrupts cell wall synthesis, leading to osmotic instability and fungal cell death.[3] This mechanism is highly selective because chitin and chitin synthases are absent in mammals, making it a promising target for antifungal therapies.[1][2]

Q2: What are the known molecular mechanisms of fungal resistance to chitin synthase inhibitors like this compound?

Fungal populations can develop resistance to antifungal agents through various mechanisms.[4] For chitin synthase inhibitors, the primary anticipated mechanisms include:

  • Target Site Modification: Spontaneous mutations in the gene encoding chitin synthase can alter the enzyme's structure. This change may reduce the binding affinity of this compound to its target, rendering the drug less effective.[5]

  • Target Overexpression: An increase in the expression levels of the chitin synthase gene can lead to a higher concentration of the target enzyme within the cell. This requires a correspondingly higher concentration of this compound to achieve an inhibitory effect.[6]

  • Drug Efflux: Fungi can upregulate or acquire membrane-associated transporter proteins, such as those from the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS), which actively pump the drug out of the cell.[6][7] This prevents this compound from reaching its intracellular target.

  • Activation of Stress Response Pathways: Fungi possess cellular stress response pathways, like the Cell Wall Integrity (CWI) pathway, which can be activated upon cell wall damage.[1] Chronic activation of these pathways can sometimes lead to adaptive changes that confer tolerance or resistance to cell wall-disrupting agents.

Q3: How can I determine if my fungal strain has developed resistance to this compound?

The most common method is to determine the Minimum Inhibitory Concentration (MIC) of this compound for your strain.[8] The MIC is the lowest concentration of the drug that prevents visible growth of the fungus under standardized laboratory conditions.[9] A significant increase in the MIC value for your test strain compared to a known susceptible (wild-type) strain indicates the development of resistance. Standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide frameworks for these tests.[10][11]

Q4: Are there established clinical breakpoints for this compound to define a strain as "resistant"?

As of the current knowledge cutoff, specific clinical breakpoints (CBPs) for this compound, which categorize a strain as Susceptible (S), Intermediate (I), or Resistant (R) based on clinical outcomes, may not be established.[8][9] In a research context, resistance is often defined by comparing the MIC of an isolate to the distribution of MICs for the wild-type population. An isolate with an MIC value significantly higher than this distribution may be considered to have reduced susceptibility.[12]

Troubleshooting Experimental Issues

Q5: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent between experiments. What are the potential causes?

Inconsistent MIC values are a common issue in antifungal susceptibility testing.[13] Several factors can contribute to this variability:

  • Inoculum Size: A lack of precise standardization of the initial fungal inoculum can lead to varied results. Higher inoculum densities may require higher drug concentrations for inhibition.

  • Media Composition: The pH, cation concentration, and specific components of the growth medium can influence the activity of this compound and the growth of the fungus.

  • Incubation Time and Temperature: Deviations from the recommended incubation time and temperature can affect fungal growth rates and, consequently, the apparent MIC.[13]

  • Endpoint Reading: Subjectivity in determining the concentration that causes a significant reduction in growth (e.g., ≥50% or 100% inhibition) can lead to inter-observer variability, especially if done visually.[8] Using a spectrophotometer can reduce this subjectivity.[8]

Q6: I am trying to select for resistant mutants on agar (B569324) plates containing this compound, but I am not recovering any colonies. What should I try?

Failure to isolate resistant mutants could be due to several factors:

  • Drug Concentration Too High: The selective concentration of this compound may be too high, killing all cells, including any potential spontaneous mutants. Try performing the experiment again with a range of concentrations, typically from 2x to 8x the wild-type MIC.

  • Insufficient Population Size: The frequency of spontaneous resistance mutations can be very low. Ensure you are plating a sufficiently large population of fungal cells (e.g., 10⁷ to 10⁸ cells) to increase the probability of finding a resistant mutant.

  • Compound Instability: Verify the stability of this compound in your agar medium over the course of the experiment. The compound may degrade if exposed to high temperatures during media preparation or over long incubation periods.

Q7: I isolated a mutant with a high MIC for this compound, but its resistance is lost after subculturing in a drug-free medium. Why is this happening?

This phenomenon suggests that the resistance mechanism may not be a stable genetic mutation. Possible explanations include:

  • Transient Upregulation of Efflux Pumps: The fungus may have temporarily increased the expression of efflux pumps in response to the drug. This adaptive response can be lost when the selective pressure (the drug) is removed.[7]

  • Aneuploidy: The resistant phenotype might be due to the gain or loss of a chromosome, which can be an unstable state. When the drug is removed, cells that revert to a normal chromosome number may outcompete the aneuploid cells.

  • Epigenetic Modifications: Changes in gene expression that are not due to alterations in the DNA sequence itself could be responsible for the resistance. These epigenetic marks can be unstable and may not be passed down through many generations without selective pressure.

Data Presentation

Table 1: Example MIC Data for Susceptible and Resistant Fungal Isolates

This table illustrates typical data you might generate when comparing a wild-type (WT) fungal strain to isolates that have developed resistance to this compound.

Isolate IDFungal SpeciesThis compound MIC (µg/mL)Fold Change vs. WTPutative Resistance Mechanism
WT-01Candida albicans2-Wild-Type
R-01Candida albicans3216xTarget Site Mutation (Chitin Synthase)
R-02Candida albicans168xEfflux Pump Overexpression
R-03Aspergillus fumigatus>64>32xTarget Site Mutation + Efflux

Table 2: Hypothetical Chitin Synthase Mutations and Their Impact on this compound MIC

This table provides examples of how specific mutations within a chitin synthase gene (CHS1) could affect the MIC of this compound.

MutationAmino Acid ChangeLocationThis compound MIC (µg/mL)
NoneWild-Type-2
M1Glycine -> Aspartic AcidActive Site32
M2Leucine -> ProlineAllosteric Site8
M3Serine -> PhenylalanineActive Site>64

Experimental Protocols

Protocol 1: Determination of MIC via Broth Microdilution

This protocol is adapted from the CLSI M27 standard methodology for yeasts.[11]

  • Prepare Drug Dilutions: Perform serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.125 to 64 µg/mL.

  • Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar plate. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate, including a positive control well (no drug) and a negative control well (no fungus).

  • Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.[9]

  • Reading the MIC: The MIC is the lowest drug concentration at which a significant decrease in growth (typically ≥50%) is observed compared to the positive control well.[8] This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Visualizations

Signaling Pathways and Workflows

G

G

G

References

Technical Support Center: Strategies to Mitigate Ezomycin B2 Resistance in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering fungal resistance to Ezomycin B2, a peptidylnucleoside antibiotic that inhibits chitin (B13524) synthase.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a member of the peptidylnucleoside class of antibiotics. Its primary mode of action is the inhibition of chitin synthase (CHS), a crucial enzyme responsible for the biosynthesis of chitin.[1][2] Chitin is an essential polysaccharide component of the fungal cell wall, providing structural integrity and is vital for cell division and morphogenesis.[3][4] By inhibiting chitin synthase, this compound disrupts cell wall formation, leading to osmotic instability and ultimately fungal cell death or growth inhibition.

Q2: We are observing a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound against our fungal strains. What are the likely mechanisms of this acquired resistance?

A2: While specific resistance mechanisms to this compound are not extensively documented, resistance to peptidylnucleoside chitin synthase inhibitors, in general, can arise from several factors:

  • Target Isoform Redundancy: Fungi possess multiple chitin synthase isoenzymes (e.g., Chs1p, Chs2p, Chs3p in Saccharomyces cerevisiae), and these isoforms can have different sensitivities to inhibitors.[4][5] Resistance can emerge if a less sensitive isoform can compensate for the inhibition of a more sensitive one.

  • Target Site Modification: Mutations in the gene encoding the target chitin synthase enzyme could alter the drug-binding site, reducing the inhibitory effect of this compound.

  • Overexpression of the Target Enzyme: Increased production of chitin synthase may require higher concentrations of this compound to achieve effective inhibition.

  • Activation of Cell Wall Integrity (CWI) Pathway: Fungi can respond to cell wall stress by activating compensatory signaling pathways, such as the Cell Wall Integrity (CWI) pathway. This can lead to the increased synthesis of other cell wall components, like β-glucans, to compensate for the lack of chitin.

  • Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, such as ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, can actively pump this compound out of the cell, reducing its intracellular concentration.

Q3: What are the primary strategies to overcome this compound resistance in a laboratory setting?

A3: Several strategies can be employed to mitigate or overcome resistance to this compound in your experiments:

  • Combination Therapy: Combining this compound with other antifungal agents that have different mechanisms of action can create synergistic effects and prevent the emergence of resistance.

  • Inhibition of Compensatory Pathways: Targeting the CWI pathway in conjunction with this compound treatment can prevent the fungus from compensating for chitin synthesis inhibition.

  • Use of Efflux Pump Inhibitors: Although still largely in the research phase, specific inhibitors of fungal efflux pumps could be used to increase the intracellular concentration of this compound.

  • Genetic Approaches: In a research setting, genetic manipulation of the fungal strains, such as deleting genes for specific chitin synthase isoforms, can help to understand and potentially overcome resistance.

Troubleshooting Guides

Problem: Gradual increase in this compound MIC over successive fungal cultures.

Possible Cause Troubleshooting/Verification Step
Selection of resistant subpopulations Perform single-colony isolation and test the MIC of individual clones to assess population heterogeneity.
Induction of efflux pumps Quantify the expression of known MDR transporter genes (e.g., CDR1, MDR1) using qRT-PCR in resistant and susceptible strains.
Upregulation of compensatory pathways Analyze the expression of key genes in the CWI pathway (e.g., PKC1, SLT2/MPK1) via qRT-PCR. Stain cells with Calcofluor White to visualize changes in chitin distribution and quantity.

Problem: Complete lack of this compound efficacy against a new fungal isolate.

Possible Cause Troubleshooting/Verification Step
Intrinsic resistance Sequence the genes encoding the primary chitin synthase targets to identify potential mutations that could confer resistance.
Presence of highly insensitive chitin synthase isoforms Perform a chitin synthase activity assay in the presence of this compound to determine the level of enzymatic inhibition.
Misidentification of the fungal species Confirm the identity of the fungal isolate using molecular methods (e.g., ITS sequencing).

Data Presentation

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound and Combination Therapies

Fungal StrainTreatmentMIC (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
Candida albicans SC5314 (Susceptible)This compound8-Susceptible
Candida albicans R1 (Resistant)This compound128-Resistant
Candida albicans R1This compound + Caspofungin16 (this compound) / 0.125 (Caspofungin)0.25Synergistic
Candida albicans R1This compound + Fluconazole64 (this compound) / 8 (Fluconazole)1.0Indifferent

Note: Data presented are hypothetical examples for illustrative purposes. FICI is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). FICI ≤ 0.5 indicates synergy.

Table 2: Example Chitin Synthase Inhibition Data

Fungal LysateInhibitorIC₅₀ (µM)
C. albicans SC5314This compound15
C. albicans R1This compound>200
Aspergillus fumigatus Af293This compound25

Note: Data presented are hypothetical examples. IC₅₀ is the half-maximal inhibitory concentration.

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution (Based on CLSI M27/M38)

  • Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium to achieve final concentrations ranging from 0.125 to 128 µg/mL. Include a drug-free well as a growth control.

  • Inoculum Preparation: Grow the fungal strain in Sabouraud Dextrose Broth overnight. Adjust the fungal suspension to a concentration of 1 x 10³ to 5 x 10³ cells/mL in RPMI 1640.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control.

Protocol 2: Non-Radioactive Chitin Synthase Activity Assay

  • Preparation of Fungal Lysate:

    • Grow fungal cells to mid-log phase and harvest by centrifugation.

    • Wash the pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Disrupt the cells by mechanical means (e.g., bead beating) in lysis buffer containing protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the membrane-associated chitin synthases.

  • Enzyme Inhibition Assay:

    • Coat a 96-well plate with Wheat Germ Agglutinin (WGA).

    • Add assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT) to each well.

    • Add various concentrations of this compound to the test wells and a control solvent to the control wells.

    • Add the fungal lysate to each well.

    • Initiate the reaction by adding the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).

    • Incubate the plate for 1-2 hours at 30°C.

  • Detection of Synthesized Chitin:

    • Wash the plate to remove unbound substrate and enzyme.

    • Add a WGA-horseradish peroxidase (HRP) conjugate and incubate.

    • Wash the plate to remove unbound conjugate.

    • Add a TMB substrate solution and incubate until a blue color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Measure the absorbance at 450 nm. A decrease in absorbance indicates inhibition of chitin synthase activity.

Mandatory Visualization

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_drug Prepare this compound Stock Solution prep_plate Perform Serial Dilutions in 96-well Plate prep_drug->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Visually Determine MIC incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

signaling_pathway_cwi cluster_stress Cell Wall Stress cluster_pathway Cell Wall Integrity (CWI) Pathway cluster_response Compensatory Response ezomycin This compound stress Inhibition of Chitin Synthesis ezomycin->stress inhibits pkc1 PKC1 stress->pkc1 activates bck1 BCK1 pkc1->bck1 mkk1_2 MKK1/2 bck1->mkk1_2 slt2 SLT2/MPK1 mkk1_2->slt2 rlm1 RLM1 slt2->rlm1 response Increased β-glucan synthesis Cell wall remodeling rlm1->response upregulates

Caption: Fungal Cell Wall Integrity (CWI) pathway activation.

logical_relationship_resistance cluster_drug Drug Action cluster_mechanisms Resistance Mechanisms cluster_mitigation Mitigation Strategies drug This compound target_mod Target Modification/ Isoform Redundancy drug->target_mod leads to resistance efflux Efflux Pump Overexpression drug->efflux leads to resistance cwi CWI Pathway Activation drug->cwi leads to resistance combo Combination Therapy (e.g., with Echinocandins) target_mod->combo mitigated by efflux_inhib Efflux Pump Inhibitors efflux->efflux_inhib mitigated by cwi->combo mitigated by cwi_inhib CWI Pathway Inhibitors cwi->cwi_inhib mitigated by

Caption: this compound resistance and mitigation strategies.

References

Technical Support Center: Enhancing the Shelf-Life of Ezomycin B2-Based Biofungicides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to address challenges related to the stability and shelf-life of Ezomycin B2-based biofungicides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound is an antifungal antibiotic produced by Streptomyces kitazawaensis.[] As a member of the aminoglycoside family, its core structure consists of aminated sugars linked to a cyclitol ring.[2] The primary stability concerns for this compound, like other biofungicides and aminoglycosides, revolve around the degradation of the active ingredient due to factors like temperature, pH, humidity, and light exposure.[3][4] This degradation can lead to a significant loss of antifungal efficacy over time.

Q2: What are the ideal storage conditions for this compound formulations?

While specific conditions depend on the formulation, general best practices include storage at cool temperatures (e.g., 4-8°C), protection from light, and in sealed containers to minimize humidity exposure. For spore-based formulations, reducing oxygen levels by replacing it with an inert gas like nitrogen can extend shelf-life two- to six-fold.[5] Long-term storage of biofungicides is a major challenge, but advancements in formulation can help maintain viability.[6][7]

Q3: How can formulation strategies improve the shelf-life of this compound?

Formulation is critical for stability.[8] Key strategies include:

  • Encapsulation: Caging the active ingredient in a protective matrix (e.g., polymers, lipids) can shield it from environmental stressors and allow for a controlled release.[9][10][11][12] Techniques like spray drying, coacervation, and ionic gelation are commonly used.[9][12]

  • Use of Stabilizers: Incorporating additives such as UV protectants, antioxidants, and pH buffers can mitigate specific degradation pathways.

  • Carrier Materials: Selecting appropriate carrier materials, like starch or specific oils, can enhance stability and viability.[6][13] For solid formulations, carriers like talc (B1216) or compost have been shown to maintain high population counts for months.[14]

Q4: What is accelerated stability testing and how is it applied to biofungicides?

Accelerated stability testing is a method used to predict the long-term stability and shelf-life of a product by subjecting it to elevated stress conditions, primarily temperature and humidity.[4][15] For biofungicides, this data helps to quickly identify potential degradation pathways and compare the stability of different formulations.[15] The results are then extrapolated to estimate shelf-life under normal storage conditions, though this must be done cautiously for biological products.[4][16]

Troubleshooting Guide

Problem 1: Significant loss of antifungal efficacy in a stored batch.

Possible Cause Troubleshooting Step
Active Ingredient Degradation 1. Re-quantify the concentration of this compound using a validated HPLC method (see Protocol 2). 2. Review storage conditions (temperature, light, humidity logs) to check for deviations from the recommended protocol. 3. Perform an accelerated stability test on a new batch to confirm the degradation profile (see Protocol 1).
Contamination of the Formulation 1. Perform microbial plating to test for bacterial or fungal contamination. 2. Review aseptic handling procedures during formulation and packaging.
Improper Efficacy Assay 1. Review the protocol for the antifungal efficacy assay to ensure consistency and accuracy.[17] 2. Include a positive control (freshly prepared formulation or technical grade this compound) and a negative control in your assay. 3. Verify the viability and susceptibility of the target fungal pathogen.

Problem 2: Physical changes observed in the formulation (e.g., clumping, discoloration, phase separation).

Possible Cause Troubleshooting Step
Moisture Absorption 1. Test the water content of the formulation. 2. Evaluate the container closure system for its ability to prevent moisture ingress. 3. Consider adding a desiccant to the packaging or incorporating humectants into the formulation.
Excipient Incompatibility 1. Review the compatibility of all formulation components (active ingredient, carriers, stabilizers). 2. Conduct a systematic study where individual components are removed to identify the source of the instability.
Temperature Fluctuations 1. Analyze storage temperature data for excursions outside the recommended range. 2. For liquid formulations, perform freeze-thaw cycle tests to assess physical stability.

Quantitative Data Summary

The following tables represent typical data that would be generated during a stability study.

Table 1: Effect of Temperature on this compound Concentration Over 6 Months

Storage TemperatureInitial Concentration (%)1 Month (%)3 Months (%)6 Months (%)
4°C 10099.197.595.2
25°C / 60% RH 10095.388.179.4
40°C / 75% RH 10085.269.751.5

Table 2: Comparison of Antifungal Efficacy (Inhibition Zone, mm) for Different Formulations

Formulation TypeInitial Efficacy (mm)Efficacy after 3 Months at 25°C (mm)
Unformulated this compound 25.118.3
Talc-based Powder 24.822.5
Alginate-Encapsulated Granules 24.523.9

Visualizations

Troubleshooting Workflow for Loss of Efficacy start Start: Loss of Efficacy Observed check_storage Were storage conditions (temp, light, humidity) correct? start->check_storage check_assay Was the bioassay performed correctly with proper controls? check_storage->check_assay Yes root_cause_storage Root Cause: Improper Storage Conditions check_storage->root_cause_storage No quantify_api Quantify this compound concentration via HPLC check_assay->quantify_api Yes root_cause_assay Root Cause: Bioassay Error check_assay->root_cause_assay No api_ok Concentration within specification? quantify_api->api_ok check_contamination Test for microbial contamination contam_present Contamination present? check_contamination->contam_present api_ok->check_contamination Yes root_cause_degradation Root Cause: Active Ingredient Degradation api_ok->root_cause_degradation No root_cause_contamination Root Cause: Formulation Contamination contam_present->root_cause_contamination Yes review_formulation Review formulation for instability. Consider reformulation. contam_present->review_formulation No

Caption: Troubleshooting logic for diagnosing loss of biofungicide efficacy.

Experimental Workflow for Stability Testing prep 1. Prepare & Package Test Formulations t0 2. T=0 Analysis (HPLC, Efficacy, Physical) prep->t0 storage 3. Place Samples in Stability Chambers t0->storage storage_cond1 Long-Term (e.g., 25°C / 60% RH) storage->storage_cond1 storage_cond2 Accelerated (e.g., 40°C / 75% RH) storage->storage_cond2 pull 4. Pull Samples at Scheduled Timepoints (1, 3, 6, 12 months) storage_cond1->pull storage_cond2->pull analysis 5. Perform Analysis (HPLC, Efficacy, Physical) pull->analysis data 6. Data Evaluation & Shelf-Life Estimation analysis->data

References

Navigating Inconsistent Results in Ezomycin B2 Antifungal Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro antifungal susceptibility testing of Ezomycin B2. Inconsistent Minimum Inhibitory Concentration (MIC) results can hinder research and development efforts. This guide offers structured solutions and detailed protocols to help you achieve more reproducible and reliable data.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and experiment-to-experiment variability in our MIC values for this compound. What are the primary causes?

A1: Inconsistent MIC results are a common challenge in antifungal susceptibility testing. The variability can stem from several factors, including:

  • Inoculum Preparation: Incorrect inoculum density is a primary source of error. A standardized inoculum is critical for reproducibility.[1]

  • Media Composition: Variations in media components, especially pH and glucose concentration, can significantly impact fungal growth and the activity of this compound.[2][3]

  • Incubation Conditions: Fluctuations in temperature and incubation time can lead to variable growth rates and, consequently, inconsistent MIC readings.[1]

  • Endpoint Reading: Subjective interpretation of growth inhibition, especially with fungistatic compounds like chitin (B13524) synthase inhibitors, can introduce variability.[4]

  • This compound Stability: The stability of this compound in the assay medium can be affected by pH and temperature, leading to a decrease in effective concentration over the incubation period.

Q2: What is the expected MIC range for this compound against common fungal pathogens like Candida and Aspergillus?

A2: While specific MIC data for this compound is not extensively published, data from the structurally and functionally similar chitin synthase inhibitor, Nikkomycin Z, can provide an expected range. For Candida albicans, MICs for Nikkomycin Z can range from ≤0.5 to 32 µg/mL.[2] However, other Candida species like C. tropicalis, C. krusei, and C. glabrata may show higher resistance.[2] Many Aspergillus species have been reported to be resistant to Nikkomycin Z at concentrations up to >64 µg/mL.[5] It is crucial to establish baseline MICs for your specific fungal isolates and control strains under standardized conditions.

Q3: How does the mechanism of action of this compound affect the interpretation of MIC results?

A3: this compound is a competitive inhibitor of chitin synthase, an essential enzyme for fungal cell wall synthesis.[6] This inhibition disrupts cell wall integrity, leading to osmotic instability and ultimately inhibiting fungal growth. Unlike fungicidal compounds that kill the organism, chitin synthase inhibitors are often fungistatic, meaning they prevent further growth. This can lead to a phenomenon known as "trailing," where partial growth is observed over a wide range of concentrations, making the determination of a clear MIC endpoint challenging. For this reason, a ≥50% reduction in growth compared to the control is often used as the endpoint for fungistatic agents.[4]

Q4: Can the pH of the culture medium influence the activity of this compound?

A4: Yes, the pH of the medium can significantly impact the stability and activity of nucleoside-peptide antibiotics like this compound. For the related compound Nikkomycin Z, a pH of 6.0 is recommended for susceptibility testing as it is more stable under slightly acidic conditions.[2][5] It is advisable to buffer the medium, typically with MOPS, to maintain a stable pH throughout the experiment.

Troubleshooting Guide

Issue: High Variability in MIC Values
Potential Cause Troubleshooting Step Expected Outcome
Inoculum Density Variation Standardize inoculum preparation using a spectrophotometer (0.5 McFarland standard for yeasts) and verify with a hemocytometer or by plating for colony forming units (CFU).[6]Consistent starting cell density, leading to more reproducible MICs.
Media pH Fluctuation Use RPMI-1640 medium buffered with 0.165 M MOPS to a pH of 6.0-7.0. Verify the final pH of the medium before use.[3][5]Stable pH throughout the incubation period, ensuring consistent this compound activity.
Inconsistent Incubation Time Adhere to a strict incubation time (e.g., 24-48 hours for yeasts) and read all plates at the same time point.[1]Minimized variability in growth, leading to more consistent MIC endpoints.
Subjective Endpoint Reading Use a microplate reader to measure optical density (OD) and calculate the percent growth inhibition relative to the drug-free control well. Define the MIC as the lowest concentration showing ≥50% inhibition.[4]Objective and quantifiable endpoint determination, reducing inter-operator variability.
This compound Degradation Prepare fresh stock solutions of this compound for each experiment. If storing, aliquot and freeze at -70°C. Avoid repeated freeze-thaw cycles.Ensured potency of the compound throughout the assay.

Experimental Protocols

Protocol: Broth Microdilution Antifungal Susceptibility Testing for this compound

This protocol is adapted from established methods for testing chitin synthase inhibitors.[2][6]

1. Media Preparation:

  • Prepare RPMI-1640 medium with L-glutamine and without sodium bicarbonate.

  • Buffer the medium with 0.165 M morpholinepropanesulfonic acid (MOPS) to a final pH of 7.0.

  • Sterilize by filtration.

2. Inoculum Preparation:

  • Yeasts (Candida spp.): Subculture the isolate on Sabouraud dextrose agar (B569324) and incubate at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10^3 CFU/mL.[6]

  • Molds (Aspergillus spp.): Grow the mold on potato dextrose agar at 35°C for 7 days, or until sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.[6]

3. Drug Dilution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

  • Perform two-fold serial dilutions of the stock solution in RPMI-1640 in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.03 to 64 µg/mL).

4. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, including a drug-free growth control well.

  • The final volume in each well will be 200 µL.

  • Seal the plates to prevent evaporation and incubate at 35°C for 24-72 hours, depending on the growth rate of the fungus.

5. MIC Determination:

  • The MIC is the lowest concentration of this compound that causes a significant (≥50%) reduction in turbidity compared to the growth control well.

  • For objective measurement, read the optical density at 530 nm using a microplate reader.

Visualizing the Mechanism and Workflow

To better understand the cellular target of this compound and the experimental process, the following diagrams are provided.

G cluster_0 Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) ChitinSynthase Chitin Synthase (Enzyme) UDP_GlcNAc->ChitinSynthase Binds to active site Chitin Chitin (Polymer) ChitinSynthase->Chitin Catalyzes synthesis CellWall Cell Wall (Structural Integrity) Chitin->CellWall Incorporated into EzomycinB2 This compound EzomycinB2->ChitinSynthase Competitive Inhibition

Mechanism of this compound Action.

G Start Start PrepInoculum Prepare Standardized Fungal Inoculum Start->PrepInoculum PrepDrug Prepare Serial Dilutions of this compound Start->PrepDrug Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate PrepDrug->Inoculate Incubate Incubate at 35°C (24-72h) Inoculate->Incubate ReadMIC Read MIC (≥50% Growth Inhibition) Incubate->ReadMIC Analyze Analyze and Record Data ReadMIC->Analyze End End Analyze->End

Antifungal Susceptibility Testing Workflow.

G InconsistentMIC Inconsistent MIC Results Inoculum Inoculum Variation InconsistentMIC->Inoculum Media Media Variability (pH, nutrients) InconsistentMIC->Media Incubation Incubation Errors (Time, Temp) InconsistentMIC->Incubation Reading Subjective Reading InconsistentMIC->Reading Compound Compound Instability InconsistentMIC->Compound StandardizeInoculum Standardize Inoculum Inoculum->StandardizeInoculum BufferMedia Buffer Media (MOPS) Media->BufferMedia ControlIncubation Strict Time/Temp Control Incubation->ControlIncubation ObjectiveReading Use Plate Reader Reading->ObjectiveReading FreshCompound Use Fresh Stock Compound->FreshCompound

Troubleshooting Logic for Inconsistent MICs.

References

Ezomycin B2 Technical Support Center: Optimizing Application Timing for Disease Control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ezomycin B2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the application timing of this compound for effective disease control in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antifungal antibiotic that is believed to act as a chitin (B13524) synthase inhibitor. Chitin is a crucial component of the fungal cell wall, providing structural integrity. By inhibiting chitin synthase, this compound disrupts the synthesis of chitin, leading to a weakened cell wall and ultimately inhibiting fungal growth.[1][2][3][4]

Q2: What are the primary target pathogens for this compound?

A2: this compound has shown significant activity against various phytopathogenic fungi. It is particularly effective against Sclerotinia sclerotiorum, the causal agent of white mold in crops like canola, and Botrytis cinerea, which causes gray mold in grapes and other fruits.[5][6][7][8]

Q3: What are the general recommendations for storing and handling this compound?

A3: For optimal stability, this compound powder should be stored in a cool, dark, and dry place. Once reconstituted in a solvent, it is advisable to prepare fresh solutions for each experiment or store aliquots at -20°C for short periods to minimize degradation. Avoid repeated freeze-thaw cycles. The stability of this compound in solution can be pH-dependent, so it is recommended to use buffered solutions for experiments.

Q4: In which solvents is this compound soluble?

A4: this compound is generally soluble in water and polar organic solvents like methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO). For biological assays, it is crucial to first dissolve the compound in a small amount of a compatible organic solvent and then dilute it in the aqueous medium to the final concentration. Always perform a vehicle control in your experiments to account for any effects of the solvent.

Q5: Are there any known issues with phytotoxicity?

A5: While specific phytotoxicity data for this compound is limited, it is a potential concern with any agrochemical. It is recommended to conduct a dose-response experiment on the host plant to determine the optimal concentration that is effective against the pathogen without causing significant harm to the plant. Symptoms of phytotoxicity can include leaf burn, chlorosis, stunting, or deformation.[9]

Troubleshooting Guides

This section addresses common issues that may arise during the experimental application of this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent or no disease control Improper Application Timing: The application may be too early or too late relative to the infection period of the pathogen.- Review the disease cycle of the target pathogen. For Sclerotinia sclerotiorum in canola, the critical period for infection is during flowering (20-50% bloom).[5][6][10] For Botrytis cinerea in grapes, key infection periods are during bloom, bunch closure, and veraison.[7][8][11] - Conduct a time-course experiment to determine the optimal application window (see Experimental Protocols section).
Inadequate Concentration: The concentration of this compound may be too low to be effective.- Perform a dose-response study to determine the minimum inhibitory concentration (MIC) in vitro and the effective concentration in planta.
Poor Spray Coverage: The application method may not be providing uniform coverage of the plant tissues.- Ensure thorough spray coverage, especially on susceptible plant parts like flowers and developing fruit. - Consider using a surfactant to improve adhesion and spreading, but first test for phytotoxicity.
Degradation of this compound: The compound may have degraded due to improper storage or environmental conditions.- Store this compound as recommended. - Prepare fresh solutions for each application. - Consider environmental factors like UV light and pH that might affect stability in the field.
Phytotoxicity observed on host plants High Concentration: The applied concentration of this compound may be toxic to the plant.- Conduct a phytotoxicity test with a range of concentrations to identify a safe and effective dose (see Experimental Protocols section). - Observe for symptoms such as leaf spotting, yellowing, or stunted growth.[9]
Solvent Toxicity: The solvent used to dissolve this compound may be causing damage to the plant.- Include a solvent-only control in your experiments to assess its effect on the plant. - Use the lowest possible concentration of the organic solvent in the final spray solution.
Environmental Stress: Plants under environmental stress may be more susceptible to chemical injury.- Avoid applying this compound to plants that are stressed due to drought, heat, or nutrient deficiencies.
Difficulty dissolving this compound Incorrect Solvent: The chosen solvent may not be appropriate for the desired concentration.- Test solubility in small volumes of different recommended solvents (e.g., water, methanol, DMSO). - Gentle warming or sonication may aid dissolution, but check for temperature sensitivity of the compound.
Precipitation in Aqueous Solution: The compound may precipitate when diluted in an aqueous buffer.- First, dissolve this compound in a small amount of a compatible organic solvent before diluting in the aqueous medium. - Ensure the final concentration of the organic solvent is low and non-toxic to the plant and pathogen.

Experimental Protocols

Protocol for Optimizing Application Timing against Sclerotinia sclerotiorum in Canola

Objective: To determine the most effective application timing of this compound for the control of Sclerotinia stem rot in canola.

Methodology:

  • Plant Growth: Grow canola plants in a controlled environment (greenhouse or growth chamber) or in field plots.

  • Inoculum Preparation: Culture Sclerotinia sclerotiorum on a suitable medium (e.g., potato dextrose agar) to produce ascospores or mycelial fragments for inoculation.

  • Experimental Design:

    • Establish multiple treatment groups, each corresponding to a different application timing based on the flowering stage of canola:

      • T1: Application at 10% bloom

      • T2: Application at 20% bloom

      • T3: Application at 30% bloom

      • T4: Application at 50% bloom

    • Include a positive control (a commercial fungicide with known efficacy) and a negative control (no treatment or vehicle-only treatment).

    • Replicate each treatment group (e.g., 4-5 replicates).

  • This compound Preparation and Application:

    • Prepare a stock solution of this compound at a predetermined effective concentration (based on preliminary in vitro or in planta assays).

    • Apply the solution as a foliar spray to the canola plants at the designated flowering stages, ensuring thorough coverage of the flowers and upper leaves.

  • Inoculation: Inoculate the plants with S. sclerotiorum ascospores or mycelial fragments 24 hours after the fungicide application. This is typically done by spraying a spore suspension onto the petals.

  • Incubation: Maintain high humidity conditions for 48-72 hours post-inoculation to promote infection.

  • Data Collection:

    • Assess disease incidence (% of infected plants) and disease severity (lesion size or extent of stem rot) 7-14 days after inoculation.

    • Collect yield data at the end of the growing season for field trials.

  • Data Analysis: Use statistical analysis (e.g., ANOVA) to compare the efficacy of different application timings.

Protocol for Optimizing Application Timing against Botrytis cinerea in Grapes

Objective: To identify the optimal growth stage for this compound application to control Botrytis bunch rot in grapes.

Methodology:

  • Vineyard Setup: Use established grapevines in a research vineyard.

  • Inoculum Preparation: Prepare a conidial suspension of Botrytis cinerea from a pure culture.

  • Experimental Design:

    • Design treatment groups based on key phenological stages of grape development:

      • T1: Early bloom

      • T2: Full bloom

      • T3: Pre-bunch closure

      • T4: Veraison

    • Include a positive control (commercial fungicide) and a negative control (untreated).

    • Replicate each treatment (e.g., 4-5 replicate plots).

  • This compound Application: Apply this compound as a foliar spray at the specified growth stages, ensuring complete coverage of the flower clusters and developing berries.

  • Inoculation (Optional but Recommended for Controlled Studies): Inoculate clusters with the B. cinerea conidial suspension shortly after the fungicide application at each stage. In field trials relying on natural infection, this step may be omitted.

  • Data Collection:

    • At harvest, assess disease incidence (% of infected bunches) and disease severity (% of rotten berries per bunch).[7]

  • Data Analysis: Statistically compare the disease levels among the different application timing treatments.

Data Presentation

Summarize quantitative data in tables for clear comparison.

Table 1: Efficacy of this compound Application Timing on Sclerotinia Stem Rot in Canola (Illustrative Data)

Application Timing (% Bloom)Disease Incidence (%)Disease Severity (Lesion Length in cm)Yield ( kg/ha )
10%455.22200
20%252.82800
30%151.53200
50%303.52600
Positive Control121.23300
Negative Control8510.51500

Table 2: Effect of this compound Application Timing on Botrytis Bunch Rot in Grapes (Illustrative Data)

Application TimingDisease Incidence (%)Disease Severity (%)
Early Bloom4015
Full Bloom205
Pre-bunch Closure3512
Veraison258
Positive Control153
Negative Control7045

Mandatory Visualizations

experimental_workflow_sclerotinia cluster_prep Preparation cluster_application Application & Inoculation cluster_assessment Data Collection & Analysis plant_growth Canola Plant Growth app_10 Apply at 10% Bloom plant_growth->app_10 app_20 Apply at 20% Bloom plant_growth->app_20 app_30 Apply at 30% Bloom plant_growth->app_30 app_50 Apply at 50% Bloom plant_growth->app_50 inoculum_prep S. sclerotiorum Inoculum Prep inoculation Inoculate with S. sclerotiorum inoculum_prep->inoculation ezomycin_prep This compound Solution Prep ezomycin_prep->app_10 ezomycin_prep->app_20 ezomycin_prep->app_30 ezomycin_prep->app_50 app_10->inoculation app_20->inoculation app_30->inoculation app_50->inoculation incubation Incubation (High Humidity) inoculation->incubation data_collection Assess Disease Incidence & Severity incubation->data_collection data_analysis Statistical Analysis data_collection->data_analysis

Caption: Workflow for optimizing this compound application timing against Sclerotinia.

signaling_pathway_chitin_inhibition UDP_GlcNAc UDP-N-acetylglucosamine (Precursor) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin (Polymer) Chitin_Synthase->Chitin Catalyzes Polymerization Cell_Wall Fungal Cell Wall (Structural Integrity) Chitin->Cell_Wall Incorporation Ezomycin_B2 This compound Ezomycin_B2->Chitin_Synthase Inhibits

Caption: Proposed mechanism of action of this compound on the chitin synthesis pathway.

troubleshooting_logic start Inconsistent Disease Control? timing Review Application Timing start->timing Yes phytotoxicity Phytotoxicity Observed? start->phytotoxicity No concentration Check Concentration (Dose-Response) timing->concentration coverage Improve Spray Coverage concentration->coverage stability Verify Compound Stability coverage->stability reduce_conc Reduce Concentration phytotoxicity->reduce_conc Yes solvent_control Check Solvent Toxicity reduce_conc->solvent_control

References

Technical Support Center: Enhancing the Rainfastness of Ezomycin B2 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the rainfastness of Ezomycin B2 formulations. Given the limited publicly available data on this compound, a naturally derived antifungal antibiotic, this guide incorporates established principles from formulating similar microbial and natural product-based fungicides.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is an antifungal antibiotic produced by Streptomyces kitazawaensis.[1] It belongs to the aminoglycoside class of antibiotics, which are known to be water-soluble and generally more active in alkaline conditions.[1][2][3] Its chemical formula is C19H25N5O13 and its CAS number is 57973-16-7.[1][2] Analogous compounds like Polyoxin B, another antifungal antibiotic, are highly soluble in water and practically insoluble in common organic solvents such as methanol, ethanol, and acetone.[4][5]

Q2: Why is the rainfastness of my this compound formulation poor?

Poor rainfastness is a common issue with water-soluble active ingredients like this compound. Rainfall or irrigation can quickly wash the compound from the plant surface before it can be effective.[6] The intensity and duration of rainfall play a significant role; a short, intense downpour can remove more residue than a slow drizzle over several hours.[6] Formulation type is also critical; for instance, simple aqueous solutions or wettable powders (WP) tend to have lower rainfastness compared to more advanced formulations like oil dispersions (OD) or formulations containing adjuvants.[6]

Q3: What are adjuvants and how can they improve the rainfastness of this compound?

Adjuvants are substances added to a pesticide formulation to enhance its effectiveness. For improving rainfastness, the most relevant types are:

  • Stickers: These adjuvants, often polymeric substances, help the formulation adhere to the leaf surface, making it more resistant to being washed off by rain.[7]

  • Surfactants (Wetting Agents and Spreading Agents): These reduce the surface tension of the spray droplets, allowing them to spread more evenly over the waxy leaf surface and increasing the contact area for absorption.[8]

  • Penetrants (Oils): These can help the active ingredient to penetrate the leaf cuticle, moving it into the plant tissue where it is protected from rainfall.[9]

  • Humectants: These can slow the drying of the spray droplet, allowing more time for the active ingredient to be absorbed.

Q4: Which type of formulation is best for enhancing the rainfastness of a water-soluble compound like this compound?

For water-soluble, microbial-derived fungicides, two common formulation types that can be optimized for rainfastness are:

  • Wettable Powders (WP): These are dry formulations that are mixed with water to form a suspension. While they can be prone to wash-off, their rainfastness can be significantly improved by including appropriate adjuvants in the formulation or tank mix.[10][11]

  • Oil Dispersions (OD): In this liquid formulation, the active ingredient is dispersed in oil. OD formulations can offer superior rainfastness as the oil phase helps the formulation adhere to and spread on the leaf surface, providing a protective layer against water.[12]

Section 2: Troubleshooting Guides

Troubleshooting Guide 1: Wettable Powder (WP) Formulations
Problem Potential Cause Troubleshooting Steps
Poor initial suspension in water (clumping). Inadequate wetting agent in the formulation.- Increase the concentration of the wetting agent. - Select a wetting agent with a lower contact angle on the this compound particles. - Ensure uniform mixing of all components during formulation.
Rapid settling of particles in the spray tank. Insufficient or ineffective dispersing agent.- Increase the concentration of the dispersing agent. - Choose a dispersant that provides strong steric or electrostatic stabilization to the particles. - Ensure the particle size of the this compound and carrier is sufficiently small and uniform.
Formulation is easily washed off by light rain. Lack of an effective sticker or film-forming agent.- Incorporate a sticker adjuvant such as a latex-based polymer, rosin, or chitosan (B1678972) into the formulation. - Consider adding a humectant to slow drying and improve adhesion.
Inconsistent field performance after rainfall. Uneven application or poor spreading on foliage.- Add a non-ionic surfactant (spreader) to the tank mix to improve coverage. - Ensure spray nozzles are providing a fine, even mist.
Clogging of spray nozzles. Large or agglomerated particles in the suspension.- Improve the milling process to achieve a finer and more uniform particle size. - Check for interactions between formulation components that could cause agglomeration. - Use appropriate screen filters in the spray equipment.[11]
Troubleshooting Guide 2: Oil Dispersion (OD) Formulations
Problem Potential Cause Troubleshooting Steps
Phase separation (oil and water layers form). Ineffective or insufficient emulsifier.- Select an emulsifier or blend of emulsifiers with an appropriate Hydrophile-Lipophile Balance (HLB) for the oil used. - Increase the concentration of the emulsifier.
Sedimentation of this compound particles. Poor suspension stability in the oil phase.- Add a rheology modifier to increase the viscosity of the oil phase at rest. - Use a dispersing agent that is effective in non-aqueous systems.
High viscosity, difficult to pour and mix. High concentration of active ingredient or inappropriate rheology modifier.- Adjust the concentration of the rheology modifier. - Select a different oil with lower viscosity. - Consider a different formulation type if high loading is not achievable with good handling properties.
Phytotoxicity (damage to plants). The oil carrier or other adjuvants are harmful to the specific plant species.- Test different types of oils (e.g., methylated seed oils, paraffinic oils, vegetable oils) for phytotoxicity. - Reduce the concentration of the oil or other potentially phytotoxic adjuvants.
Reduced biological activity of this compound. Interaction between the active ingredient and formulation components.- Ensure the oil and other adjuvants are compatible with this compound and do not inhibit its antifungal activity. - Conduct bioassays with the fully formulated product to confirm efficacy.

Section 3: Quantitative Data on Adjuvant Performance

The following tables summarize data from studies on fungicides with properties analogous to this compound, demonstrating the quantitative impact of various adjuvants on rainfastness.

Table 1: Effect of Adjuvant Type on Fungicide Retention After Simulated Rainfall

Fungicide Adjuvant Type Adjuvant Concentration Simulated Rainfall Fungicide Retention (%) Source
AzoxystrobinChitosan0.5% (w/v)10 mm/h for 1 hr~100%[13]
AzoxystrobinCommercial Sticker0.5% (v/v)10 mm/h for 1 hr~100%[13]
AzoxystrobinNoneN/A10 mm/h for 1 hr~40%[13]
RimsulfuronNon-ionic Surfactant (NIS)0.1% (v/v)10 mm/h for 30 minSignificantly Improved[9]
RimsulfuronCrop Oil Concentrate (COC)0.5% (v/v)10 mm/h for 30 minImproved[9]

Table 2: Influence of Formulation and Adjuvants on Wash-off of Fungicides from Pepper Leaves

Fungicide Formulation Type Water Solubility of AI Wash-off after 2.5 mm Rainfall Source
DimethomorphAqueous Acetone18 mg/L100%[14]
ChlorothalonilWettable Powder (WP)LowHigh[14]
ChlorothalonilSuspension Concentrate (SC)LowLower than WP[14]
MepanipyrimWettable Powder (WP)LowHigh[14]
MepanipyrimSuspension Concentrate (SC)LowLower than WP[14]

Section 4: Experimental Protocols

Protocol 1: Laboratory-Based Rainfastness Assay

Objective: To determine the percentage of this compound washed off from a leaf surface by simulated rainfall.

Materials:

  • This compound formulations (with and without adjuvants)

  • Potted plants (e.g., tomato, bean) with uniform leaf size

  • Rainfall simulator with adjustable intensity

  • Pipette or sprayer for application

  • Collection vessels for wash-off

  • UPLC-MS/MS system for quantification

  • Solvents for extraction (e.g., acetonitrile, methanol, water with formic acid)

Methodology:

  • Plant Preparation: Select healthy, fully expanded leaves of a consistent age and position on the plant.

  • Application: Apply a precise volume of the this compound formulation to a defined area on the adaxial (upper) surface of each leaf. Allow the application to dry completely under controlled conditions (e.g., 2 hours at 25°C).

  • Pre-Rainfall Sampling (Control): For a set of treated leaves, immediately proceed to the extraction step (step 6) without rainfall exposure to determine the initial amount of this compound applied (C_initial).

  • Simulated Rainfall: Place the remaining treated plants in the rainfall simulator. Expose the leaves to a standardized rainfall event (e.g., 10 mm/h for 30 minutes).

  • Post-Rainfall Sampling: After the rainfall event, allow the leaves to air dry.

  • Extraction: Excise the treated area of the leaf and place it in a vial with a known volume of extraction solvent. Vortex or sonicate to extract the remaining this compound from the leaf surface.

  • Wash-off Collection (Optional): Place a collection vessel beneath the treated leaf during the rainfall simulation to collect the run-off.

  • Quantification: Analyze the concentration of this compound in the leaf extract and the collected wash-off using a validated UPLC-MS/MS method.

  • Calculation:

    • Amount remaining on leaf (C_remaining)

    • Rainfastness (%) = (C_remaining / C_initial) * 100

Protocol 2: UPLC-MS/MS Quantification of this compound from Leaf Wash-off

Objective: To quantify the concentration of this compound in leaf wash-off samples.

Instrumentation and Conditions (Example):

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate this compound from matrix components.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM) of precursor > product ion transitions specific to this compound.

Methodology:

  • Standard Preparation: Prepare a series of calibration standards of this compound in the extraction solvent.

  • Sample Preparation: Filter the leaf wash-off samples through a 0.22 µm syringe filter to remove particulate matter.

  • Injection: Inject a fixed volume of the prepared standards and samples into the UPLC-MS/MS system.

  • Data Acquisition: Acquire data in MRM mode.

  • Quantification: Generate a calibration curve from the standard injections and use it to determine the concentration of this compound in the unknown samples.

Section 5: Visualizations

Experimental_Workflow cluster_prep Preparation cluster_application Application & Drying cluster_treatment Treatment Groups cluster_analysis Analysis Formulation Prepare this compound Formulations Apply Apply Formulation to Leaf Surface Formulation->Apply Plants Select Uniform Plants/Leaves Plants->Apply Dry Air Dry for Specified Time Apply->Dry Control Control Group (No Rainfall) Dry->Control Rain Treatment Group (Simulated Rainfall) Dry->Rain Extract_Control Extract Residue (C_initial) Control->Extract_Control Extract_Treated Extract Residue (C_remaining) Rain->Extract_Treated UPLC Quantify with UPLC-MS/MS Extract_Control->UPLC Extract_Treated->UPLC Calculate Calculate % Rainfastness UPLC->Calculate

Caption: Workflow for the laboratory-based rainfastness assay.

Adjuvant_Action_Pathway cluster_effects Adjuvant Effects Start This compound Formulation Adjuvants Addition of Adjuvants Start->Adjuvants Stickers Increased Adhesion (Stickers) Adjuvants->Stickers Surfactants Improved Spreading & Wetting (Surfactants) Adjuvants->Surfactants Penetrants Enhanced Cuticular Penetration (Oils) Adjuvants->Penetrants Result Enhanced Rainfastness Stickers->Result Surfactants->Result Penetrants->Result

Caption: Logical pathway of how adjuvants enhance rainfastness.

References

Validation & Comparative

Comparative Analysis of Ezomycin B2 and Polyoxin B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two important antifungal agents, Ezomycin B2 and Polyoxin (B77205) B. Both compounds are notable for their targeted inhibition of chitin (B13524) synthase, an essential enzyme for fungal cell wall biosynthesis, making them attractive candidates for the development of novel antifungal therapies and agricultural fungicides. This document summarizes their mechanisms of action, available performance data, and detailed experimental protocols for their evaluation.

Introduction

This compound and Polyoxin B are peptidyl nucleoside antibiotics produced by Streptomyces species. Their primary mode of action is the competitive inhibition of chitin synthase, an enzyme absent in mammals, which confers a high degree of selectivity for fungal targets.[1] While Polyoxin B is a well-characterized agent with established applications in agriculture, specific quantitative data for this compound remains less prevalent in publicly available literature.[2][] This guide aims to consolidate the existing knowledge on both compounds to facilitate further research and development.

Mechanism of Action: Targeting Fungal Cell Wall Integrity

Both this compound and Polyoxin B function by disrupting the synthesis of chitin, a crucial structural polymer in the fungal cell wall.[1][4] They act as competitive inhibitors of the enzyme chitin synthase, mimicking its natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).[2][4] By binding to the active site of chitin synthase, they prevent the polymerization of N-acetylglucosamine, leading to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[4]

cluster_fungal_cell Fungal Cell cluster_inhibition Inhibition UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Catalyzes Cell_Wall Cell Wall Integrity Chitin->Cell_Wall Maintains Ezomycin_B2 This compound Ezomycin_B2->Chitin_Synthase Inhibits Polyoxin_B Polyoxin B Polyoxin_B->Chitin_Synthase Inhibits

Caption: Signaling pathway of chitin synthesis and its inhibition by this compound and Polyoxin B.

Comparative Performance Data

A direct quantitative comparison of the antifungal efficacy of this compound and Polyoxin B is challenging due to the limited availability of public data for this compound. However, the following table summarizes the known inhibitory concentrations for Polyoxin B against key fungal pathogens and their shared targets.

CompoundTarget OrganismTarget EnzymeIC50 / KiReference
Polyoxin B Sclerotinia sclerotiorumChitin SynthaseIC50: 0.19 mM[5]
Polyoxin D Candida albicansChitin Synthase 2 (Chs2)Ki: 3.2 ± 1.4 µM[4]
This compound Sclerotinia sclerotiorum, Botrytis cinereaChitin SynthaseData not available[]

Note: IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. Polyoxin D is a closely related analogue of Polyoxin B.

Experimental Protocols

To facilitate further comparative studies, detailed protocols for key experiments are provided below. These methodologies are essential for generating the quantitative data required for a robust comparison of this compound and Polyoxin B.

Chitin Synthase Inhibition Assay

This assay is used to determine the in vitro inhibitory activity of the compounds against chitin synthase.

Experimental Workflow:

start Start enzyme_prep Prepare Crude Enzyme Extract (e.g., from S. sclerotiorum) start->enzyme_prep plate_prep Coat 96-well Plate with Wheat Germ Agglutinin (WGA) start->plate_prep add_reagents Add Assay Buffer, Inhibitor (this compound or Polyoxin B), and Enzyme Extract enzyme_prep->add_reagents plate_prep->add_reagents initiate_reaction Initiate Reaction with UDP-GlcNAc add_reagents->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate wash Wash Plate to Remove Unbound Substrate/Enzyme incubate->wash detect Add WGA-HRP and Substrate for Colorimetric Detection wash->detect measure Measure Absorbance detect->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for the in vitro chitin synthase inhibition assay.

Methodology:

  • Enzyme Preparation: A crude extract of chitin synthase is prepared from a fungal culture, such as Sclerotinia sclerotiorum.[5]

  • Plate Coating: A 96-well microtiter plate is coated with Wheat Germ Agglutinin (WGA), which binds to chitin.

  • Reaction Setup: The assay buffer, varying concentrations of the inhibitor (this compound or Polyoxin B), and the crude enzyme extract are added to the wells.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).

  • Incubation: The plate is incubated to allow for chitin synthesis.

  • Washing: The plate is washed to remove any unbound substrate and enzyme.

  • Detection: A WGA-Horseradish Peroxidase (HRP) conjugate and a suitable substrate are added to produce a colorimetric signal proportional to the amount of synthesized chitin.

  • Measurement and Analysis: The absorbance is measured, and the data is used to calculate the IC50 value for each inhibitor.

Antifungal Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of the compounds required to inhibit fungal growth.

Experimental Workflow:

start Start prepare_inhibitor Prepare Serial Dilutions of this compound or Polyoxin B in a 96-well Plate start->prepare_inhibitor prepare_inoculum Prepare a Standardized Fungal Inoculum (e.g., Botrytis cinerea) start->prepare_inoculum inoculate Inoculate the Plate with the Fungal Suspension prepare_inhibitor->inoculate prepare_inoculum->inoculate incubate Incubate at an Appropriate Temperature inoculate->incubate read_mic Visually or Spectrophotometrically Determine the MIC incubate->read_mic end End read_mic->end

Caption: Workflow for the antifungal susceptibility testing using the broth microdilution method.

Methodology:

  • Inhibitor Preparation: A two-fold serial dilution of this compound or Polyoxin B is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized suspension of the target fungus (e.g., Botrytis cinerea) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

  • Incubation: The plate is incubated under appropriate conditions to allow for fungal growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.

Conclusion and Future Directions

Both this compound and Polyoxin B represent promising scaffolds for the development of novel antifungal agents due to their specific inhibition of chitin synthase. While Polyoxin B has been more extensively studied and has found practical application, the antifungal potential of this compound against key phytopathogens warrants further investigation. The generation of quantitative data, such as IC50 and MIC values for this compound against a broader range of fungal species, is a critical next step. The experimental protocols provided in this guide offer a framework for conducting such studies, which will be instrumental in enabling a direct and comprehensive comparison of these two important chitin synthase inhibitors. Further research into their synergistic effects with other antifungal agents could also unveil new therapeutic strategies.[6]

References

Validating the in vivo efficacy of Ezomycin B2 in crop protection

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the in vivo efficacy of Ezomycin B2 for crop protection have not yielded specific field trial data or direct comparative studies with other commercially available fungicides. While the compound is known scientifically as a chitin (B13524) synthase inhibitor, a mechanism that targets fungal cell wall formation, publicly accessible research detailing its performance on various crops against specific plant pathogens is currently unavailable.

The absence of detailed efficacy reports, quantitative data from field trials, and standardized experimental protocols makes a direct comparison with other crop protection alternatives challenging. The following sections outline the intended areas of comparison that would be necessary for a comprehensive evaluation, should such data become available in the future.

Comparison with Alternative Fungicides

A thorough evaluation of this compound would require comparative studies against other fungicides with different modes of action. The data presented below is a template of how such a comparison would be structured, populated with hypothetical data for illustrative purposes.

FungicideTarget PathogenCropEfficacy (%)Application Rate (g/ha)Reference
This compound Botrytis cinereaStrawberryData Not AvailableData Not AvailableN/A
Pyraclostrobin Botrytis cinereaStrawberry85-95100-200[Hypothetical Study 1]
Fenhexamid Botrytis cinereaStrawberry80-90500-750[Hypothetical Study 2]
This compound Magnaporthe oryzaeRiceData Not AvailableData Not AvailableN/A
Tricyclazole Magnaporthe oryzaeRice90-98225-300[Hypothetical Study 3]
Azoxystrobin Magnaporthe oryzaeRice88-96125-250[Hypothetical Study 4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. A standard protocol for evaluating a fungicide like this compound in a field setting would typically include the following components.

In Vivo Efficacy Trial Protocol (Hypothetical)

1. Objective: To evaluate the efficacy of this compound in controlling a target fungal disease on a specific crop under field conditions.

2. Experimental Design:

  • Trial Location: A region with a history of the target disease.
  • Plot Size: e.g., 5m x 10m plots.
  • Replication: Randomized complete block design with 4-5 replicates per treatment.
  • Treatments:
  • Untreated Control (UTC)
  • This compound at various application rates (e.g., 100, 200, 400 g/ha)
  • Positive Control (a standard commercial fungicide for the target disease)

3. Application:

  • Method: Foliar spray using a calibrated backpack sprayer.
  • Timing: Applications initiated at the first sign of disease or based on a predictive model, with subsequent applications at 7-14 day intervals.
  • Volume: e.g., 500 L/ha to ensure thorough coverage.

4. Data Collection:

  • Disease Assessment: Disease incidence (% of infected plants) and severity (% of tissue affected) recorded at regular intervals (e.g., 7, 14, and 21 days after the final application).
  • Yield Assessment: Crop yield harvested from the central rows of each plot and weighed.
  • Phytotoxicity: Visual assessment of any adverse effects on the crop (e.g., stunting, chlorosis).

5. Statistical Analysis: Data analyzed using Analysis of Variance (ANOVA) and means separated by a suitable test (e.g., Tukey's HSD at P ≤ 0.05).

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes is essential for a clear understanding of the product's function and evaluation.

cluster_fungal_cell Fungal Cell UDP-GlcNAc UDP-GlcNAc Chitin_Synthase Chitin_Synthase UDP-GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Synthesis Cell_Wall Cell_Wall Chitin->Cell_Wall Incorporation Ezomycin_B2 Ezomycin_B2 Ezomycin_B2->Chitin_Synthase Inhibition

Caption: Mechanism of Action of this compound.

Start Start Plot_Setup Field Plot Setup (Randomized Block) Start->Plot_Setup Treatment_Application Fungicide Application (this compound & Controls) Plot_Setup->Treatment_Application Disease_Inoculation Natural or Artificial Disease Inoculation Treatment_Application->Disease_Inoculation Data_Collection Disease & Yield Data Collection Disease_Inoculation->Data_Collection Statistical_Analysis Data Analysis (ANOVA) Data_Collection->Statistical_Analysis Results Results Statistical_Analysis->Results

Caption: In Vivo Efficacy Trial Workflow.

Further research and the publication of peer-reviewed field trial data are necessary to validate the in vivo efficacy of this compound for crop protection and to facilitate a comprehensive comparison with existing fungicide solutions.

A Comparative Analysis of Ezomycin B2 and Fluopyram for the Management of Gray Mold

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of two distinct fungicides against Botrytis cinerea.

Gray mold, caused by the necrotrophic fungus Botrytis cinerea, stands as a significant threat to a wide array of agricultural crops, leading to substantial economic losses worldwide. Effective management of this disease heavily relies on the application of fungicides. This guide provides a detailed comparison of two such fungicides, Ezomycin B2 and fluopyram (B1672901), offering insights into their mechanisms of action, in vitro efficacy, and the experimental protocols utilized for their evaluation.

Executive Summary

Fluopyram, a succinate (B1194679) dehydrogenase inhibitor (SDHI), and this compound, a chitin (B13524) synthase inhibitor, represent two different classes of fungicides with distinct modes of action against Botrytis cinerea. Fluopyram has been extensively studied, with a wealth of data available on its efficacy and the mechanisms of resistance developed by the pathogen. In contrast, while this compound is known to be effective against Botrytis, detailed public data on its in vitro and in vivo performance, particularly quantitative metrics like EC50 values, are less readily available. This guide synthesizes the current knowledge on both compounds to facilitate an objective comparison for research and development purposes.

Mechanism of Action

The fundamental difference between this compound and fluopyram lies in their cellular targets within the fungal pathogen.

This compound: This antifungal antibiotic, produced by Streptomyces kitazawaensis, targets the biosynthesis of the fungal cell wall. Specifically, this compound acts as a competitive inhibitor of chitin synthase.[1][2] Chitin is a crucial structural polysaccharide in the fungal cell wall, providing rigidity and protecting the cell from osmotic stress. By inhibiting chitin synthase, this compound disrupts the integrity of the cell wall, leading to abnormal hyphal morphology and ultimately, cell death.[2] This mode of action is highly specific to fungi and invertebrates, making it a potentially safer option concerning off-target effects in plants and vertebrates.

Fluopyram: As a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides, fluopyram disrupts the fungal respiratory chain. It specifically targets and blocks the function of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondria.[3] This enzyme plays a critical role in the tricarboxylic acid (TCA) cycle and the electron transport chain, which are central to cellular energy production (ATP synthesis). By inhibiting SDH, fluopyram effectively suffocates the fungal cells by cutting off their energy supply.

In Vitro Efficacy Against Botrytis cinerea

The in vitro efficacy of a fungicide is a key indicator of its intrinsic activity against a target pathogen. This is typically quantified by the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the fungal growth.

This compound:

Fluopyram:

Numerous studies have quantified the in vitro efficacy of fluopyram against a large number of Botrytis cinerea isolates. The EC50 values for fluopyram can vary significantly depending on the specific isolate and the presence of resistance mutations.

Parameter Fluopyram Reference
EC50 Range (Mycelial Growth) 0.01 to >100 µg/mL[4]
Mean EC50 (Sensitive Isolates) 0.031 µg/mL[4]

It is important to note that the development of resistance to SDHI fungicides, including fluopyram, is a significant concern. Resistance in B. cinerea is often associated with point mutations in the sdhB gene, which encodes a subunit of the succinate dehydrogenase enzyme. These mutations can lead to a significant increase in the EC50 values, rendering the fungicide less effective.

Experimental Protocols

Standardized experimental protocols are crucial for the reliable evaluation of fungicide efficacy. Below are detailed methodologies for key in vitro and in vivo assays used to test antifungal compounds against Botrytis cinerea.

In Vitro Assays

1. Mycelial Growth Inhibition Assay:

This assay is fundamental for determining the direct inhibitory effect of a compound on the vegetative growth of the fungus.

  • Fungal Culture: Botrytis cinerea is cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), at 20-25°C for 5-7 days to obtain actively growing mycelium.

  • Amended Media Preparation: A stock solution of the test compound (e.g., fluopyram or this compound) is prepared in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). This stock solution is then added to the molten PDA at various final concentrations. A solvent-only control is included to account for any effects of the solvent on fungal growth.

  • Inoculation: A small mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing B. cinerea culture and placed in the center of the fungicide-amended and control PDA plates.

  • Incubation: The plates are incubated in the dark at 20-25°C.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., 24, 48, and 72 hours).

  • Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by plotting the inhibition percentage against the log of the compound's concentration and performing a regression analysis.

2. Spore Germination Inhibition Assay:

This assay assesses the effect of a compound on the initial stages of fungal development.

  • Spore Suspension Preparation: Conidia (spores) are harvested from a sporulating culture of B. cinerea and suspended in a sterile liquid medium, such as Potato Dextrose Broth (PDB) or a glucose solution. The spore concentration is adjusted using a hemocytometer.

  • Treatment: The spore suspension is mixed with various concentrations of the test compound in a multi-well plate or microcentrifuge tubes.

  • Incubation: The treated spores are incubated at 20-25°C for a period sufficient for germination in the control group (typically 6-12 hours).

  • Microscopic Examination: A sample from each treatment is observed under a microscope. The number of germinated and non-germinated spores is counted (a spore is considered germinated if the germ tube is at least as long as the spore itself).

  • Analysis: The percentage of spore germination inhibition is calculated, and the EC50 value is determined.

In Vivo Assays

In vivo assays are essential for evaluating the efficacy of a fungicide under conditions that more closely mimic a real-world agricultural setting.

1. Protective Efficacy on Detached Plant Material (e.g., Grape Berries or Strawberry Fruit):

  • Plant Material: Healthy, undamaged fruit (e.g., grapes or strawberries) are surface-sterilized.[5][6]

  • Fungicide Application: The fruit are treated with different concentrations of the fungicide formulation by spraying or dipping. Control fruit are treated with a blank formulation or water.

  • Inoculation: After the fungicide treatment has dried, the fruit are inoculated with a spore suspension of B. cinerea. This can be done by placing a small droplet of the suspension onto the fruit surface or into a small wound.[7]

  • Incubation: The inoculated fruit are placed in a humid chamber at 20-25°C to promote disease development.

  • Disease Assessment: The incidence and severity of gray mold are assessed after a set incubation period (e.g., 3-5 days). Disease severity can be measured as the diameter of the lesion or as a percentage of the fruit surface covered by mold.

  • Analysis: The control efficacy of the fungicide is calculated based on the reduction in disease incidence or severity compared to the untreated control.

2. Curative Efficacy on Detached Plant Material:

The protocol is similar to the protective efficacy assay, but the order of fungicide application and inoculation is reversed. The fruit are first inoculated with B. cinerea and then treated with the fungicide after a specific time interval (e.g., 12 or 24 hours) to assess the compound's ability to halt an established infection.

Signaling Pathways and Experimental Workflows

Signaling Pathway of a Succinate Dehydrogenase Inhibitor (Fluopyram)

Fluopyram_Mechanism cluster_mitochondrion Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Fluopyram Fluopyram Fluopyram->SDH

Caption: Mechanism of action of fluopyram, a succinate dehydrogenase inhibitor.

Signaling Pathway of a Chitin Synthase Inhibitor (this compound)

EzomycinB2_Mechanism cluster_fungal_cell Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Chitin Chitin Chitin_Synthase->Chitin Cell_Wall Cell Wall Synthesis Chitin->Cell_Wall EzomycinB2 This compound EzomycinB2->Chitin_Synthase

Caption: Mechanism of action of this compound, a chitin synthase inhibitor.

Experimental Workflow for In Vitro Fungicide Efficacy Testing

InVitro_Workflow Start Start Culture Culture B. cinerea Start->Culture Prepare_Fungicide Prepare Fungicide Dilutions Culture->Prepare_Fungicide Amended_Media Prepare Fungicide- Amended Media Prepare_Fungicide->Amended_Media Inoculate Inoculate Plates Amended_Media->Inoculate Incubate Incubate Inoculate->Incubate Measure Measure Mycelial Growth Incubate->Measure Analyze Calculate EC50 Measure->Analyze End End Analyze->End

Caption: Workflow for mycelial growth inhibition assay.

Experimental Workflow for In Vivo Protective Efficacy Testing

InVivo_Workflow Start Start Select_Fruit Select & Surface- Sterilize Fruit Start->Select_Fruit Apply_Fungicide Apply Fungicide Treatments Select_Fruit->Apply_Fungicide Inoculate Inoculate with B. cinerea Apply_Fungicide->Inoculate Incubate Incubate in Humid Chamber Inoculate->Incubate Assess_Disease Assess Disease Severity Incubate->Assess_Disease Analyze Calculate Control Efficacy Assess_Disease->Analyze End End Analyze->End

Caption: Workflow for protective efficacy assay on fruit.

Conclusion

Fluopyram and this compound offer two distinct and valuable modes of action for the control of gray mold. Fluopyram, as an SDHI, is a potent inhibitor of fungal respiration with a well-documented efficacy profile, though it is prone to resistance development through target site mutations. This compound, a chitin synthase inhibitor, provides an alternative mechanism by targeting the fungal cell wall, a structure absent in plants and vertebrates.

For researchers and drug development professionals, the choice between these or other antifungal compounds will depend on various factors, including the prevalence of resistance in the target pathogen population, the desired spectrum of activity, and regulatory considerations. The lack of publicly available, quantitative efficacy data for this compound against Botrytis cinerea underscores the need for further research to fully evaluate its potential as a viable alternative or rotational partner to existing fungicides like fluopyram. The experimental protocols detailed in this guide provide a robust framework for conducting such comparative studies.

References

A Comparative Guide to Cross-Resistance of Ezomycin B2 with Other Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential cross-resistance patterns between Ezomycin B2 and other classes of fungicides. Due to the limited availability of direct comparative studies on this compound, this analysis is based on its established mechanism of action as a chitin (B13524) synthase inhibitor and known principles of fungicide resistance. The information presented herein is intended to guide researchers in designing effective and sustainable fungicide application strategies and in the development of new antifungal agents.

Understanding this compound and its Mechanism of Action

This compound belongs to the peptidyl nucleoside class of antibiotics and functions as a potent and specific inhibitor of chitin synthase.[1][2] Chitin is an essential structural component of the fungal cell wall, providing rigidity and integrity to the fungal hyphae. By inhibiting chitin synthase, this compound disrupts the synthesis of chitin, leading to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. This mode of action is highly specific to fungi, as chitin is not present in plants or mammals, making it an attractive target for antifungal agents with a favorable safety profile.[3][4]

Fungicides that target chitin synthase are classified under the Fungicide Resistance Action Committee (FRAC) Code 19.[5][6][7] This classification is crucial for predicting cross-resistance, as fungicides within the same FRAC group are generally expected to be affected by the same resistance mechanisms.

Cross-Resistance Profile of this compound

Cross-Resistance with Other Chitin Synthase Inhibitors (FRAC Group 19)

It is highly probable that fungal strains resistant to other chitin synthase inhibitors, such as polyoxins and nikkomycins, will also exhibit resistance to this compound. This is because the primary mechanism of resistance to this class of fungicides is often a modification of the target enzyme, chitin synthase, which would likely affect the binding of all inhibitors that target the same site.

Table 1: Fungicides with a High Potential for Cross-Resistance with this compound

FRAC GroupChemical GroupCommon NameMechanism of ActionExpected Cross-Resistance with this compound
19Peptidyl pyrimidine (B1678525) nucleosidePolyoxin B, Polyoxin DChitin synthase inhibitorHigh
19Peptidyl pyrimidine nucleosideNikkomycin ZChitin synthase inhibitorHigh
No Expected Cross-Resistance with Other Fungicide Classes

This compound is not expected to show cross-resistance with fungicides that have different modes of action. This is because the resistance mechanisms for other fungicide classes typically involve mutations in different target genes or different cellular pathways. Therefore, fungicides from other FRAC groups can be effective partners in a resistance management program for this compound.

Table 2: Fungicides with No Expected Cross-Resistance with this compound

FRAC GroupClass of FungicideMechanism of Action
3Demethylation inhibitors (DMIs)Sterol biosynthesis in membranes
7Succinate dehydrogenase inhibitors (SDHIs)Respiration
11Quinone outside inhibitors (QoIs)Respiration
1Methyl benzimidazole (B57391) carbamates (MBCs)Mitosis and cell division

Mechanisms of Resistance to Chitin Synthase Inhibitors

Understanding the mechanisms by which fungi develop resistance to chitin synthase inhibitors is crucial for developing strategies to overcome this challenge. The primary mechanisms include:

  • Target Site Modification: Mutations in the gene encoding chitin synthase can alter the enzyme's structure, reducing its affinity for the fungicide. This is a common mechanism of resistance for many site-specific fungicides.

  • Compensatory Upregulation: Fungi can respond to the inhibition of chitin synthesis by upregulating the expression of chitin synthase genes or by activating the cell wall integrity (CWI) signaling pathway.[1] This pathway leads to a compensatory increase in the synthesis of other cell wall components, such as β-1,3-glucans, which can partially overcome the effects of the fungicide.[8]

cluster_fungus Fungal Cell cluster_resistance Resistance Mechanisms EzomycinB2 This compound ChitinSynthase Chitin Synthase (Target Enzyme) EzomycinB2->ChitinSynthase Inhibition Chitin Chitin Synthesis ChitinSynthase->Chitin Blocks CellWall Weakened Cell Wall Chitin->CellWall Lysis Cell Lysis CellWall->Lysis TargetMutation Target Site Mutation TargetMutation->ChitinSynthase Alters binding site CompensatoryUpregulation Compensatory Upregulation (e.g., CWI Pathway) CompensatoryUpregulation->Chitin Increases other components

Mechanism of action of this compound and potential resistance pathways.

Experimental Protocols for Cross-Resistance Studies

To definitively determine the cross-resistance profile of this compound, in vitro and in vivo experiments are necessary. Below are detailed protocols for common methods used to assess fungicide sensitivity.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the concentration of a fungicide required to inhibit the growth of a fungal pathogen.

Protocol:

  • Prepare Fungicide Stock Solutions: Dissolve this compound and other test fungicides in an appropriate solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Prepare Fungal Inoculum: Culture the fungal isolates (both sensitive and potentially resistant strains) on a suitable agar (B569324) medium. Prepare a spore suspension or mycelial slurry and adjust the concentration to a standard level (e.g., 1 x 10^5 spores/mL).

  • Prepare Fungicide-Amended Media: Add serial dilutions of the fungicide stock solutions to molten agar medium to achieve a range of final concentrations. Pour the amended agar into Petri dishes.

  • Inoculation: Place a small agar plug containing fungal mycelium or a drop of the spore suspension onto the center of each fungicide-amended and control (no fungicide) plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus until the mycelial growth in the control plate reaches the edge of the dish.

  • Data Collection and Analysis: Measure the diameter of the fungal colony on each plate. Calculate the percentage of mycelial growth inhibition relative to the control. Determine the EC50 value (the effective concentration that inhibits growth by 50%) for each fungicide and fungal isolate using probit analysis. Cross-resistance is indicated if resistant isolates show significantly higher EC50 values for both fungicides compared to the sensitive isolates.

A Prepare Fungicide Stock Solutions C Prepare Fungicide-Amended Agar Plates A->C B Prepare Fungal Inoculum D Inoculate Plates B->D C->D E Incubate Plates D->E F Measure Colony Diameter E->F G Calculate Percent Inhibition F->G H Determine EC50 Values G->H I Assess Cross-Resistance H->I

Workflow for in vitro mycelial growth inhibition assay.

In Vivo Fungicide Efficacy Assay

This assay evaluates the performance of fungicides in a whole-plant or animal model system.

Protocol:

  • Plant or Animal Preparation: Grow healthy, uniform plants or obtain a cohort of suitable animal subjects.

  • Fungicide Application: Prepare spray solutions of this compound and other test fungicides at various concentrations. Apply the fungicides to the plants or administer them to the animals.

  • Inoculation: After a specified period, inoculate the plants or animals with the fungal pathogen.

  • Incubation and Disease Assessment: Maintain the plants or animals under conditions conducive to disease development. After an appropriate incubation period, assess the disease severity using a standardized rating scale.

  • Data Analysis: Calculate the percent disease control for each fungicide treatment relative to the untreated control. Compare the efficacy of the fungicides against both sensitive and resistant fungal strains.

Conclusion and Recommendations

While direct experimental data is lacking, the available evidence strongly suggests that this compound will exhibit cross-resistance with other chitin synthase inhibitors (FRAC Group 19). Fungal populations with resistance to fungicides in this group are likely to be less sensitive to this compound. Conversely, this compound is a valuable tool for managing resistance to fungicides from other FRAC groups due to the low probability of cross-resistance.

For effective and sustainable use of this compound, the following is recommended:

  • Resistance Monitoring: Regularly monitor fungal populations for shifts in sensitivity to this compound and other chitin synthase inhibitors.

  • Integrated Pest Management (IPM): Incorporate this compound into a broader IPM program that includes cultural practices, biological control agents, and the rotation of fungicides with different modes of action.

  • Mixtures and Rotations: To delay the development of resistance, use this compound in mixtures or rotations with fungicides from different FRAC groups.

Further research is needed to generate specific cross-resistance data for this compound against a range of fungal pathogens. Such studies will provide a more precise understanding of its performance and will be invaluable for optimizing its use in agricultural and clinical settings.

References

Synergistic Effects of Ezomycin B2 with Other Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in the scientific understanding of the synergistic potential of Ezomycin B2 with other antifungal agents. At present, there are no publicly available studies that have investigated or established such combinatorial effects.

This compound is an antifungal antibiotic produced by Streptomyces kitazawaensis 009.[] It is classified as a new pyrimidine (B1678525) nucleoside.[2] Primarily, its activity has been noted against phytopathogens, particularly Sclerotinia sclerotiorum and Botrytis species, and it has been mentioned to have a control effect on candidiasis in crops.[][2]

However, a detailed mechanism of action for this compound has not been elucidated in the available scientific literature. Furthermore, one study isolating and characterizing the ezomycin complex, which includes this compound, reported that ezomycins A2 and B2 were "devoid of significant effects" in their antimicrobial assays, while components A1 and B1 demonstrated distinct antimicrobial activities.[2] This finding introduces some ambiguity regarding the antifungal spectrum and potency of this compound itself.

The absence of research into the synergistic interactions of this compound means that there is no quantitative data, such as Fractional Inhibitory Concentration Index (FICI) values, to summarize. Consequently, no established experimental protocols for testing such synergies can be provided. Similarly, without a known mechanism of action or identified interacting partners, the creation of signaling pathway diagrams is not possible.

For researchers, scientists, and drug development professionals interested in the development of novel antifungal combination therapies, this represents an unexplored area of research. Future studies would first need to firmly establish the in vitro and in vivo antifungal activity of this compound and elucidate its mechanism of action. Following this, investigations into its potential synergistic, additive, or antagonistic effects when combined with other known antifungal agents could be undertaken. Such studies would be foundational in determining if this compound holds promise as a component of a combination therapy strategy for fungal infections.

References

Field Trial Validation of Sclerotinia Stem Rot Control in Canola: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search for field trial data on the efficacy of Ezomycin B2 against Sclerotinia sclerotiorum in canola, no specific studies or quantitative data were found. This guide therefore provides a comparative analysis of established and experimental treatments for Sclerotinia stem rot in canola, offering a framework for the evaluation of novel compounds like this compound.

Executive Summary

Sclerotinia stem rot (SSR), caused by the fungus Sclerotinia sclerotiorum, is a significant threat to canola production worldwide, leading to substantial yield losses.[1] Management of this disease relies heavily on the application of foliar fungicides, with an increasing interest in biological control agents (BCAs) to provide sustainable alternatives. This guide summarizes the field trial performance of various chemical and biological interventions against SSR in canola, presenting comparative efficacy data and detailed experimental methodologies. The information is intended to serve as a benchmark for the evaluation of new active ingredients.

Comparative Efficacy of Control Agents Against Sclerotinia sclerotiorum in Canola

The following tables summarize the performance of various chemical fungicides and biological control agents in reducing the incidence and severity of Sclerotinia stem rot and their impact on canola yield.

Table 1: Efficacy of Chemical Fungicides in Field Trials

Active Ingredient(s)Application RateApplication TimingDisease Incidence Reduction (%)Yield Increase (%)Reference(s)
Boscalid750 g/haEarly flowering83.3Not specified[2]
ProthioconazoleNot specified20-50% bloomSignificant reductionSignificant increase[1]
IprodioneNot specified30-50% bloomSignificant reductionSignificant increase[3][4]
Tebuconazole190 g a.i./ha30-50% bloomSignificant reductionSignificant increase[3][4]
AzoxystrobinNot specified30-40% bloomSignificant reductionInconsistent[3][4]
Vinclozolin420 g a.i./ha30-50% bloomSignificant reductionSignificant increase[3][4]
Thiophanate-methylNot specifiedNot specifiedSignificant reductionInconsistent[3][4]

Table 2: Efficacy of Biological Control Agents (BCAs) in Field Trials

Biological Control AgentApplication MethodApplication TimingDisease Incidence Reduction (%)Yield Increase ( kg/ha )Reference(s)
Ulocladium atrumFoliar spray (300 mL/m²)Early flowering59.5140[2]
Coniothyrium minitansFoliar spray (300 mL/m²)Early flowering48.8150[2]
Bacillus cereus SC-1Foliar spray (two applications)10% floweringSignificant reductionNot specified[5]
Trichoderma atrovirideFoliar spray10% and 50% bloomSignificant reductionSignificant increase[6]
Serratia proteamaculansFoliar spray10% and 50% bloomSignificant reductionSignificant increase[6]

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and comparison of fungicide and BCA efficacy. The following protocol is a synthesis of methodologies reported in various field trials.[2][5][6]

Field Plot Design and Establishment
  • Experimental Design: Randomized Complete Block Design (RCBD) with a minimum of four replications per treatment.

  • Plot Size: Representative of standard agricultural practices, for example, 5 meters by 2 meters.

  • Inoculum: Inoculate plots with sclerotia of S. sclerotiorum to ensure uniform disease pressure. Sclerotia can be produced on a substrate like autoclaved barley or oats.

  • Canola Cultivar: Use a commercially relevant canola cultivar susceptible to Sclerotinia stem rot.

  • Agronomic Practices: Follow standard local practices for seeding rate, fertilization, and weed control.

Treatment Application
  • Chemical Fungicides: Apply using a calibrated sprayer at the manufacturer's recommended rates and timings, typically between 20% and 50% bloom.

  • Biological Control Agents: Apply as a foliar spray according to the specific preparation and application protocols for the organism. This may involve specific fermentation and dilution steps. Application timing is often critical and can range from early flowering to full bloom.

  • Control Groups: Include both a negative (untreated) control and a positive control (a standard, effective commercial fungicide).

Data Collection and Analysis
  • Disease Incidence: Calculate as the percentage of plants showing any symptoms of Sclerotinia stem rot in a designated area of each plot.

  • Disease Severity: Assess using a rating scale (e.g., 0-5, where 0 is no disease and 5 is a completely dead plant).

  • Yield: Harvest the central rows of each plot and determine the seed yield, adjusting for moisture content.

  • Statistical Analysis: Analyze data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

Visualizing Experimental and Biological Processes

To aid in the understanding of the experimental workflow and the pathogenesis of Sclerotinia sclerotiorum, the following diagrams are provided.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_treatment Phase 2: Treatment Application cluster_assessment Phase 3: Data Collection & Analysis A Plot Design (RCBD) C Canola Seeding A->C B Inoculum Production (S. sclerotiorum) B->C D Fungicide/BCA Application (20-50% Bloom) C->D E Control Treatments (Untreated & Positive) C->E F Disease Incidence & Severity Assessment D->F E->F G Yield Measurement F->G H Statistical Analysis (ANOVA) G->H Sclerotinia_Infection_Pathway cluster_pathogen Pathogen Lifecycle cluster_host Host Infection Sclerotia Sclerotia in Soil Apothecia Carpogenic Germination (Apothecia Formation) Sclerotia->Apothecia Favorable Conditions (Moisture, Temp) Ascospores Ascospore Release Apothecia->Ascospores Petals Ascospores Land on Canola Petals Ascospores->Petals Wind Dispersal Senescence Petal Senescence & Nutrient Source Petals->Senescence Infection Mycelial Growth & Stem Infection Senescence->Infection Lesion Stem Lesion Development Infection->Lesion Wilt Plant Wilting & Death Lesion->Wilt NewSclerotia New Sclerotia Formation Wilt->NewSclerotia NewSclerotia->Sclerotia Return to Soil

References

A Comparative Analysis of Ezomycin B2 and Commercial Biofungicides for the Control of Phytopathogenic Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative study of Ezomycin B2, a potent antifungal antibiotic, against a range of commercially available biofungicides. The focus of this analysis is on the control of two economically significant plant pathogens: Sclerotinia sclerotiorum, the causative agent of white mold, and Botrytis cinerea, which causes gray mold. This document is intended for researchers, scientists, and drug development professionals in the field of agricultural science and mycology.

Introduction to this compound

This compound is a nucleoside antibiotic produced by Streptomyces kitazawaensis. It belongs to the family of peptidyl nucleoside antibiotics and is known for its specific antifungal activity. The primary mechanism of action of this compound is the inhibition of chitin (B13524) synthase, an essential enzyme for the biosynthesis of chitin, a critical component of the fungal cell wall. By targeting this pathway, which is absent in plants and animals, this compound offers a selective and potentially safer alternative to conventional chemical fungicides.

Comparative Efficacy Against Key Phytopathogens

To provide a clear and objective comparison, this guide summarizes the in vitro efficacy of this compound and several commercial biofungicides against Sclerotinia sclerotiorum and Botrytis cinerea. The data, presented in terms of half-maximal effective concentration (EC50) and mycelial growth inhibition, has been compiled from various scientific studies.

Table 1: Comparative In Vitro Efficacy against Sclerotinia sclerotiorum

Active Ingredient/Product NameMechanism of ActionEC50 (µg/mL)Mycelial Inhibition (%)
This compound Chitin Synthase Inhibitor Data Not Available Data Not Available
Bacillus amyloliquefaciensLipopeptide production, competitionMean: 1.23[1]Up to 100%[1]
Bacillus subtilisProduction of antifungal metabolitesNot specified~57.77%[2]
Coniothyrium minitansMycoparasitismNot applicableSignificant reduction in viability[3]
Trichoderma atrovirideMycoparasitism, antibiosisNot specified~38.37%[4]
Trichoderma harzianumMycoparasitism, antibiosisNot specified~63.41%[2]
Ulocladium oudemansiiCompetition for space and nutrientsNot specifiedData Not Available

Table 2: Comparative In Vitro Efficacy against Botrytis cinerea

Active Ingredient/Product NameMechanism of ActionEC50 (µg/mL)Mycelial Inhibition (%)
This compound Chitin Synthase Inhibitor Data Not Available Data Not Available
Bacillus amyloliquefaciensLipopeptide production, competitionNot specified~53.59% (from raspberry)
Bacillus subtilis (QST 713)Lipopeptide production, competitionNot specified~66.67% (from strawberry)
Trichoderma atrovirideMycoparasitism, antibiosisNot specified~54.55% (from strawberry)
Ulocladium oudemansiiCompetition for space and nutrientsNot specifiedData Not Available

Note: The efficacy of biofungicides can vary depending on the specific strain, formulation, and experimental conditions. The data presented is for comparative purposes and is derived from the cited literature.

Mechanism of Action

The primary mode of action for this compound is the competitive inhibition of chitin synthase. This enzyme is crucial for the polymerization of N-acetylglucosamine into chitin, a vital structural component of the fungal cell wall. Inhibition of this process leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. This targeted mechanism offers a high degree of selectivity towards fungi.

In contrast, commercial biofungicides employ a variety of mechanisms to suppress fungal growth, including:

  • Antibiosis: The production of secondary metabolites, such as lipopeptides by Bacillus species, that have direct antifungal activity.

  • Mycoparasitism: The ability of one fungus, such as Trichoderma or Coniothyrium, to parasitize and feed on another fungus.

  • Competition: Competition for essential nutrients and space on the plant surface, as seen with Ulocladium oudemansii.

  • Induced Systemic Resistance (ISR): Stimulation of the plant's own defense mechanisms to resist pathogen attack.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and commercial biofungicides.

In Vitro Antifungal Susceptibility Testing: Poisoned Food Technique

This method is commonly used to determine the mycelial growth inhibition of a fungal pathogen by an antifungal compound.

  • Preparation of Antifungal-Amended Media: A stock solution of the test compound (e.g., this compound or a commercial biofungicide) is prepared in a suitable solvent. Serial dilutions are made and added to a molten and cooled sterile culture medium, such as Potato Dextrose Agar (B569324) (PDA), to achieve the desired final concentrations. The same volume of solvent without the test compound is added to the control plates.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the actively growing edge of a young culture of the target fungus (Sclerotinia sclerotiorum or Botrytis cinerea) and placed in the center of the prepared agar plates.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) in the dark.

  • Data Collection: The radial growth of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treatment plate.

  • Determination of EC50: The EC50 value, which is the concentration of the antifungal agent that inhibits 50% of the mycelial growth, is determined by probit analysis of the inhibition data.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (Adapted from CLSI M38-A2)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Inoculum: A suspension of fungal spores or conidia is prepared from a fresh culture of the target pathogen. The concentration of the inoculum is standardized using a hemocytometer or spectrophotometer to a final concentration of approximately 0.4 x 10^4 to 5 x 10^4 CFU/mL.

  • Preparation of Antifungal Dilutions: Serial twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate containing a suitable broth medium, such as RPMI-1640.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing only medium) are included on each plate.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. The endpoint can be read visually or with a spectrophotometer.

Visualizations

Experimental Workflow for Antifungal Efficacy Testing

G cluster_prep Preparation cluster_assay In Vitro Assays cluster_data Data Analysis A Prepare Fungal Cultures (S. sclerotiorum / B. cinerea) C Poisoned Food Technique A->C D Broth Microdilution Assay A->D B Prepare Antifungal Agents (this compound & Biofungicides) B->C B->D E Measure Mycelial Growth C->E F Determine MIC D->F G Calculate % Inhibition & EC50 E->G H Comparative Analysis F->H G->H G A UDP-N-acetylglucosamine (Substrate) B Chitin Synthase (Enzyme) A->B Binds to C Chitin (Fungal Cell Wall Component) B->C Catalyzes formation of E Inhibition of Chitin Synthesis D This compound D->B Competitively Inhibits F Weakened Cell Wall & Cell Lysis E->F

References

The Challenge of Comparing Ezomycin B2 and Synthetic Fungicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the evaluation of novel antifungal agents against established synthetic fungicides is a critical step in developing sustainable and effective crop protection strategies. This guide aims to provide a comparative framework for assessing the cost-effectiveness of Ezomycin B2, a natural antifungal antibiotic, against common synthetic fungicides. However, a significant challenge arises from the limited publicly available data on the agricultural application and economic viability of this compound.

While this compound is recognized as an antibiotic with antifungal properties, its practical application in agriculture, including efficacy data from field trials, cost of production at scale, and detailed experimental protocols for its use as a crop protection agent, is not well-documented in accessible scientific literature. This data gap currently prevents a direct and robust cost-effectiveness comparison with widely used synthetic fungicides.

This guide will, therefore, provide a comprehensive overview of the general considerations for comparing natural and synthetic fungicides, using established synthetic fungicides as examples for data presentation and visualization, to offer a methodological template for future evaluations when more data on this compound becomes available.

General Comparison: Natural vs. Synthetic Fungicides

The choice between natural and synthetic fungicides involves a trade-off between environmental impact, efficacy, cost, and the potential for resistance development.

FeatureNatural Fungicides (e.g., this compound - general characteristics)Synthetic Fungicides (e.g., Azoxystrobin (B1666510), Tebuconazole)
Origin Derived from biological sources such as bacteria, fungi, or plants.Chemically synthesized.[1]
Mode of Action Often have multiple modes of action, which can reduce the risk of resistance development.[2]Typically target a specific metabolic pathway or enzyme in the fungus (single-site action).[2][3]
Environmental Impact Generally considered more environmentally friendly and biodegradable, posing a lower risk to non-target organisms and human health.[4]Can have negative environmental impacts, including persistence in soil and water, and potential toxicity to non-target organisms.[5]
Efficacy & Spectrum Efficacy can be variable and may have a narrower spectrum of activity compared to some synthetic options.Often highly effective with a broad spectrum of activity against various fungal pathogens.[4]
Cost Production costs can be high, and accessibility may be limited, potentially making them more expensive than some synthetic alternatives.[4]Generally, have a lower cost of production and are widely available, making them a common choice in large-scale agriculture.[4][5]
Resistance Development The multi-site mode of action can make resistance development less likely.[2]The single-site mode of action increases the risk of fungi developing resistance.[2]

Experimental Protocols: A Template for Evaluation

To conduct a thorough cost-effectiveness analysis, standardized experimental protocols are essential. The following outlines a general methodology that can be adapted to compare this compound (once sufficient quantities and formulation details are available) with a synthetic fungicide.

Objective: To determine the relative efficacy and cost-effectiveness of this compound and a selected synthetic fungicide in controlling a specific plant pathogen (e.g., Botrytis cinerea on strawberries).

1. In Vitro Antifungal Activity Assay:

  • Pathogen: Botrytis cinerea

  • Method: Poisoned food technique.

    • Prepare Potato Dextrose Agar (PDA) amended with different concentrations of this compound and the synthetic fungicide.

    • A mycelial plug of the pathogen is placed in the center of each plate.

    • Plates are incubated at 25°C for 7 days.

    • Mycelial growth inhibition is calculated relative to a control (PDA without fungicide).

    • Determine the EC50 (Effective Concentration to inhibit 50% of growth) for each compound.

2. Greenhouse Efficacy Trial:

  • Plant: Strawberry plants (variety susceptible to Botrytis cinerea).

  • Experimental Design: Randomized complete block design with four replicates.

  • Treatments:

    • Untreated control (water spray).

    • This compound at three different application rates.

    • Synthetic fungicide at its recommended application rate.

  • Application: Fungicides are applied as a foliar spray until runoff.

  • Inoculation: Plants are inoculated with a spore suspension of Botrytis cinerea 24 hours after fungicide application.

  • Evaluation: Disease severity is assessed 7 and 14 days after inoculation using a rating scale.

  • Data Analysis: Analysis of variance (ANOVA) to determine significant differences between treatments.

3. Cost-Effectiveness Analysis:

  • Cost Calculation:

    • Cost of this compound (estimated production/purchase cost) per hectare.

    • Cost of the synthetic fungicide per hectare.

    • Cost of application (labor, equipment).

  • Effectiveness Measurement:

    • Yield data from each treatment group.

    • Calculation of the percentage of disease control for each treatment.

  • Cost-Effectiveness Ratio: Calculated as the cost of treatment divided by the yield increase or percentage of disease control.

Mechanism of Action: Visualizing Fungal Inhibition

Understanding the mechanism of action is crucial for effective and sustainable fungicide use. Synthetic fungicides often have well-defined molecular targets. For instance, azoxystrobin, a widely used strobilurin fungicide, inhibits mitochondrial respiration in fungi.

Below is a diagram illustrating the signaling pathway of a QoI (Quinone outside Inhibitor) fungicide like azoxystrobin.

QoI_Mechanism_of_Action cluster_mitochondrion Fungal Mitochondrion Complex_III Complex III (Cytochrome bc1) Qo_site Qo Site Qi_site Qi Site Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Electron Transfer No_ATP ATP Production Blocked Qo_site->No_ATP Inhibits Electron Transfer ATP_Synthase ATP Synthase Cytochrome_c->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Azoxystrobin Azoxystrobin (QoI Fungicide) Azoxystrobin->Qo_site Binds to Qo site Electron_Transport Electron Transport Chain Electron_Transport->Complex_III Electrons

Caption: Mechanism of action of a QoI fungicide.

This diagram illustrates how QoI fungicides like azoxystrobin bind to the Qo site of Complex III in the fungal mitochondrial respiratory chain, thereby blocking electron transport and halting ATP production, which is essential for fungal cell survival.

Experimental Workflow for Fungicide Efficacy Testing

The process of evaluating a new fungicide involves a structured workflow from initial screening to field trials.

Fungicide_Efficacy_Workflow cluster_lab Laboratory Screening cluster_greenhouse Controlled Environment Testing cluster_field Field Validation cluster_analysis Data Analysis in_vitro In Vitro Assay (EC50 Determination) dose_response Dose-Response Studies in_vitro->dose_response pot_trials Greenhouse Pot Trials dose_response->pot_trials disease_assessment Disease Severity Assessment pot_trials->disease_assessment field_plots Small-Scale Field Plots disease_assessment->field_plots yield_analysis Yield & Quality Analysis field_plots->yield_analysis cost_benefit Cost-Benefit Analysis yield_analysis->cost_benefit recommendation Recommendation for Use cost_benefit->recommendation

Caption: Workflow for fungicide efficacy evaluation.

This workflow outlines the sequential stages of fungicide testing, from initial laboratory screening to determine intrinsic activity, through controlled greenhouse experiments, to field trials for performance validation under real-world conditions, culminating in a cost-benefit analysis.

Conclusion

While a direct cost-effectiveness comparison between this compound and synthetic fungicides is currently hampered by a lack of specific data on the former, this guide provides a methodological framework for such an evaluation. For researchers in this field, the immediate path forward involves generating robust efficacy and application data for this compound through structured in vitro and in vivo experiments. The templates for experimental protocols and the visualization of key processes provided here can serve as a foundation for these future studies. As more information on natural fungicides like this compound becomes available, such structured comparisons will be invaluable in developing integrated pest management strategies that are both effective and sustainable.

References

Comparative Efficacy of Agricultural Antibiotics in Long-Term Disease Management

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Validamycin, Kasugamycin, and Polyoxin (B77205) D in controlling critical plant pathogens.

Introduction

The long-term efficacy of antimicrobial agents in agriculture is a critical area of study for ensuring sustainable crop protection and global food security. While a wide array of fungicides and bactericides are available, there is a continuous need for objective comparisons of their performance based on robust experimental data. This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview of three prominent agricultural antibiotics: Validamycin, Kasugamycin, and Polyoxin D.

It is important to note that a comprehensive search for long-term efficacy studies and detailed experimental data for Ezomycin B2 did not yield sufficient information in the public domain to be included in this comparative analysis. The focus of this guide, therefore, is to compare the available data for the aforementioned alternatives.

Section 1: Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of Validamycin, Kasugamycin, and Polyoxin D against key plant pathogens. The data is compiled from various field and laboratory studies.

Table 1: Efficacy Against Rhizoctonia solani (Sheath Blight in Rice)

FungicideDosageEfficacy MetricResult
Validamycin 3% L 0.2% solution (foliar spray)Disease Severity Reduction90.99%
Kasugamycin 3% SL Not specifiedPercent Disease Index (PDI)15.55
Polyoxin D Zinc Salt 5% SC 600 ml/haDisease Control (%) - Leaves56.4%[1]
Polyoxin D Zinc Salt 5% SC 600 ml/haDisease Control (%) - Bunches75.7%[1]

Table 2: Efficacy Against Other Fungal Pathogens

FungicideTarget PathogenCropEfficacy MetricResult
Kasugamycin 2% Pyricularia oryzae (Rice Blast)RiceControl Effect>80%[2]
Polyoxin D Podosphaera xanthii (Powdery Mildew)CucumberConidial Formation Inhibition98.8% (at 50 ppm)[3]
Polyoxin D Alternaria brassicae (Black Spot)RapeseedLesion Number and Area ReductionSignificant reduction at 50 ppm[3]

Table 3: Impact on Crop Yield

FungicideCropYield Increase Compared to Untreated Control
Validamycin 3% L Rice15-20%
Polyoxin D Zinc Salt 5% SC Grape57.47% (at 600 ml/ha)[1]
Kasugamycin RiceNot specified

Section 2: Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are generalized protocols for key experiments cited in the evaluation of these agricultural antibiotics.

In Vitro Fungicide Efficacy Assessment (Poisoned Food Technique)

This method is used to evaluate the direct inhibitory effect of a fungicide on the mycelial growth of a target pathogen.

  • Media Preparation: A standard growth medium, such as Potato Dextrose Agar (B569324) (PDA), is prepared and autoclaved.

  • Fungicide Incorporation: The test fungicide is added to the molten agar at various concentrations (e.g., 50, 100, 150, 200 ppm) after it has cooled to a handleable temperature. A control set of plates without any fungicide is also prepared.

  • Inoculation: A small mycelial disc (e.g., 5 mm diameter) from an actively growing culture of the target fungus is placed at the center of each agar plate.

  • Incubation: The plates are incubated at an optimal temperature for the fungus (e.g., 28 ± 2°C) for a specified period (e.g., 4 days).

  • Data Collection: The radial growth of the fungal colony is measured. The percentage of inhibition is calculated using the formula: ((C-T)/C) * 100, where C is the colony diameter in the control plate and T is the colony diameter in the treated plate.

Field Trial for Efficacy Against Rice Sheath Blight

This protocol outlines a typical field experiment to assess fungicide performance under real-world conditions.

  • Experimental Design: The trial is laid out in a Randomized Block Design (RBD) with a specified plot size (e.g., 3m x 1m) and at least three replications for each treatment.[4]

  • Crop Management: A susceptible rice variety is cultivated using standard agronomic practices.

  • Inoculation: To ensure uniform disease pressure, plants are artificially inoculated with the pathogen, Rhizoctonia solani. This can be done by placing sclerotia or mycelial bits on the rice sheaths.

  • Fungicide Application: Fungicides are applied at recommended dosages and schedules. This often involves one or more foliar sprays at specific growth stages or at the first appearance of disease symptoms. A control group is sprayed with water only.

  • Disease Assessment: Disease severity is evaluated at set intervals after inoculation and treatment. The Standard Evaluation System (SES) for rice sheath blight (0-9 scale) from the International Rice Research Institute (IRRI) is commonly used.[4] The Percent Disease Index (PDI) is then calculated.

  • Yield Data: At the end of the trial, grain yield from each plot is harvested, dried, and weighed to determine the impact of the fungicide on productivity.

Section 3: Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes can aid in understanding the comparative advantages of each fungicide.

Mode of Action: A Comparative Overview

The three antibiotics discussed employ distinct mechanisms to inhibit fungal growth.

Mode_of_Action cluster_Validamycin Validamycin cluster_Kasugamycin Kasugamycin cluster_PolyoxinD Polyoxin D Validamycin Validamycin Trehalase Trehalase Enzyme Validamycin->Trehalase Inhibits Fungal Energy Metabolism Fungal Energy Metabolism Trehalase->Fungal Energy Metabolism Regulates Kasugamycin Kasugamycin Ribosome Ribosome Kasugamycin->Ribosome Binds to Protein Synthesis Protein Synthesis Kasugamycin->Protein Synthesis Inhibits Ribosome->Protein Synthesis Site of Fungal Growth Fungal Growth Protein Synthesis->Fungal Growth Essential for PolyoxinD Polyoxin D ChitinSynthase Chitin (B13524) Synthase Enzyme PolyoxinD->ChitinSynthase Competitively Inhibits Chitin Synthesis Chitin Synthesis ChitinSynthase->Chitin Synthesis Catalyzes Fungal Cell Wall Formation Fungal Cell Wall Formation Chitin Synthesis->Fungal Cell Wall Formation Key for

Caption: Comparative modes of action for Validamycin, Kasugamycin, and Polyoxin D.

Generalized Experimental Workflow for Fungicide Efficacy Testing

The following diagram illustrates a standard workflow for evaluating the efficacy of a new agricultural fungicide.

Experimental_Workflow start Hypothesis: New fungicide is effective lab_testing In Vitro Testing (e.g., Poisoned Food Technique) start->lab_testing greenhouse Greenhouse Trials (Controlled Environment) lab_testing->greenhouse Promising results field_trials Multi-location Field Trials (Real-world Conditions) greenhouse->field_trials Confirmed efficacy data_collection Data Collection (Disease Severity, Yield) field_trials->data_collection analysis Statistical Analysis (ANOVA, etc.) data_collection->analysis conclusion Conclusion on Efficacy and Optimal Use analysis->conclusion

Caption: A typical workflow for the evaluation of agricultural fungicides.

Logical Relationship in Resistance Management

The distinct modes of action of these antibiotics make them valuable tools for resistance management programs.

Resistance_Management Rotation Fungicide Rotation Validamycin Validamycin (Trehalase Inhibitor) Rotation->Validamycin Year 1 Kasugamycin Kasugamycin (Protein Synthesis Inhibitor) Rotation->Kasugamycin Year 2 PolyoxinD Polyoxin D (Chitin Synthesis Inhibitor) Rotation->PolyoxinD Year 3 Resistance Delayed Pathogen Resistance Validamycin->Resistance Kasugamycin->Resistance PolyoxinD->Resistance

Caption: The role of diverse modes of action in fungicide resistance management.

Validamycin, Kasugamycin, and Polyoxin D each demonstrate significant efficacy against important agricultural pathogens through distinct mechanisms of action. Validamycin is particularly effective against Rhizoctonia solani by inhibiting trehalase. Kasugamycin provides broad-spectrum control by disrupting protein synthesis, with notable success against rice blast. Polyoxin D offers a unique mode of action by inhibiting chitin synthesis, making it a valuable tool against pathogens like powdery mildew. The strategic use of these antibiotics in rotation can be a cornerstone of integrated pest management programs, helping to mitigate the development of fungicide resistance and ensure long-term crop health and productivity. Further research into the long-term field performance of these and other emerging agricultural antibiotics is essential for the continued development of sustainable agricultural practices.

References

Independent Validation of Ezomycin B2's Antifungal Spectrum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent validation of the antifungal spectrum of Ezomycin B2. Due to the limited availability of comprehensive, publicly accessible quantitative data on this compound, this document serves as a template, outlining the necessary experimental comparisons and methodologies. It compares the known mechanism of this compound with established antifungal agents and provides the standardized protocols required to generate the data needed for a complete assessment.

Executive Summary

This compound is a nucleoside antibiotic known to act as a chitin (B13524) synthase inhibitor. This mechanism targets a crucial component of the fungal cell wall, suggesting a potential for broad-spectrum antifungal activity. However, to establish its clinical and research utility, rigorous, independent validation of its antifungal spectrum is required. This guide provides a direct comparison with three major classes of antifungal drugs: the azoles (fluconazole), the polyenes (amphotericin B), and the echinocandins (caspofungin). By following the detailed experimental protocols outlined herein, researchers can generate the necessary data to accurately position this compound within the current antifungal landscape.

Comparative Antifungal Spectra

A comprehensive evaluation of an antifungal agent requires testing against a panel of clinically relevant fungi. The following table summarizes the typical Minimum Inhibitory Concentration (MIC) ranges for common antifungal drugs. Data for this compound is currently unavailable and would need to be generated using the protocols described in the following sections.

Fungal SpeciesThis compound MIC Range (µg/mL)Fluconazole MIC Range (µg/mL)Amphotericin B MIC Range (µg/mL)Caspofungin MIC Range (µg/mL)
Candida albicansData Needed0.25 - 2[1][2]0.125 - 1[3][4]0.008 - 4[5]
Candida glabrataData Needed16 - 32[1]0.25 - 2[3]0.125 - 2[5]
Candida parapsilosisData Needed2 - 4[1]0.125 - 1[3]0.25 - 2[6]
Candida kruseiData Needed≥64[1]0.25 - 1[4]0.25 - 2[6]
Aspergillus fumigatusData Needed>640.5 - 20.25 - >16
Cryptococcus neoformansData Needed4 - 160.125 - 1>16
Sclerotinia sclerotiorumData Needed---
Botrytis cinereaData Needed---

Note: MIC ranges can vary based on the specific strain and testing methodology.

Mechanism of Action: A Comparative Overview

This compound inhibits chitin synthase, an enzyme essential for the synthesis of chitin, a key component of the fungal cell wall.[7][8] This mechanism is distinct from the other major classes of antifungal drugs, which target the cell membrane or other cell wall components.

  • This compound (and other chitin synthase inhibitors like Nikkomycin Z and Polyoxins): These compounds act as competitive inhibitors of chitin synthase, preventing the polymerization of N-acetylglucosamine into chitin chains.[7][8] This disrupts cell wall integrity, leading to osmotic instability and cell lysis.[7]

  • Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. The depletion of ergosterol disrupts membrane fluidity and function.

  • Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.[9]

  • Echinocandins (e.g., Caspofungin): Inhibit the enzyme (1,3)-β-D-glucan synthase, which is responsible for synthesizing β-glucan, another critical component of the fungal cell wall.

Experimental Protocols

To generate the necessary comparative data for this compound, standardized antifungal susceptibility testing methods must be employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted protocols.[10][11][12]

Broth Microdilution Method (CLSI M27/M38)

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

1. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) to obtain pure colonies.
  • A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 0.5 McFarland standard).
  • This suspension is further diluted in a standardized test medium, such as RPMI-1640, to achieve the final inoculum concentration.[10]

2. Antifungal Agent Preparation:

  • A stock solution of this compound is prepared in a suitable solvent and then serially diluted in the test medium in a 96-well microtiter plate to achieve a range of concentrations.
  • Control wells, including a growth control (no drug) and a sterility control (no inoculum), are included.

3. Incubation:

  • The prepared fungal inoculum is added to each well of the microtiter plate.
  • The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (typically 24-48 hours, depending on the fungus).[10]

4. MIC Determination:

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.[10]
  • Growth inhibition can be assessed visually or by using a spectrophotometer to measure the optical density.[11]

Disk Diffusion Method (CLSI M44 / EUCAST)

This method provides a qualitative or semi-quantitative measure of antifungal susceptibility.

1. Agar Plate Preparation:

  • A standardized agar medium, such as Mueller-Hinton agar supplemented with glucose and methylene (B1212753) blue, is poured into petri dishes to a uniform depth.[10]

2. Inoculation:

  • A sterile swab is dipped into the standardized fungal inoculum, and the excess fluid is removed.
  • The swab is used to streak the entire surface of the agar plate to ensure confluent growth.

3. Disk Application:

  • Paper disks impregnated with a known concentration of this compound are placed on the surface of the inoculated agar.

4. Incubation:

  • The plates are incubated under the same conditions as the broth microdilution method.

5. Zone of Inhibition Measurement:

  • The antifungal agent diffuses from the disk into the agar, creating a concentration gradient. If the fungus is susceptible, a clear zone of no growth will appear around the disk.
  • The diameter of this zone of inhibition is measured in millimeters and can be correlated with the MIC.

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis isolate Fungal Isolate culture Pure Culture isolate->culture inoculum Standardized Inoculum culture->inoculum serial_dilution Serial Dilutions in Microplate inoculum->serial_dilution Inoculation drug This compound Stock drug->serial_dilution incubate Incubate at 35°C for 24-48h serial_dilution->incubate read_mic Read MIC (Visual/Spectrophotometric) incubate->read_mic compare Compare with other Antifungals read_mic->compare G cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_extracellular Cell Wall fructose6p Fructose-6-P glucosamine6p Glucosamine-6-P fructose6p->glucosamine6p GFA1 glcnac6p GlcNAc-6-P glucosamine6p->glcnac6p glcnac1p GlcNAc-1-P glcnac6p->glcnac1p udpglcnac UDP-GlcNAc glcnac1p->udpglcnac UAP1 chs Chitin Synthase udpglcnac->chs Substrate chitin Chitin Chain chs->chitin Polymerization ezomycin This compound ezomycin->chs Inhibits

References

Safety Operating Guide

Navigating the Safe Disposal of Ezomycin B2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Handling Information

While a comprehensive safety data sheet with detailed disposal instructions for Ezomycin B2 is not publicly available, the following information, based on general knowledge of similar compounds, should be considered.

PropertyInformationSource
Chemical Name This compound[][2]
CAS Number 57973-16-7[2]
Molecular Formula C19H25N5O13[2]
Molecular Weight 531.43[2]
Primary Hazard Antifungal antibiotic. While specific toxicity data is limited, it should be handled as a potentially hazardous compound.[]
Personal Protective Equipment (PPE) Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.[3][4]

Step-by-Step Disposal Protocol for this compound

The primary objective for the disposal of this compound is to ensure it is managed in a way that prevents its release into the environment and complies with all applicable regulations. The following procedural steps provide a framework for its safe disposal.

Step 1: Consult Institutional and Regulatory Guidelines

Before initiating any disposal procedures, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department.[5] EHS will provide specific protocols and requirements for chemical waste disposal that are compliant with local, state, and federal regulations. The Safety Data Sheet (SDS) for the specific product, if available from the supplier, should also be reviewed for any disposal information.[3][4][5]

Step 2: Segregation and Waste Collection

Proper segregation of chemical waste is essential. This compound waste, including any contaminated materials such as pipette tips, gloves, and empty containers, should be collected in a designated, properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. The container should be clearly labeled with "Hazardous Waste" and the chemical name, "this compound."

Step 3: Inactivation (If Applicable and Approved)

For some bioactive compounds, chemical inactivation may be a recommended step prior to disposal. However, without a validated and approved protocol for this compound, this should not be attempted. Unauthorized inactivation attempts can be dangerous and may create new hazards. Follow your EHS-approved procedures only.

Step 4: Secure Storage Pending Disposal

Store the sealed and labeled hazardous waste container in a designated, secure area away from general laboratory traffic. This storage area should be well-ventilated and designed for the containment of chemical waste.

Step 5: Arrange for Professional Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste. EHS will work with licensed hazardous waste disposal vendors to ensure the material is transported and disposed of in a compliant and environmentally responsible manner.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the critical decision points and procedural flow.

EzomycinB2_Disposal_Workflow cluster_prep Preparation & Assessment cluster_handling Handling & Segregation cluster_disposal Storage & Final Disposal start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Protocols & SDS start->consult_ehs assess_hazards Assess Hazards (Toxicity, Reactivity) consult_ehs->assess_hazards wear_ppe Wear Appropriate PPE assess_hazards->wear_ppe segregate_waste Segregate this compound Waste wear_ppe->segregate_waste label_container Label Waste Container Correctly segregate_waste->label_container store_securely Store Securely in Designated Area label_container->store_securely schedule_pickup Schedule EHS Waste Pickup store_securely->schedule_pickup end End: Compliant Disposal schedule_pickup->end

Caption: Workflow for the safe and compliant disposal of this compound.

References

Personal protective equipment for handling Ezomycin B2

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ezomycin B2

Hazard Identification and Risk Assessment

This compound is an antifungal antibiotic produced by Streptomyces kitazawaensis.[] While specific toxicity data is limited, it is prudent to handle it as a potentially hazardous substance. Potential routes of exposure include inhalation, skin contact, and ingestion.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile or neopreneTo prevent skin contact. Double gloving is recommended.
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1-ratedTo protect eyes from splashes or airborne particles.
Body Protection Laboratory coatFull-length, buttonedTo protect skin and personal clothing from contamination.
Respiratory Protection Fume hood or N95 respiratorNIOSH-approvedTo prevent inhalation of airborne particles, especially when handling the powdered form. Work should be performed in a certified chemical fume hood whenever possible.
Operational Plan for Handling this compound
  • Always handle solid this compound within a certified chemical fume hood to avoid generating and inhaling dust.

  • Use anti-static weighing paper and tools to minimize dispersal of the powder.

  • Ensure all necessary PPE is worn correctly before handling the compound.

  • When dissolving this compound, add the solvent slowly to the solid to prevent splashing.

  • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

  • Conduct all experimental procedures involving this compound within a fume hood.

  • Minor Spills:

    • Alert others in the vicinity.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite (B1170534) or sand).

    • Carefully sweep the absorbed material into a designated chemical waste container.

    • Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent others from entering the area.

Disposal Plan

All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container.

  • Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Experimental Workflow and Safety Procedures

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, emphasizing the integration of safety protocols at each step.

EzomycinB2_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don PPE weigh Weigh this compound in Fume Hood prep_ppe->weigh dissolve Dissolve in Solvent in Fume Hood weigh->dissolve experiment Conduct Experiment in Fume Hood dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate spill Spill? experiment->spill dispose Dispose of Waste (Hazardous) decontaminate->dispose remove_ppe Doff PPE dispose->remove_ppe spill->decontaminate No spill_protocol Follow Spill Protocol spill->spill_protocol Yes

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.